molecular formula C32H51NO4 B8261935 Daphnilongeridine

Daphnilongeridine

Cat. No.: B8261935
M. Wt: 513.8 g/mol
InChI Key: VQBLZPKBXFEWGF-UHFFFAOYSA-N
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Description

Daphnilongeridine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[7-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLZPKBXFEWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Daphnilongeridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Methodologies for Extracting Daphnilongeridine (B1159034) from Daphniphyllum Species

This compound, a complex polycyclic alkaloid, has been isolated from plants of the Daphniphyllum genus, notably from the branches of Daphniphyllum macropodum Miq. and the leaves and stems of Daphniphyllum longeracemosum.[1][2] This guide provides a comprehensive overview of the techniques and methodologies pertinent to the isolation of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited public availability of the primary literature detailing the specific isolation of this compound, this guide presents a generalized protocol based on established methods for the separation of related Daphniphyllum alkaloids.

Quantitative Data Summary

While the precise quantitative data for the isolation of this compound is not available in the public domain, the following table outlines the typical data points that would be collected during such a process. This structure can serve as a template for researchers to document their findings.

ParameterValueUnitMethod of Determination
Plant Material (Dry Weight)kgGravimetry
Crude Alkaloid Extract YieldgGravimetry
This compound Yield (post-purification)mgGravimetry/HPLC
Purity of Isolated this compound%HPLC/qNMR
Mobile Phase Composition (Column Chromatography)v/v
Retention Time (HPLC)minHPLC
Molecular FormulaC₃₂H₅₁NO₄Mass Spectrometry
Molecular Weight513.76 g/mol Mass Spectrometry

Experimental Protocols

The isolation of this compound, like other Daphniphyllum alkaloids, involves a multi-step process of extraction, separation, and purification. The following is a detailed, generalized protocol.

Plant Material Collection and Preparation
  • Collection: The branches of Daphniphyllum macropodum or the leaves and stems of Daphniphyllum longeracemosum are collected.

  • Drying: The plant material is air-dried in the shade to a constant weight to prevent the degradation of temperature-sensitive compounds.

  • Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of approximately 9-10.

    • The free alkaloids are then extracted from the basified aqueous layer with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex blend of various structurally related compounds. Therefore, a series of chromatographic techniques are employed for the isolation of this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid fraction is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and/or methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing the target compound are pooled.

  • Preparative Thin Layer Chromatography (pTLC):

    • The semi-purified fractions from column chromatography are further separated using pTLC with a suitable solvent system.

    • The bands corresponding to this compound are scraped from the plate and the compound is eluted from the silica gel with a polar solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To determine the absolute configuration of the molecule if a suitable crystal can be obtained.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum species.

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Crude Alkaloid Extraction cluster_purification Purification cluster_analysis Analysis and Elucidation p1 Collection of Daphniphyllum macropodum/longeracemosum p2 Air-Drying p1->p2 p3 Pulverization p2->p3 e1 Solvent Extraction (Methanol/Ethanol) p3->e1 Powdered Plant Material e2 Concentration (Rotary Evaporation) e1->e2 e3 Acid-Base Partitioning e2->e3 e4 Crude Alkaloid Fraction e3->e4 c1 Silica Gel Column Chromatography e4->c1 Crude Alkaloids c2 Preparative TLC c1->c2 c3 Preparative/Semi-preparative HPLC c2->c3 a1 Isolated this compound c3->a1 Purified Compound a2 Structure Elucidation (NMR, MS, IR, X-ray) a1->a2

Caption: Generalized workflow for this compound isolation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids, a family of structurally complex and stereochemically rich natural products, have captivated chemists and biologists for decades. Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a remarkable range of biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1] Among this diverse family, daphnilongeridine (B1159034), a yuzurimine-type alkaloid, stands out for its intricate caged architecture. Despite significant efforts in total synthesis, the precise biosynthetic pathway leading to this compound and its relatives remains largely uncharted territory—a fascinating puzzle for the scientific community.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound and related alkaloids. It is important to note that the biosynthetic pathway is not yet fully elucidated and is an active area of ongoing research. The information presented herein is based on a combination of biosynthetic hypotheses, biomimetic total synthesis efforts, and preliminary biosynthetic studies, including isotopic labeling experiments.

The Hypothesized Biosynthetic Pathway: A Journey from Simple Precursors to Complex Scaffolds

The prevailing hypothesis suggests that Daphniphyllum alkaloids are derived from the terpenoid pathway, originating from the C30 hydrocarbon squalene (B77637). This is supported by feeding experiments and the structural logic observed in the array of isolated alkaloids.[2] The proposed biosynthetic journey to this compound and related yuzurimine-type alkaloids can be conceptualized in the following key stages:

  • From Mevalonate to Squalene: The biosynthesis is believed to initiate from the mevalonic acid (MVA) pathway, a fundamental route in terpenoid biosynthesis, leading to the formation of the universal C30 precursor, squalene.

  • Cyclization and the Formation of a Common Precursor: A crucial, yet to be fully identified, enzymatic cascade is thought to cyclize squalene into a common polycyclic intermediate. This step likely involves a series of intricate carbocation-mediated rearrangements, a hallmark of terpene biosynthesis.

  • Formation of the Putative Progenitor: Proto-daphniphylline: Through a series of hypothetical steps including oxidation, rearrangement, and the incorporation of a nitrogen atom (the source of which is still under investigation but could potentially be an amino acid), a key intermediate, proto-daphniphylline, is postulated to be formed.[2]

  • Divergence to Yuzurimine-Type Alkaloids: From this central intermediate, the pathway is thought to diverge, leading to the various skeletal types of Daphniphyllum alkaloids. For the yuzurimine-type alkaloids, including this compound, a series of oxidative cleavages, rearrangements, and functional group interconversions are hypothesized to occur. The formation of the characteristic intricate caged structure of this compound likely involves several key cyclization reactions.

The following diagram illustrates the hypothesized biosynthetic pathway leading to the core skeleton of yuzurimine-type alkaloids.

Hypothesized_Biosynthetic_Pathway_of_Yuzurimine_Type_Alkaloids cluster_0 Primary Metabolism cluster_1 Terpenoid Biosynthesis cluster_2 Daphniphyllum Alkaloid Biosynthesis Mevalonic_Acid Mevalonic Acid Squalene Squalene Mevalonic_Acid->Squalene Multiple Enzymatic Steps Proto_daphniphylline Proto-daphniphylline (Putative Intermediate) Squalene->Proto_daphniphylline Cyclization Cascade + Nitrogen Incorporation Yuzurimine_Core Yuzurimine-Type Core Skeleton Proto_daphniphylline->Yuzurimine_Core Oxidative Cleavage & Rearrangements This compound This compound Yuzurimine_Core->this compound Tailoring Reactions (e.g., Hydroxylation, Acetylation)

Hypothesized biosynthetic pathway to yuzurimine-type alkaloids.

Key Chemical Transformations: Insights from Biomimetic Total Synthesis

While the enzymatic machinery of Daphniphyllum remains largely a black box, the logic of chemical synthesis, particularly biomimetic approaches, provides valuable clues about the types of reactions that nature might employ. Several key transformations have been instrumental in the laboratory synthesis of yuzurimine-type alkaloids and are believed to mirror biosynthetic steps:

  • Prins-type Cyclization: This powerful carbon-carbon bond-forming reaction, involving the reaction of an alkene with a carbonyl compound, has been successfully used to construct key heterocyclic rings found in the core structure of yuzurimine (B1675894) alkaloids.

  • Diels-Alder Cycloaddition: The formation of six-membered rings through [4+2] cycloaddition reactions is a common strategy in total synthesis and is a plausible biosynthetic transformation for constructing the polycyclic framework of these alkaloids.

  • Mannich Reaction: The introduction of the nitrogen atom and the formation of nitrogen-containing heterocyclic rings could proceed through Mannich-type reactions, which involve the aminoalkylation of a carbon nucleophile.

The following diagram illustrates a generalized workflow for the total synthesis of a complex alkaloid, highlighting the interplay between strategic planning and key chemical reactions.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Key_Intermediate Key Polycyclic Intermediate Start->Key_Intermediate Multi-step Synthesis (e.g., asymmetric reactions) Core_Scaffold Core Alkaloid Scaffold Key_Intermediate->Core_Scaffold Key Cyclization Reactions (e.g., Prins, Diels-Alder) Target_Molecule This compound (or related alkaloid) Core_Scaffold->Target_Molecule Late-stage Functionalization (e.g., oxidation, reduction)

Generalized workflow for the total synthesis of a complex alkaloid.

Experimental Approaches to Unraveling the Biosynthesis

The elucidation of the biosynthetic pathway of this compound and its relatives requires a multi-pronged experimental approach. While specific, detailed protocols for these particular alkaloids are not yet widely published, the following techniques are central to this area of natural product research:

  • Isotopic Labeling Studies: This is a cornerstone technique for tracing the metabolic fate of precursors. By feeding plants with isotopically labeled compounds (e.g., ¹³C- or ¹⁵N-labeled glucose or amino acids) and analyzing the incorporation of these isotopes into the final alkaloid products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the building blocks and key intermediates of the pathway.

  • Metabolomics: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are used to generate comprehensive metabolic profiles of Daphniphyllum plants. By comparing the metabolite profiles of different tissues, developmental stages, or plants grown under different conditions, researchers can identify potential biosynthetic intermediates and regulatory patterns.

  • Transcriptomics and Genomics: By sequencing the genome and transcriptome of Daphniphyllum species, scientists can identify genes that encode for potential biosynthetic enzymes, such as cytochrome P450 monooxygenases, reductases, and transferases. The expression levels of these genes can then be correlated with alkaloid accumulation to pinpoint candidate genes for further characterization.

  • Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be produced in heterologous systems (e.g., yeast or E. coli) and their activity can be tested in vitro using putative substrates. This allows for the direct confirmation of the function of individual enzymes in the biosynthetic pathway.

The following diagram illustrates a general experimental workflow for conducting isotopic labeling studies in plants.

Isotopic_Labeling_Workflow Start Plant Cultivation (Daphniphyllum sp.) Labeling Administration of Isotopically Labeled Precursor (e.g., ¹³C-glucose, ¹⁵N-NH₄Cl) Start->Labeling Incubation Incubation Period Labeling->Incubation Harvest Harvesting of Plant Tissues Incubation->Harvest Extraction Extraction of Alkaloids Harvest->Extraction Analysis Analysis by MS and NMR Extraction->Analysis Interpretation Data Interpretation and Pathway Elucidation Analysis->Interpretation

General experimental workflow for isotopic labeling studies in plants.

Quantitative Data: A Glimpse into the Unknown

As of this writing, detailed quantitative data on the biosynthesis of this compound, such as enzymatic reaction kinetics, precursor incorporation rates, and intermediate pool sizes, are not available in the public domain. The following table represents a conceptual framework for the types of quantitative data that researchers are actively seeking to generate.

Parameter Description Method of Determination Significance
Enzyme Kinetic Constants (Km, kcat) Substrate affinity and turnover rate of a specific biosynthetic enzyme.In vitro enzyme assays with purified recombinant enzymes.Provides insights into the efficiency and regulation of individual biosynthetic steps.
Precursor Incorporation Rate (%) The percentage of an isotopically labeled precursor that is incorporated into the final alkaloid product.Isotopic labeling experiments followed by MS or NMR analysis.Confirms the involvement of a precursor in the biosynthetic pathway.
Intermediate Pool Size (nmol/g FW) The concentration of a specific biosynthetic intermediate in plant tissues.Quantitative metabolomics using LC-MS/MS with stable isotope-labeled internal standards.Helps to identify potential bottlenecks and regulatory points in the pathway.
Gene Expression Levels (TPM) The abundance of transcripts for a specific biosynthetic gene.RNA sequencing (RNA-Seq).Correlating gene expression with alkaloid accumulation can help to identify candidate biosynthetic genes.

FW: Fresh Weight; TPM: Transcripts Per Million

Conclusion and Future Outlook

The biosynthesis of this compound and its relatives represents a formidable and exciting challenge in natural product chemistry. While the complete pathway remains to be elucidated, the combination of biosynthetic hypotheses, inspired total synthesis, and modern analytical techniques is steadily peeling back the layers of this molecular puzzle. Future research will undoubtedly focus on the identification and characterization of the key enzymes involved in this intricate biosynthetic cascade. The successful reconstitution of the entire pathway in a heterologous host system would not only be a landmark scientific achievement but could also pave the way for the sustainable production of these medicinally important alkaloids, opening new avenues for drug discovery and development. The journey to fully understand the biosynthesis of this compound is a testament to the complexity and elegance of nature's chemical machinery.

References

A Technical Guide to the Putative Biosynthetic Pathway of Daphnilongeridine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway leading to Daphnilongeridine and other structurally complex Daphniphyllum alkaloids. The biosynthesis of these intricate natural products has not been fully elucidated through enzymatic studies. However, a widely accepted putative pathway , grounded in biomimetic synthesis and precursor labeling studies, offers a compelling hypothesis for their formation. This proposal, pioneered by Clayton H. Heathcock, suggests a cascade of reactions originating from the common triterpene precursor, squalene (B77637).[1][2][3]

Overview of the Putative Biosynthetic Pathway

The proposed biosynthesis for the core skeleton of most Daphniphyllum alkaloids begins with squalene, establishing them as nortriterpenoid alkaloids.[1][4] Early isotopic labeling experiments confirmed that the alkaloid skeletons are derived from six mevalonate (B85504) units, consistent with a squalene-like intermediate.[2][5] The central hypothesis involves the oxidative cleavage of squalene to form a dialdehyde (B1249045), which then undergoes a remarkable series of intramolecular cyclizations and nitrogen incorporation to build the dense, polycyclic core.

The key steps of this proposed pathway are:

  • Squalene Cyclization and Fragmentation: Squalene is first oxidized and cleaved to form a key acyclic dialdehyde intermediate.

  • Nitrogen Incorporation: An amine source, postulated to be from an amino acid like lysine (B10760008) (potentially via pyridoxamine), reacts with the dialdehyde.[6][7]

  • Polycyclization Cascade: This nitrogen-containing intermediate undergoes a complex, stereoselective cascade of intramolecular reactions, including Diels-Alder and ene-like cyclizations.[6][8]

  • Formation of a Common Ancestor: This cascade leads to the formation of proto-daphniphylline , the imputed biogenetic precursor to the entire family of pentacyclic Daphniphyllum alkaloids.[6][8][9][10]

  • Skeletal Diversification: From proto-daphniphylline, a series of subsequent enzymatic modifications (oxidations, rearrangements, etc.) are believed to generate the vast structural diversity observed in this family, including this compound.

The following diagram illustrates this proposed cascade.

This compound Biosynthesis Putative Biosynthetic Pathway of Daphniphyllum Alkaloids cluster_precursors Precursors cluster_cascade Proposed Cascade cluster_products Diversification Squalene Squalene Dialdehyde Squalene-derived Dialdehyde Squalene->Dialdehyde Oxidative Cleavage Iminium Iminium Ion Intermediate Dialdehyde->Iminium + Nitrogen Source (e.g., NH₃, Amino Acid) Azadiene Azadiene Intermediate Iminium->Azadiene Intramolecular Condensation ProtoDaph Proto-daphniphylline Azadiene->ProtoDaph Diels-Alder / Ene-like Cascade OtherAlkaloids Other Daphniphyllum Alkaloids ProtoDaph->OtherAlkaloids Skeletal Rearrangements, Oxidations This compound This compound OtherAlkaloids->this compound Specific Tailoring Steps

Caption: A diagram of the putative biosynthetic pathway from squalene.

Data Presentation: Key Proposed Intermediates

Direct quantitative data, such as enzyme kinetics or in vivo flux analysis for the biosynthesis of this compound, is not available in the current literature. The evidence for the pathway is primarily qualitative, based on the successful synthesis of key intermediates. The table below summarizes these pivotal, proposed molecules and their significance.

Intermediate NameProposed Role in PathwayEvidence BasisReference
Squalene Primary C30 triterpenoid (B12794562) precursorIsotopic Labeling Studies[2][4]
Acyclic Dialdehyde Key intermediate post-squalene cleavage, poised for cyclizationInferred from biomimetic synthesis design[3][6][7]
Azadiene Intermediate Substrate for the key intramolecular Diels-Alder reactionA core tenet of the Heathcock hypothesis[6][7]
Proto-daphniphylline The first pentacyclic product; putative common ancestorSuccessful biomimetic total synthesis[1][8][9]

Experimental Protocols

The putative nature of this pathway means that the primary "experimental" evidence comes from synthetic organic chemistry (biomimetic synthesis) and tracer studies, rather than classical enzymology.

This protocol provides a generalized workflow based on the landmark synthesis by Heathcock and colleagues, which serves as the main support for the proposed biosynthetic cascade.[8][9]

Biomimetic Synthesis Workflow Generalized Workflow for Biomimetic Synthesis start Start: Acyclic Dialdehyde Precursor step1 Step 1: Iminium Formation Reagents: Methylamine or Ammonia (B1221849) Conditions: Anhydrous solvent (e.g., DMSO) start->step1 step2 Step 2: Cyclization Cascade Reagents: Acetic Acid (AcOH) Conditions: Reflux (heat) step1->step2 step3 Step 3: Purification Method: Silica (B1680970) Gel Chromatography step2->step3 end End Product: Proto-daphniphylline step3->end

Caption: Workflow for the biomimetic synthesis of proto-daphniphylline.

Detailed Methodology:

  • Precursor Synthesis: An acyclic dialdehyde, structurally analogous to a presumed oxidized squalene fragment, is synthesized through multi-step organic chemistry.

  • Iminium Ion Formation: The dialdehyde is dissolved in a suitable solvent (e.g., DMSO). An amine source, such as ammonia or, more efficiently, methylamine, is added to form the corresponding di-imine or related intermediates in situ.[6][8]

  • Initiation of the Cascade: The reaction mixture is treated with an acid, typically glacial acetic acid, and heated to reflux. This condition protonates the imines, catalyzing a cascade of intramolecular cyclizations.[8]

  • Reaction Quenching and Workup: After the reaction is complete (monitored by TLC), the mixture is cooled, neutralized with a base (e.g., NaHCO₃ solution), and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is concentrated and purified using column chromatography on silica gel to isolate the pentacyclic product, proto-daphniphylline. The structure is confirmed by NMR spectroscopy and mass spectrometry.

To confirm the metabolic origin of the alkaloids, stable isotope-labeled precursors are fed to the plant. This protocol describes a general approach for such an experiment.[11]

Detailed Methodology:

  • Precursor Selection: A labeled precursor, such as ¹³C-glucose or ²H-mevalonolactone, is chosen to trace its incorporation into the downstream alkaloid structures.

  • Plant Cultivation: Daphniphyllum seedlings or cuttings are grown in a controlled environment, often hydroponically, to allow for precise administration of the labeled compound.

  • Feeding: The isotopically labeled precursor is added to the hydroponic medium. The plants are allowed to grow for a defined period (e.g., several days to weeks) to metabolize the labeled compound. Control plants are grown in parallel with an unlabeled precursor.

  • Harvest and Extraction: Plant tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder and subjected to solvent extraction (e.g., with methanol (B129727) or ethyl acetate) to isolate the alkaloids.

  • Analysis: The crude extract is analyzed using high-resolution mass spectrometry (LC-MS/MS). The mass spectra of alkaloids from the labeled plants are compared to those from control plants. An increase in the mass of the parent ion corresponding to the number of incorporated isotopes (e.g., a +6 Da shift for a C30 alkaloid derived from ¹³C₆-glucose) provides definitive evidence of the biosynthetic linkage.[11]

Conclusion and Future Outlook

The putative biosynthetic pathway of this compound and its congeners, originating from squalene and proceeding through the key intermediate proto-daphniphylline, stands as a triumph of biosynthetic hypothesis and biomimetic synthesis. While this model is strongly supported by chemical synthesis, the definitive enzymatic machinery responsible for catalyzing these complex transformations in the plant remains unknown.

Future research, leveraging modern tools such as genomics, transcriptomics, and enzyme characterization, will be crucial to identify the specific oxidases, cyclases, and tailoring enzymes involved.[9] Elucidating the true enzymatic pathway will not only solve a long-standing biochemical puzzle but could also enable the synthetic biology and metabolic engineering of these valuable alkaloids for therapeutic development.

References

In-depth Analysis of Daphnilongeridine Extracts: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research on the biological activity of Daphnilongeridine extracts. While the compound this compound, an alkaloid isolated from the branches of Daphniphyllum macropodum Miq., has been identified and is noted for its cytotoxic properties against various tumor cell lines, detailed quantitative data and specific experimental protocols remain largely unpublished in accessible scientific databases.[1] This lack of detailed information currently hinders the creation of a comprehensive technical guide as initially requested.

Challenges in Data Compilation

A thorough search of scientific literature and chemical databases did not yield the specific quantitative data (e.g., IC50 values for different cell lines) or detailed experimental methodologies necessary to construct the requested data tables and workflow diagrams for this compound. The available information confirms its existence and general cytotoxic nature but lacks the depth required for a technical guide aimed at researchers and drug development professionals.

Alternative Focus: Related Bioactive Compounds

Given the limitations in available data for this compound, a viable alternative for an in-depth technical guide would be to focus on a related and more extensively researched compound from the Daphne genus: Daphnetin . Daphnetin is a coumarin (B35378) derivative that has been the subject of numerous studies, providing a wealth of quantitative data, detailed experimental protocols, and insights into its mechanism of action.

A technical guide on Daphnetin could provide:

  • Comprehensive Data Tables: Summarizing its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities with specific IC50 values.

  • Detailed Experimental Protocols: Outlining the methodologies used in cytotoxicity assays, anti-inflammatory models, and signaling pathway investigations.

  • Signaling Pathway Diagrams: Visualizing the mechanisms through which Daphnetin exerts its biological effects.

This alternative approach would allow for the creation of a valuable technical resource that aligns with the user's core requirements for data presentation, experimental detail, and visualization, albeit focused on a different, yet related, bioactive compound.

References

Preliminary Cytotoxicity Screening of Daphnilongeridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a structurally complex alkaloid isolated from Daphniphyllum macropodum, belongs to a class of natural products known for their diverse biological activities. While direct and extensive cytotoxic screening data for this compound is not widely published, preliminary information and the activities of structurally related Daphniphyllum alkaloids suggest a potential for anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, synthesizing available data on related compounds and outlining standard experimental protocols for its evaluation. The guide includes detailed methodologies for common cytotoxicity assays, a summary of cytotoxicity data from related alkaloids in tabular format for comparative analysis, and a hypothesized signaling pathway based on the known mechanisms of similar compounds. This document is intended to serve as a foundational resource for researchers initiating studies into the cytotoxic potential of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents, with plant-derived alkaloids demonstrating significant potential in oncology. The genus Daphniphyllum is a rich source of structurally unique and biologically active alkaloids. This compound, isolated from the branches of Daphniphyllum macropodum Miq., is one such compound.[1] While its specific biological activities are not extensively characterized in publicly available literature, there is an indication that this compound exhibits cytotoxicity against several tumor cell lines.[1] This guide aims to provide a framework for the preliminary in vitro cytotoxicity screening of this compound, drawing upon established methodologies and data from analogous compounds to facilitate further research and drug development efforts.

Cytotoxicity Data of Structurally Related Daphniphyllum Alkaloids

CompoundCell LineCancer TypeIC50 (µM)Reference
Daphnicyclidin MP-388Murine Leukemia5.7
Daphnicyclidin MSGC-7901Human Gastric Adenocarcinoma22.4
Daphnicyclidin NP-388Murine Leukemia6.5
Daphnicyclidin NSGC-7901Human Gastric Adenocarcinoma25.6
Macropodumine CP-388Murine Leukemia10.3
Daphnicyclidin AP-388Murine Leukemia13.8
Daphnioldhanol AHeLaHuman Cervical Cancer31.9
Daphnezomine WHeLaHuman Cervical Cancer16.0 (µg/mL)

Experimental Protocols for Cytotoxicity Screening

Standard colorimetric and enzymatic assays are recommended for the preliminary cytotoxicity screening of this compound. The following are detailed protocols for the MTT and LDH assays, which are widely used to assess cell viability and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

      • Medium Background Control: Culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Reaction Termination and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Harvest Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate mtt_assay MTT Assay: Add MTT, Solubilize incubate->mtt_assay ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubate->ldh_assay read_plate Measure Absorbance (Microplate Reader) mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Cell Viability (MTT) read_plate->calc_viability calc_cytotoxicity Calculate % Cytotoxicity (LDH) read_plate->calc_cytotoxicity determine_ic50 Determine IC50 Value calc_viability->determine_ic50 calc_cytotoxicity->determine_ic50

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Hypothesized Signaling Pathway

Based on the mechanism of action of related daphnane (B1241135) diterpenoids, a plausible signaling pathway for this compound-induced cytotoxicity involves the inhibition of key survival pathways and the induction of apoptosis.

signaling_pathway cluster_inhibition Inhibition of Survival Pathways cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis This compound This compound Akt Akt This compound->Akt inhibits STAT3 STAT3 This compound->STAT3 inhibits Src Src This compound->Src inhibits G0G1_arrest G0/G1 Phase Arrest Akt->G0G1_arrest regulates STAT3->G0G1_arrest regulates G2M_arrest G2/M Phase Arrest Src->G2M_arrest regulates Apoptosis Apoptosis G2M_arrest->Apoptosis G0G1_arrest->Apoptosis

Caption: Hypothesized signaling pathway for this compound cytotoxicity.

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, the information available for structurally related Daphniphyllum alkaloids provides a strong rationale for its investigation as a potential anticancer agent. This technical guide offers a foundational framework for researchers to initiate these studies, providing standardized protocols for cytotoxicity screening and a plausible mechanistic hypothesis. Further research is warranted to determine the specific IC50 values of this compound against a panel of cancer cell lines, elucidate its precise mechanism of action, and evaluate its therapeutic potential. The methodologies and comparative data presented herein are intended to accelerate these research endeavors.

References

Exploring the Chemical Diversity and Biological Potential of Daphnilongeridine and Its Congeners: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a structurally complex member of the vast Daphniphyllum alkaloids family, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. Isolated from species of the Daphniphyllum genus, this natural product, with the chemical formula C32H51NO4 and CAS number 922522-15-4, belongs to a class of over 350 alkaloids renowned for their intricate, polycyclic architectures and diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on their chemical diversity, synthesis, and biological potential. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available literature, this paper aims to consolidate the existing knowledge on the broader family of Daphniphyllum alkaloids to inform future research and development efforts.

Chemical Diversity of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are characterized by their unique and often highly caged skeletal frameworks. These natural products are biosynthesized from squalene, leading to a remarkable variety of structural motifs. The chemical diversity within this family is extensive, with variations in ring systems, stereochemistry, and functional group substitutions. This structural richness provides a fertile ground for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

While a comprehensive list of this compound derivatives with corresponding quantitative data is not yet available, the broader class of Daphniphyllum alkaloids has been reported to possess a range of biological activities.

Biological Activities of Daphniphyllum Alkaloids

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several tumor cell lines. This observation aligns with the broader bioactivity profile of the Daphniphyllum alkaloids, which have been reported to possess cytotoxic, antioxidant, and vasorelaxant properties. The complex structures of these alkaloids are believed to be key to their biological functions, offering unique pharmacophores for interaction with biological targets.

Table 1: Reported Biological Activities of the Daphniphyllum Alkaloid Class

Biological ActivityDescriptionReferences
Cytotoxicity Several Daphniphyllum alkaloids have demonstrated the ability to inhibit the growth of various cancer cell lines.General literature on Daphniphyllum alkaloids
Antioxidant Certain members of this alkaloid family have shown potential in neutralizing free radicals, suggesting a role in mitigating oxidative stress.General literature on Daphniphyllum alkaloids
Vasorelaxant Some Daphniphyllum alkaloids have been observed to induce relaxation of blood vessels, indicating potential cardiovascular applications.General literature on Daphniphyllum alkaloids

Note: This table represents a general overview of the biological activities reported for the Daphniphyllum alkaloid class. Specific quantitative data for this compound and its derivatives are not currently available in the public domain.

Synthesis of Daphniphyllum Alkaloids: A Methodological Overview

A common strategy involves a biomimetic approach, mimicking the proposed biosynthetic pathways of these alkaloids. Key reactions often include intramolecular cycloadditions, radical cyclizations, and complex rearrangement cascades to assemble the core structures.

Below is a generalized workflow illustrating a potential synthetic approach to a complex polycyclic alkaloid core, based on strategies reported for related Daphniphyllum alkaloids.

G cluster_0 Core Synthesis Strategy A Simple Precursor (e.g., Polyene) B Key Cyclization (e.g., Diels-Alder, Radical) A->B Reagents & Conditions C Intermediate (Polycyclic Core) B->C Formation of Core Structure D Functional Group Interconversions C->D Late-stage modifications E Target Alkaloid (e.g., this compound) D->E Final Product

Caption: Generalized workflow for the synthesis of a Daphniphyllum alkaloid core.

Signaling Pathways: A Frontier for Investigation

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are yet to be elucidated. Given the reported cytotoxicity, it is plausible that these compounds may interact with key cellular pathways involved in cell proliferation, apoptosis, or cell cycle regulation.

Future research should focus on identifying the direct molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover its mechanism of action. Understanding the signaling pathways modulated by these alkaloids is crucial for their development as therapeutic agents.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its involvement in the cytotoxic effects of this compound.

G cluster_1 Hypothetical Cytotoxicity Pathway Daph This compound Derivative Target Molecular Target (e.g., Kinase, Receptor) Daph->Target Binding/Inhibition Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Pathway->Effect

Caption: A potential signaling pathway for the cytotoxic action of this compound.

Conclusion and Future Directions

This compound and the broader family of Daphniphyllum alkaloids represent a promising area for natural product-based drug discovery. Their structural complexity and diverse biological activities, particularly their cytotoxic potential, warrant further investigation. The primary challenge in advancing this field is the lack of specific quantitative data, detailed experimental protocols, and a clear understanding of their mechanisms of action.

Future research efforts should be directed towards:

  • Isolation and characterization of novel this compound derivatives.

  • Development of robust and scalable synthetic routes to this compound and its analogs.

  • Comprehensive biological screening to obtain quantitative data on their efficacy and selectivity.

  • In-depth mechanistic studies to identify their molecular targets and elucidate the signaling pathways they modulate.

Addressing these key areas will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products and paving the way for the development of new and effective therapeutic agents.

An In-depth Technical Guide to the Potential Therapeutic Targets of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Daphnane (B1241135) diterpenoids , a class of chemical compounds. The specific compound Daphnilongeridine is not well-documented in publicly available scientific literature. Therefore, the information presented herein is based on studies of structurally related compounds and may not be directly applicable to this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These molecules are characterized by a unique 5/7/6-tricyclic carbon skeleton and often feature poly-hydroxyl groups and a characteristic orthoester function.[1][2] Pharmacological research has demonstrated a broad spectrum of biological activities for daphnane-type diterpenoids, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects.[2][3] Their diverse biological profile has made them a subject of significant interest in medicinal chemistry and drug discovery.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of daphnane diterpenoids stems from their ability to modulate multiple cellular signaling pathways. Key targets and mechanisms of action identified to date are detailed below.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of various daphnane diterpenoids.[2][4] Their mechanisms of action are multifaceted and involve the modulation of critical cellular processes.

Several daphnane diterpenoids have been shown to induce cell cycle arrest in cancer cells, primarily at the G0/G1 and G2/M phases.[5] This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, studies have shown the upregulation of cyclin-dependent kinase inhibitors p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (cdk4) and cdc2.[5] The dephosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the G1/S transition, is also a key event triggered by these compounds.[5]

Daphnane diterpenoids have been found to suppress the activation of several key oncogenic signaling pathways, including:

  • Akt/STAT3/Src Signaling: These pathways are crucial for cancer cell survival, proliferation, and metastasis. Daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have been shown to inhibit the activation of Akt, STAT3, and Src in human lung cancer cells.[5]

  • ATR-Mediated DNA Damage Response: Some daphnane diterpenoids have been found to suppress the Ataxia Telangiectasia and Rad3-related (ATR) protein-mediated DNA damage response pathway, leading to apoptosis in non-small-cell lung cancer (NSCLC) cells.[6]

A primary mechanism of action for many daphnane diterpenoids is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction pathways.[7][8][9] By mimicking the endogenous activator diacylglycerol, these compounds can modulate PKC activity, leading to downstream effects on cell growth, differentiation, and apoptosis.[7]

A novel mechanism of action was identified for a daphnane diterpenoid designated as DD1, which was found to be a highly potent inhibitor of importin-β1.[10] Importin-β1 is a key nuclear transport receptor that is often overexpressed in cancer and mediates the nuclear import of oncogenic proteins.[10] Inhibition of importin-β1 by DD1 demonstrated significant therapeutic potential in preclinical models of castration-resistant prostate cancer.[10]

Anti-HIV Activity

Numerous daphnane diterpenoids have exhibited potent anti-HIV activity, with some compounds showing efficacy at nanomolar concentrations with low cytotoxicity.[11][12][13][14] The presence of an orthoester group is often associated with enhanced anti-HIV potency.[15] While the precise mechanism of action is not fully elucidated for all compounds, their ability to inhibit HIV-1 replication has been consistently demonstrated in cellular assays.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of various daphnane diterpenoids.

Table 1: Anticancer Activity of Selected Daphnane Diterpenoids

CompoundCancer Cell LineIC50 ValueReference
YuanhualineA549 (Human Lung Carcinoma)7.0 nM[5]
YuanhuahineA549 (Human Lung Carcinoma)15.2 nM[5]
YuanhuagineA549 (Human Lung Carcinoma)24.7 nM[5]
GnidimacrinK562 (Human Myelogenous Leukemia)1.2 nM[4]
GenkwadaphninHL-60 (Human Myelocytic Leukemia)11.8 µM[4]
YuanhuacineHL-60 (Human Myelocytic Leukemia)10.8 µM[4]
Tianchaterpene CHGC-27 (Human Gastric Cancer)8.8 µM[16]
DD1C4-2B (Castration-Resistant Prostate Cancer)Subnanomolar[10]
Compound 1HCC827 (Non-Small-Cell Lung Cancer)3.57 ± 0.32 µM[6]
Compound 2HCC827 (Non-Small-Cell Lung Cancer)4.35 ± 0.14 µM[6]

Table 2: Anti-HIV Activity of Selected Daphnane Diterpenoids

CompoundHIV StrainCell LineEC50 ValueReference
Onishibarin AHIV-1MT41.26 nM[14]
Compound 9HIV-1MT40.84 nM[14]
Compound 10HIV-1MT40.78 nM[14]
Daphneodorins D-H & related compounds (1-9)HIV-1MT41.5–7.7 nM[12]
Acutilobins A-G & related compoundsHIV-1-<1.5 nM[13]
Genkwanine VIIIHIV-1-0.17 nM[13]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Cell Proliferation and Cytotoxicity Assays
  • SRB (Sulphorhodamine B) Assay: Used to determine cell density based on the measurement of cellular protein content. Cells are seeded in 96-well plates, treated with the test compounds for a specified period, and then fixed. The fixed cells are stained with SRB dye, and the absorbance is measured to quantify cell proliferation.[5]

  • MTT Assay: A colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Counting Kit-8 (CCK-8) Assay: A sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays. WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.[10]

Cell Cycle Analysis
  • Flow Cytometry: Cells are treated with the compounds, harvested, and fixed. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

Western Blot Analysis
  • This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[5]

Anti-HIV Activity Assay
  • MT4 Cell-Based Assay: MT4 cells, which are highly susceptible to HIV-1 infection, are used. The cells are infected with HIV-1 and then treated with the test compounds. The anti-HIV activity is determined by measuring the inhibition of virus-induced cytopathic effects, typically using a colorimetric method like the MTT assay to assess cell viability.[12][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by daphnane diterpenoids and a general experimental workflow for their biological evaluation.

G cluster_0 Daphnane Diterpenoid-Induced Cell Cycle Arrest Daphnane Daphnane Diterpenoids p53_p21 p53 & p21 (Upregulation) Daphnane->p53_p21 Cyclins_CDKs Cyclin A, B1, E CDK4, cdc2 (Downregulation) Daphnane->Cyclins_CDKs Rb Rb (Dephosphorylation) p53_p21->Rb Cyclins_CDKs->Rb G2M_arrest G2/M Arrest Cyclins_CDKs->G2M_arrest G0G1_arrest G0/G1 Arrest Rb->G0G1_arrest

Caption: Daphnane Diterpenoid-Induced Cell Cycle Arrest Pathway.

G cluster_1 Inhibition of Oncogenic Signaling by Daphnane Diterpenoids Daphnane Daphnane Diterpenoids Akt Akt Daphnane->Akt STAT3 STAT3 Daphnane->STAT3 Src Src Daphnane->Src Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation STAT3->Proliferation Src->Proliferation

Caption: Inhibition of Oncogenic Signaling by Daphnane Diterpenoids.

G cluster_2 General Workflow for Biological Evaluation Isolation Isolation & Purification of Daphnane Diterpenoids Structure Structural Elucidation (NMR, MS) Isolation->Structure InVitro In Vitro Screening (Cytotoxicity, Anti-HIV) Structure->InVitro Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) InVitro->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General Workflow for Biological Evaluation of Daphnane Diterpenoids.

Conclusion

Daphnane diterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and virology. Their ability to modulate multiple key cellular targets, including cell cycle regulators, oncogenic signaling pathways, and protein kinase C, underscores their potential for the development of novel therapeutic agents. While the specific biological activities of this compound remain to be elucidated, the extensive research on related daphnane diterpenoids provides a strong rationale for further investigation into its potential therapeutic applications. Future research should focus on the isolation and characterization of new daphnane diterpenoids, detailed mechanistic studies to fully understand their modes of action, and preclinical and clinical evaluations of the most promising candidates.

References

In-Depth Technical Guide to the Physicochemical Properties of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. While this class of natural products has garnered significant interest for its potential biological activities, including cytotoxic effects against cancer cell lines, specific experimental data on the physicochemical and biological properties of this compound are limited in publicly accessible literature. This guide provides a summary of the known predicted physicochemical properties of this compound, alongside generalized experimental protocols for their determination. Furthermore, it presents an overview of the cytotoxic potential of related Daphniphyllum alkaloids and outlines a common signaling pathway implicated in cytotoxic activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄[1][2]
Molecular Weight 513.76 g/mol [1][2]
CAS Number 922522-15-4[1][2]
Appearance Powder[1]
Predicted Boiling Point 581.4 ± 40.0 °C[1]
Predicted Density 1.16 ± 0.1 g/cm³[1]
Predicted pKa 12.93 ± 0.70[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone[1]
Melting Point Not reported

Biological Activity

While this compound itself has been noted to show cytotoxicity against several tumor cell lines, specific IC50 values are not available in the public domain. However, studies on other Daphniphyllum alkaloids isolated from related species, such as Daphniphyllum angustifolium, have demonstrated cytotoxic effects. For instance, daphnezomine W exhibited moderate cytotoxic activity against the HeLa cell line with an IC50 of 16.0 µg/mL. Another compound, daphnioldhanol A, showed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds like this compound.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline solid is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion temperature.

Quantitative Solubility Determination

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • The solubility is expressed in units such as mg/mL or mol/L.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Following incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Potential Signaling Pathway in Cytotoxicity

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Induces (Hypothesized) Mito Mitochondrion Bax_Bak->Mito Pore formation CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Daphnilongeridine: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 922522-15-4

Molecular Formula: C₃₂H₅₁NO₄

Molecular Weight: 513.76 g/mol

Introduction

Daphnilongeridine is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids.[1] It has been isolated from plants of the Daphniphyllum genus, specifically from Daphniphyllum macropodum Miq.[1] and potentially from Daphniphyllum longeracemosum. The intricate polycyclic structure of this compound has made it a subject of interest within the chemical and pharmacological research communities. This document provides a comprehensive technical guide on this compound, summarizing the available data on its properties, biological activities, and the experimental context of its study.

Physicochemical Properties

This compound is characterized by a complex molecular structure typical of Daphniphyllum alkaloids. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₃₂H₅₁NO₄[1]
Molecular Weight513.76 g/mol [1]
AppearancePowderChemical Supplier Data
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 1: Physicochemical Properties of this compound

Biological Activity

The biological activities of the broader class of Daphniphyllum alkaloids have been a subject of scientific investigation, with studies reporting a range of effects including cytotoxic, antioxidant, and anti-HIV properties. However, specific and detailed biological data for this compound are limited in the public domain. One source notes that this compound has demonstrated cytotoxicity against several tumor cell lines, although specific quantitative data such as IC₅₀ values and the cell lines tested are not provided.[1]

Experimental Protocols

A general workflow for the isolation and characterization of Daphniphyllum alkaloids is depicted in the following diagram.

G Plant_Material Daphniphyllum Plant Material (e.g., leaves, stems) Extraction Solvent Extraction (e.g., with Methanol or Ethanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) Extraction->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Isolated_Compound->Structure_Elucidation

Figure 1: Generalized workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

Due to the limited research specifically focused on this compound, its mechanism of action and any associated signaling pathways have not been elucidated. Further investigation is required to understand how this alkaloid exerts its reported cytotoxic effects.

Synthesis

The total synthesis of this compound has not been reported in detail in the available scientific literature. The synthesis of other structurally related Daphniphyllum alkaloids has been achieved and typically involves complex, multi-step synthetic routes.

Conclusion and Future Directions

This compound is a structurally complex Daphniphyllum alkaloid with reported, albeit unspecified, cytotoxic activity. There is a significant gap in the scientific literature regarding its quantitative biological data, detailed experimental protocols for its study, and its mechanism of action. Future research should focus on:

  • The full synthesis of this compound to provide a renewable source for further study.

  • Comprehensive biological screening to identify its full spectrum of activities.

  • In-depth studies to determine its mechanism of action and identify the cellular signaling pathways it modulates.

Such studies would be invaluable for assessing the potential of this compound as a lead compound in drug discovery and development.

References

Methodological & Application

Strategies for the Total Synthesis of Daphnilongeridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, the synthesis of complex natural products like daphnilongeridine (B1159034), a member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling opportunity for the development of novel synthetic methodologies. While a completed total synthesis of this compound has yet to be reported in the literature, extensive research into the synthesis of structurally related compounds, such as daphnilongeranin B and daphenylline (B12778079), provides a robust framework of strategies that can be applied to this target. This document outlines the key retrosynthetic analyses, chemical transformations, and experimental protocols derived from the successful syntheses of these closely related alkaloids.

Retrosynthetic Strategies and Key Disconnections

The core structural feature of this compound and its congeners is a complex, polycyclic framework. Successful synthetic approaches have relied on strategic disconnections that simplify the target molecule into more manageable, often commercially available, starting materials. Two prominent strategies have emerged from the work of leading synthetic chemistry groups.

Strategy 1: Intermolecular [3+2] Cycloaddition Approach

A powerful strategy for the construction of the intricate core of related Daphniphyllum alkaloids involves an intermolecular [3+2] cycloaddition. This approach, utilized in the synthesis of (-)-daphnilongeranin B, allows for the efficient assembly of a key portion of the polycyclic system.[1][2]

Retrosynthetic Analysis:

The retrosynthetic analysis for this strategy is outlined below. The target molecule is disconnected at a key cyclopentane (B165970) ring, which is envisioned to be formed via a [3+2] cycloaddition. Further disconnections lead back to simpler, more readily available precursors.

G This compound This compound (Target) intermediate1 Pentacyclic Intermediate This compound->intermediate1 Late-stage functionalization intermediate2 [3+2] Cycloaddition Adduct intermediate1->intermediate2 Aldol (B89426) Cyclization enone Enone Precursor intermediate2->enone [3+2] Cycloaddition allene Allene Precursor intermediate2->allene

Figure 1: Retrosynthetic analysis based on a [3+2] cycloaddition strategy.

Strategy 2: Dearomative Buchner Cycloaddition and C-C Bond Cleavage

An alternative and innovative approach involves an initial dearomative Buchner cycloaddition to construct a bicyclo[4.1.0]heptane core. This is followed by a strategic C-C bond cleavage to reveal the seven-membered ring characteristic of many Daphniphyllum alkaloids. This strategy has been successfully applied to the total synthesis of daphenylline.

Retrosynthetic Analysis:

This strategy hinges on the initial formation of a strained bicyclic system which is then strategically fragmented.

G daphenylline Daphenylline (Analogue Target) intermediateA Hexacyclic Core daphenylline->intermediateA Final elaborations intermediateB Bicyclo[4.1.0]heptane Intermediate intermediateA->intermediateB C-C Bond Cleavage aromatic Aromatic Precursor intermediateB->aromatic Buchner Cycloaddition diazo Diazo Compound intermediateB->diazo

Figure 2: Retrosynthetic analysis featuring a Buchner cycloaddition and C-C bond cleavage.

Comparative Data of Synthetic Routes to Related Alkaloids

The following table summarizes key quantitative data from the total syntheses of daphnilongeranin B and daphenylline, providing a benchmark for planning a synthesis of this compound.

Parameter(-)-Daphnilongeranin B Synthesis(-)-Daphenylline Synthesis (Li Group)
Total Steps ~20 steps18 steps
Overall Yield Not explicitly stated~1%
Key Reaction Intermolecular [3+2] cycloadditionGold-catalyzed 6-exo-dig cyclization
Starting Material Commercially available materialsCommercially available materials
Stereocontrol Asymmetric synthesisDiastereoselective intramolecular Michael addition

Experimental Protocols for Key Transformations

The following are representative protocols for key reactions that are likely to be applicable in a total synthesis of this compound.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the synthesis of (-)-daphenylline by the Zhai group.[2]

Reaction: Construction of a cyclopentene (B43876) ring via a phosphine-catalyzed [3+2] cycloaddition between an enone and an allenoate.

Materials:

  • Enone precursor

  • Allenoate

  • Tributylphosphine (PBu3)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Toluene (B28343), anhydrous

Procedure:

  • To a solution of the enone precursor and the allenoate in anhydrous toluene is added K2CO3 and MeOH.

  • The mixture is cooled to 0 °C, and PBu3 is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC until completion.

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the [3+2] cycloaddition adduct.

Protocol 2: Gold-Catalyzed 6-exo-dig Cyclization

This protocol is based on the synthesis of daphenylline by the Li group.

Reaction: Intramolecular cyclization of an enyne to form a key cyclic intermediate.

Materials:

  • Enyne precursor

  • Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF6)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the enyne precursor in anhydrous DCM is added the gold(I) catalyst.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction progress is monitored by TLC.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Late-Stage Aldol Cyclization

This protocol is adapted from the synthesis of (-)-daphnilongeranin B.[1][2]

Reaction: Intramolecular aldol reaction to construct a fused ring system.

Materials:

  • Keto-aldehyde precursor

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the keto-aldehyde precursor in a mixture of anhydrous THF and t-BuOH is cooled to -78 °C.

  • A solution of t-BuOK in THF is added dropwise to the cooled solution.

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography to give the aldol product.

Logical Workflow for a Proposed this compound Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, integrating key strategic elements from the successful syntheses of its analogues.

G start Simple Starting Materials core_construction Core Skeleton Assembly (e.g., [3+2] Cycloaddition or Dearomative Cyclization/Fragmentation) start->core_construction functionalization1 Introduction of Key Functional Groups core_construction->functionalization1 ring_closure Key Ring-Closing Reactions (e.g., Aldol, Michael Addition) functionalization1->ring_closure functionalization2 Stereochemical Refinements and Functional Group Interconversions ring_closure->functionalization2 final_product This compound functionalization2->final_product

Figure 3: A generalized workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound remains an open and challenging endeavor. However, the synthetic precedents set by the successful total syntheses of daphnilongeranin B and daphenylline provide a clear and promising roadmap. The strategies of intermolecular [3+2] cycloaddition and dearomative cyclization followed by fragmentation offer powerful tools for the construction of the complex polycyclic core. By leveraging these established methodologies and protocols, researchers are well-equipped to tackle the synthesis of this compound and to further advance the field of complex natural product synthesis.

References

Application Notes and Protocols for the Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Methodologies Applicable to the Synthesis of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex hexacyclic alkaloid isolated from Daphniphyllum macropodum Miq.[][2] To date, a specific, step-by-step total synthesis of this compound has not been reported in the scientific literature. However, the total syntheses of several structurally related and equally complex Daphniphyllum alkaloids have been achieved. These groundbreaking studies provide a strategic blueprint and a validated set of chemical transformations that are directly applicable to the eventual synthesis of this compound and other members of this fascinating family of natural products.

This document outlines the key synthetic strategies and experimental protocols from the successful total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline, two closely related Daphniphyllum alkaloids.[3][4][5][6][7][8] These methodologies represent the current state-of-the-art in the field and serve as a valuable resource for researchers engaged in the synthesis of complex alkaloids.

Retrosynthetic Analysis and Key Strategic Considerations

The core challenge in the synthesis of Daphniphyllum alkaloids lies in the construction of their intricate, cage-like architectures, which often feature multiple contiguous stereocenters and sterically congested quaternary carbons.[9] Successful synthetic approaches have employed a variety of sophisticated chemical transformations to address these challenges.

A common retrosynthetic strategy involves the disconnection of the complex polycyclic system to simpler, more manageable building blocks. Key bond formations are often planned for the later stages of the synthesis to allow for the establishment of the core ring systems with high stereocontrol.

Key Synthetic Strategies Employed for Related Alkaloids:

  • [3+2] Cycloaddition: This powerful reaction has been utilized to construct key five-membered rings within the alkaloid framework.[3]

  • Late-Stage Aldol (B89426) Cyclization: The formation of one of the rings at a late stage via an aldol reaction has proven to be an effective strategy.[3]

  • Bioinspired Cationic Rearrangement: Mimicking hypothetical biosynthetic pathways, cationic rearrangements have been used to forge complex carbocyclic cores.[3]

  • Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry is crucial for the enantioselective synthesis of these natural products.[4][5][7]

  • Palladium-Catalyzed Cross-Coupling and Cyclization Reactions: Reactions such as Negishi coupling and Heck cyclization are instrumental in forming key carbon-carbon bonds.[4][5]

  • Gold-Catalyzed Cyclization: Gold catalysis has been effectively used to construct key heterocyclic and carbocyclic rings.[10]

Experimental Protocols for Key Transformations

The following protocols are representative of the key reactions employed in the total synthesis of (-)-Daphenylline and (-)-Daphnilongeranin B. These methods can be adapted for the synthesis of this compound with appropriate modifications of the starting materials.

1. Asymmetric Negishi Coupling for Tricyclic Core Construction

This protocol describes a key step in the synthesis of the tricyclic DEF ring system of (-)-Daphenylline.[4]

  • Reaction: Asymmetric cross-coupling of a vinyl iodide with an organozinc reagent.

  • Reagents and Conditions:

    • Vinyl iodide substrate

    • Organozinc reagent

    • Pd(OAc)₂ (5 mol%)

    • S-Phos (10 mol%)

    • NMP, 60 °C, 12 h

  • Procedure: To a solution of the vinyl iodide in NMP are added the organozinc reagent, Pd(OAc)₂, and S-Phos. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Intramolecular Friedel-Crafts Reaction

This protocol details the cyclization to form a key ring system in the synthesis of (-)-Daphenylline.[4][6]

  • Reaction: Lewis acid-mediated intramolecular acylation of an aromatic ring.

  • Reagents and Conditions:

    • Acyl chloride precursor

    • AlCl₃ (2.0 equiv)

    • DCM, 0 °C to rt, 2 h

  • Procedure: To a solution of the acyl chloride precursor in DCM at 0 °C is added AlCl₃ in portions. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched with ice-water and extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

3. Gold-Catalyzed 6-exo-dig Cyclization

A key step in an alternative synthesis of (-)-Daphenylline involves a gold-catalyzed cyclization.[10]

  • Reaction: Gold-catalyzed intramolecular addition of a nucleophile to an alkyne.

  • Reagents and Conditions:

    • Alkynyl substrate

    • Ph₃PAuNTf₂ (5 mol%)

    • DCM, rt, 1 h

  • Procedure: To a solution of the alkynyl substrate in DCM is added Ph₃PAuNTf₂. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize the yields for key steps in the reported total syntheses of (-)-Daphenylline and (-)-Daphnilongeranin B.

Table 1: Selected Reaction Yields in the Synthesis of (-)-Daphenylline

StepReagents and ConditionsYield (%)Reference
Asymmetric Negishi CouplingPd(OAc)₂, S-Phos, NMP, 60 °C85[4]
Intramolecular Friedel-CraftsAlCl₃, DCM, 0 °C to rt92[4]
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF, rt95[4]
Claisen RearrangementToluene, 180 °C (microwave)78[4]
Reductive Heck CyclizationPd(OAc)₂, P(o-tol)₃, Et₃N, Ag₂CO₃, DMF, 110 °C65[5]

Table 2: Selected Reaction Yields in the Synthesis of (-)-Daphnilongeranin B

StepReagents and ConditionsYield (%)Reference
[3+2] CycloadditionPBu₃, K₂CO₃, MeOH, rt83[11]
Aldol CyclizationLHMDS, THF, -78 °C75[3]
Cationic RearrangementCSA, CH₂Cl₂, rt80[3]

Visualizations

Diagram 1: General Synthetic Workflow for Daphniphyllum Alkaloids

G A Simple Starting Materials B Core Ring System Construction A->B [3+2] Cycloaddition, Heck Reaction, etc. C Functional Group Interconversion B->C Redox manipulations, protection/deprotection D Late-Stage Cyclization C->D Aldol, Friedel-Crafts, etc. E Final Product (Daphniphyllum Alkaloid) D->E Final modifications

Caption: A generalized workflow for the total synthesis of complex Daphniphyllum alkaloids.

Diagram 2: Hypothetical Signaling Pathway Inhibition by Daphniphyllum Alkaloids

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Daphniphyllum_Alkaloid Daphniphyllum_Alkaloid Daphniphyllum_Alkaloid->Kinase_Cascade Inhibition

Caption: A potential mechanism of action for the cytotoxic effects of Daphniphyllum alkaloids.

Conclusion

While the total synthesis of this compound remains an open challenge, the successful syntheses of its close congeners have paved the way for its eventual construction. The strategies and protocols outlined in this document, including powerful cycloadditions, strategic cyclizations, and catalytic asymmetric reactions, provide a robust toolkit for researchers in the field of natural product synthesis. Further investigation into the biological activities of these compounds, guided by synthetic accessibility, will undoubtedly continue to fuel innovation in both chemistry and medicine. The diverse biological activities reported for this class of alkaloids, including cytotoxic and kinase inhibitory effects, make them attractive targets for drug discovery programs.[12][13][14]

References

Application Notes and Protocols for Determining the Anti-HIV Activity of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daphnilongeridine is a member of the daphnane (B1241135) diterpenoid family of natural products, some of which have demonstrated potent anti-HIV activity.[1] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's potential as an anti-HIV agent. The described assays will enable researchers to determine its cytotoxicity, efficacy in inhibiting HIV replication, and potential mechanism of action. The workflow is designed to progress from initial screening to more detailed mechanistic studies.

I. Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the described experimental protocols. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Table 1: Cytotoxicity and Anti-HIV Activity of this compound

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundMT-4>1000.05>2000
This compoundCEM-SS>1000.08>1250
This compoundPBMCs>1000.12>833
Zidovudine (AZT)MT-4>2000.004>50000
  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits HIV replication by 50%.[2]

  • Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater potential.[2][3]

Table 2: Mechanistic Profile of this compound

AssayTargetIC50 (µM)
Reverse Transcriptase (RT) Inhibition AssayHIV-1 RT>50
Protease (PR) Inhibition AssayHIV-1 Protease>50
Integrase (IN) Inhibition AssayHIV-1 Integrase1.5
gp120-CD4 Binding AssayHIV-1 Entry>50
p24 Antigen Production AssayHIV-1 Replication0.06
  • IC50 (50% Inhibitory Concentration): The concentration of the compound required to inhibit the activity of a specific enzyme or biological process by 50%.

II. Experimental Protocols

A. General Cell Culture and Virus Propagation

  • Cell Lines:

    • Human T-lymphocytic cell lines such as MT-4, CEM-SS, or Jurkat cells are commonly used for anti-HIV screening.[2]

    • Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from healthy donors for assays in primary cells.[4]

    • Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • HIV-1 Strains:

    • Laboratory-adapted HIV-1 strains such as HIV-1IIIB or HIV-1NL4-3 are suitable for initial screening.[3][5]

    • Viral stocks are propagated in appropriate T-cell lines, and the virus titer is determined, often expressed as the 50% tissue culture infectious dose (TCID50).

B. Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound is toxic to the host cells.

  • Cell Plating: Seed 1 x 10^4 cells per well in a 96-well microtiter plate in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with cells only (cell control) and medium only (background control).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the anti-HIV assay.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 550 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

C. Protocol 2: Anti-HIV Activity Assay (MTT-based Cytoprotection Assay)

This assay measures the ability of this compound to protect cells from HIV-1 induced cell death (cytopathic effect).

  • Cell Preparation: Prepare a suspension of MT-4 cells.

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound in triplicate.

  • Infection: Add HIV-1 (e.g., HIV-1IIIB) at a multiplicity of infection (MOI) of 0.01 to the wells containing the compound and cells.

  • Controls:

    • Virus Control: Cells + Virus (no compound).

    • Cell Control: Cells only (no virus, no compound).

    • Positive Control: A known anti-HIV drug (e.g., Zidovudine).

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of protection from virus-induced cell death. The EC50 is the concentration of the compound that results in 50% protection of the cells from the cytopathic effect of the virus.

D. Protocol 3: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the level of HIV-1 replication by measuring the amount of the viral core protein p24 in the culture supernatant.

  • Experiment Setup: Perform the anti-HIV assay as described in Protocol 2 (steps 1-5).

  • Supernatant Collection: On day 5 post-infection, centrifuge the plate and collect the culture supernatant.

  • ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions of a commercially available kit.

  • Data Analysis: A standard curve is generated using recombinant p24 antigen. The concentration of p24 in the samples is determined from the standard curve. The percentage of inhibition of p24 production is calculated relative to the virus control. The EC50 is the concentration of this compound that reduces p24 production by 50%.

E. Protocol 4: HIV-1 Enzyme Inhibition Assays

These cell-free assays are used to determine if this compound directly targets key HIV enzymes. Commercially available kits are recommended for these assays.

  • Reverse Transcriptase (RT) Inhibition Assay:

    • This assay measures the incorporation of a labeled nucleotide into a DNA template by recombinant HIV-1 RT.

    • The reaction is performed in the presence of varying concentrations of this compound.

    • The amount of incorporated label is quantified, and the IC50 value is determined.

  • Protease (PR) Inhibition Assay:

    • This assay typically uses a fluorogenic substrate that is cleaved by recombinant HIV-1 protease to release a fluorescent signal.

    • The reaction is carried out with and without this compound.

    • A reduction in the fluorescent signal indicates inhibition of the protease. The IC50 value is then calculated.

  • Integrase (IN) Inhibition Assay:

    • This assay measures the ability of recombinant HIV-1 integrase to insert a labeled DNA fragment into a target DNA sequence.

    • The inhibition of this process by this compound is measured to determine the IC50 value.

III. Mandatory Visualizations

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome start This compound cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral Anti-HIV Activity Assay (Cytoprotection) Determine EC50 start->antiviral si_calc Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->si_calc antiviral->si_calc p24 p24 Antigen ELISA Confirm anti-replicative activity si_calc->p24 entry Entry/Fusion Assay (e.g., gp120-CD4) p24->entry rt Reverse Transcriptase Inhibition Assay p24->rt pr Protease Inhibition Assay p24->pr integ Integrase Inhibition Assay p24->integ outcome Identify Potency and Mechanism of Action entry->outcome rt->outcome pr->outcome integ->outcome

Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_nucleus Nucleus Host_DNA Host DNA Provirus Provirus mRNA Viral mRNA Provirus->mRNA Proteins Viral Proteins mRNA->Proteins Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration RT Reverse Transcription RT->Viral_DNA Integration->Host_DNA Assembly Assembly & Budding New_Virus Mature HIV Assembly->New_Virus Protease Protease Cleavage Proteins->Protease Protease->Assembly HIV HIV Virion Viral_RNA Viral RNA HIV->Viral_RNA Entry & Uncoating Viral_RNA->RT This compound This compound This compound->Integration Inhibition

Caption: Hypothetical mechanism of this compound inhibiting HIV-1 integrase.

References

In Vitro Evaluation of Daphnilongeridine Against HIV-1: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

As of the current date, there is no publicly available scientific literature detailing the in vitro evaluation of Daphnilongeridine against the Human Immunodeficiency Virus-1 (HIV-1). Extensive searches of scholarly databases have not yielded any studies investigating the anti-HIV-1 activity, mechanism of action, or cytotoxicity of this specific natural product.

This compound is a complex alkaloid that has been isolated from plants of the Daphniphyllum genus.[1] While some research has explored its cytotoxicity against various tumor cell lines, its potential as an antiviral agent, particularly against HIV-1, remains uninvestigated in published research.[1]

It is important to distinguish this compound from other natural products with "Daph" in their names that have shown anti-HIV activity. For instance, daphnane (B1241135) diterpenoids isolated from plants of the Daphne genus have demonstrated potent anti-HIV-1 activity.[2] However, these compounds are structurally distinct from this compound.

Future Research Directions

Given the structural complexity and biological activity of other alkaloids, the evaluation of this compound for anti-HIV-1 properties could be a potential area for future research. A hypothetical experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

This proposed workflow outlines the logical steps that researchers would typically follow to assess the anti-HIV-1 potential of a novel compound like this compound.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Compound Acquisition (this compound) B Cytotoxicity Assay (e.g., MTT Assay in TZM-bl cells) A->B C Anti-HIV-1 Activity Assay (e.g., TZM-bl Reporter Gene Assay) A->C D Time-of-Addition Experiment C->D If Active E Enzyme Assays (e.g., Reverse Transcriptase, Integrase, Protease) D->E F Entry Inhibition Assays (e.g., Env-pseudotyped virus) D->F

Caption: Hypothetical workflow for in vitro anti-HIV-1 evaluation.

Detailed Protocols for Hypothetical Investigation

Should research on this compound and HIV-1 be undertaken, the following are examples of standard protocols that would likely be employed.

Cytotoxicity Assay Protocol

Objective: To determine the concentration range of this compound that is non-toxic to host cells, allowing for the assessment of specific antiviral effects.

Materials:

  • This compound

  • TZM-bl cells (or other susceptible cell lines like MT-4, CEM-SS)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

Objective: To determine the efficacy of this compound in inhibiting HIV-1 replication.

Materials:

  • This compound

  • TZM-bl cells

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 NL4-3)

  • Bright-Glo™ Luciferase Assay System (or similar)

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • On the day of the experiment, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Infect the cells with a predetermined amount of HIV-1. Include wells with infected-untreated cells (virus control) and uninfected-untreated cells (cell control).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Potential Signaling Pathway in HIV-1 Entry and Replication

While the mechanism of action for this compound is unknown, a diagram illustrating the general HIV-1 entry and replication cycle is provided below. This highlights potential targets for antiviral drugs.

cluster_0 HIV-1 Lifecycle A 1. Attachment & Entry B 2. Reverse Transcription A->B C 3. Integration B->C D 4. Transcription & Translation C->D E 5. Assembly & Budding D->E F 6. Maturation E->F

Caption: Simplified overview of the HIV-1 replication cycle.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Daphnilongeridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent studies have highlighted the potential of Daphniphyllum alkaloids as a novel class of antiviral agents. While research into the specific antiviral properties of Daphnilongeridine is ongoing, related compounds isolated from the same genus have demonstrated significant efficacy against viral pathogens. Notably, cyanodaphcalycine C and daphmanidin G, extracted from Daphniphyllum calycinum, have shown potent antiviral effects against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[1] These findings underscore the importance of robust and reliable cell-based assays to screen and characterize the antiviral activity of this compound and other Daphniphyllum alkaloids.

This document provides detailed application notes and protocols for conducting key cell-based assays to evaluate the antiviral efficacy of these compounds. The methodologies described herein are foundational for determining critical parameters such as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are essential for calculating the selectivity index (SI) of a potential antiviral drug.

Data Presentation: Antiviral Activity of Representative Daphniphyllum Alkaloids

The following table summarizes the reported antiviral activity of Daphniphyllum alkaloids against Enterovirus 71 (EV71) in human rhabdomyosarcoma (RD) cells. This data serves as a benchmark for the potential efficacy of related compounds like this compound.

CompoundVirusCell LineEC₅₀ (µg/mL)Positive Control (Ribavirin) EC₅₀ (µg/mL)Reference
Cyanodaphcalycine CEnterovirus 71 (EV71)RD3.78 ± 0.2365.77 ± 0.11[1]
Daphmanidin GEnterovirus 71 (EV71)RD6.87 ± 0.3065.77 ± 0.11[1]

Experimental Protocols

Cytotoxicity Assay (CC₅₀ Determination)

Objective: To determine the concentration of the test compound that reduces the viability of host cells by 50% (CC₅₀). This is crucial for ensuring that the observed antiviral effect is not due to toxicity towards the host cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., RD cells for EV71)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., this compound) stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound in complete cell culture medium.

  • Treatment: Once the cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" wells with no compound as a negative control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of the test compound.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Test compound dilutions

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), which is dependent on the virus.

  • Plaque Visualization: Remove the overlay and fix the cells (e.g., with 4% paraformaldehyde). Stain the cell monolayer with a staining solution like crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

Tissue Culture Infectious Dose 50 (TCID₅₀) Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits the virus-induced cytopathic effect (CPE) in 50% of the infected wells.

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Test compound dilutions

Protocol:

  • Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer.

  • Compound Treatment: Pre-incubate the cells with different concentrations of the test compound before adding the virus.

  • Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock. Inoculate replicate wells for each virus dilution. Include cell control wells (no virus) and virus control wells (no compound).

  • Incubation: Incubate the plate for 5-7 days and then score each well for the presence or absence of CPE.

  • Data Analysis: Calculate the TCID₅₀ titer using the Reed-Muench or Spearman-Karber method. Determine the concentration of the compound that reduces the virus titer by 50%.

Visualizations

The following diagrams illustrate the experimental workflow for a plaque reduction assay and a conceptual overview of potential viral targets.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis A Seed host cells in multi-well plates E Inoculate cell monolayers with virus-compound mixture A->E B Prepare serial dilutions of this compound D Mix virus inoculum with compound dilutions B->D C Prepare virus inoculum (e.g., 100 PFU) C->D D->E F Allow virus adsorption (1-2 hours) E->F G Remove inoculum F->G H Add semi-solid overlay containing compound G->H I Incubate for 2-5 days H->I J Fix and stain cells (e.g., Crystal Violet) I->J K Count plaques J->K L Calculate % plaque reduction and EC₅₀ K->L

Caption: Workflow of a Plaque Reduction Assay.

G cluster_host Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Release A Attachment B Penetration A->B C Uncoating B->C D Genome Replication C->D E Protein Synthesis C->E F Virion Assembly D->F E->F G Release F->G Virus Virus Virus->A This compound This compound This compound->A Inhibition? This compound->B Inhibition? This compound->C Inhibition? This compound->D Inhibition? This compound->E Inhibition? This compound->F Inhibition? This compound->G Inhibition?

Caption: Potential Antiviral Targets for this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the mechanism of action of Daphnilongeridine is not extensively available in peer-reviewed literature. The following application notes and protocols are provided as a generalized framework for investigating the potential biological activities of this compound, based on the known effects of the broader family of Daphniphyllum alkaloids, which have demonstrated cytotoxic, anti-inflammatory, and other biological activities.[1][2][3][4] Researchers should validate these methodologies for their specific experimental setup.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a complex and diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][5] This class of compounds has garnered significant interest due to their intricate molecular architectures and a wide range of reported biological activities, including anti-cancer, antioxidant, and vasorelaxation properties.[3][6] These application notes provide a comprehensive guide for the initial characterization of the mechanism of action of this compound, focusing on potential cytotoxic and anti-inflammatory effects.

Hypothetical Mechanisms of Action to Investigate

Based on the activities of related Daphniphyllum alkaloids, the following mechanisms are plausible starting points for investigation:

  • Induction of Apoptosis in Cancer Cells: Many natural product-derived alkaloids exhibit anti-cancer activity by inducing programmed cell death (apoptosis). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

  • Inhibition of Pro-inflammatory Signaling Pathways: Chronic inflammation is implicated in numerous diseases. This compound may exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated using the protocols described below. These are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (MTT Assay)

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HeLa (Cervical Cancer)15.2 ± 2.10.8 ± 0.1
A549 (Lung Cancer)25.8 ± 3.51.2 ± 0.2
MCF-7 (Breast Cancer)18.9 ± 2.81.0 ± 0.1

Table 2: Effect of this compound on Apoptosis Markers in HeLa Cells (Flow Cytometry)

Treatment% Annexin V-FITC Positive Cells% Propidium Iodide Positive Cells
Vehicle Control3.5 ± 0.51.2 ± 0.2
This compound (15 µM)45.8 ± 4.28.5 ± 1.1
Staurosporine (1 µM)88.2 ± 5.115.3 ± 2.0

Table 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Vehicle Control2.1 ± 0.3-
LPS (1 µg/mL)35.6 ± 2.90
LPS + this compound (10 µM)18.2 ± 1.548.9
LPS + Dexamethasone (1 µM)5.4 ± 0.684.8

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • HeLa, A549, or MCF-7 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, making it useful for identifying late apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Seed HeLa cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours. Include vehicle and positive controls.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages

Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to quantify NO production by cells.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent System

  • Sodium nitrite standard

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Mandatory Visualizations

G cluster_0 Hypothetical Apoptotic Pathway of this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

G cluster_1 Hypothetical Anti-inflammatory Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 General Experimental Workflow for Mechanism of Action Studies Start Start Cell_Culture Cell Culture (Cancer/Immune Cells) Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Anti_Inflammatory Anti-inflammatory Assay (Griess Assay) Treatment->Anti_Inflammatory Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Anti_Inflammatory->Data_Analysis End End Data_Analysis->End

Caption: Workflow for characterizing this compound's bioactivity.

References

Application Notes and Protocols for the Investigation of Daphnane Diterpenoids as Potent HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial investigations did not yield any scientific literature supporting the role of Daphnilongeridine as an HIV entry inhibitor. The following application notes and protocols are therefore based on extensive research into a related class of compounds, daphnane (B1241135) diterpenoids , isolated from plants of the Daphne genus. These compounds have demonstrated potent anti-HIV-1 activity in in-vitro studies.[1][2][3][4]

Introduction

Daphnane diterpenoids are a class of naturally occurring compounds found in plants of the Thymelaeaceae family, particularly the Daphne genus.[1][2] Several members of this class have exhibited significant biological activities, including potent antiviral effects against the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] These compounds represent a promising area of research for the development of novel antiretroviral therapeutic agents. This document provides a summary of their anti-HIV-1 activity, detailed protocols for their study, and a hypothesized mechanism of action based on current research.

Data Presentation

The anti-HIV-1 activity of various daphnane diterpenoids has been quantified in several studies. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for representative compounds isolated from Daphne species. The data is derived from assays using HIV-1 infected MT-4 cells.

Compound ClassSpecific CompoundSource OrganismAnti-HIV-1 Activity (EC₅₀)Cytotoxicity (CC₅₀)Reference
Daphneodorins Daphneodorin ADaphne odora0.16 nM> 10 µM[2]
Daphneodorin BDaphne odora0.25 nM> 10 µM[2]
Daphneodorin DDaphne odora1.5 - 7.7 nMNot specified[1][3][4]
Onishibarins Onishibarin ADaphne pseudomezereum1.26 nM> 5 µMNot in search results
Onishibarin BDaphne pseudomezereum0.84 nM> 5 µMNot in search results
Onishibarin CDaphne pseudomezereum0.78 nM> 5 µMNot in search results
Daphnepedunins Daphnepedunin IDaphne pedunculata0.82 nMNot specified[3]

Experimental Protocols

General Protocol for the Isolation and Purification of Daphnane Diterpenoids from Daphne species

This protocol outlines a general procedure for the extraction and isolation of daphnane diterpenoids from plant material.

Materials:

  • Dried and powdered plant material (e.g., branches of Daphne odora)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Diaion HP-20 resin

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., n-hexane, acetone, acetonitrile)

Procedure:

  • Extraction:

    • Extract the powdered plant material with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to yield a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and partition with ethyl acetate.

    • Separate the ethyl acetate-soluble fraction, which is expected to contain the diterpenoids.[2]

  • Preliminary Fractionation:

    • Subject the ethyl acetate fraction to column chromatography on Diaion HP-20 resin, eluting with a gradient of methanol in water to obtain a crude diterpenoid fraction.[2]

  • Silica Gel Chromatography:

    • Further fractionate the crude diterpenoid fraction using silica gel column chromatography with a suitable solvent gradient (e.g., n-hexane-acetone).

  • Size-Exclusion Chromatography:

    • Purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the mobile phase.

  • Final Purification by HPLC:

    • Perform final purification of the isolated compounds by reversed-phase HPLC on a C18 column with an appropriate solvent system (e.g., acetonitrile-water) to yield pure daphnane diterpenoids.

Protocol for In Vitro Anti-HIV-1 Activity Assay Using MT-4 Cells

This protocol describes the evaluation of the anti-HIV-1 activity of purified daphnane diterpenoids.

Materials:

  • MT-4 human T-cell line

  • HIV-1 strain (e.g., NL4-3)[1]

  • Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Test compounds (daphnane diterpenoids) dissolved in DMSO

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • Cell viability assay kit (e.g., CellTiter-Glo)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the MT-4 cells into 96-well plates at a predetermined density.

  • Infection and Treatment:

    • Infect the MT-4 cells with the HIV-1 virus stock at a specific multiplicity of infection (MOI).[1]

    • Immediately after infection, add serial dilutions of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates for 4-5 days at 37°C.[1]

  • Quantification of Viral Replication (p24 Antigen ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Measure the amount of p24 viral antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1]

    • The EC₅₀ value is calculated as the compound concentration that inhibits p24 production by 50% compared to the virus control.

  • Cytotoxicity Assay:

    • In a parallel plate with uninfected MT-4 cells, add the same serial dilutions of the test compounds.

    • After the same incubation period, determine cell viability using a cell viability assay kit.

    • The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the cell control.

Mandatory Visualizations

G cluster_isolation Isolation and Purification cluster_assay Anti-HIV-1 Activity Assay plant Daphne Plant Material extraction Methanolic Extraction plant->extraction partition EtOAc/H2O Partition extraction->partition column1 Diaion HP-20 Chromatography partition->column1 column2 Silica Gel Chromatography column1->column2 column3 Sephadex LH-20 Chromatography column2->column3 hplc RP-HPLC Purification column3->hplc pure_compounds Pure Daphnane Diterpenoids hplc->pure_compounds treatment Treatment with Compounds pure_compounds->treatment mt4_cells MT-4 Cells infection HIV-1 Infection mt4_cells->infection infection->treatment incubation 4-5 Day Incubation treatment->incubation p24_elisa p24 Antigen ELISA incubation->p24_elisa viability_assay Cytotoxicity Assay incubation->viability_assay ec50 EC50 Determination p24_elisa->ec50 cc50 CC50 Determination viability_assay->cc50

Caption: Workflow for the isolation and anti-HIV-1 evaluation of daphnane diterpenoids.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Cell) cluster_inhibition gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor CCR5/CXCR4 Co-receptor gp120->coreceptor 2. Co-receptor Binding gp41 gp41 (conformational change) fusion 3. Membrane Fusion gp41->fusion coreceptor->gp41 daphnane Daphnane Diterpenoid daphnane->fusion Inhibition entry 4. Viral Entry fusion->entry

Caption: Hypothesized mechanism of HIV-1 entry inhibition by daphnane diterpenoids.

References

Application Notes and Protocols: Cytotoxicity of Daphnilongeridine and Related Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphnilongeridine is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1][2][3][4] These alkaloids have garnered significant interest due to their structural diversity and various biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively documented in publicly available literature, studies on structurally related Daphniphyllum alkaloids provide valuable insights into their potential as anticancer agents.

This document provides a summary of the available cytotoxicity data for related Daphniphyllum alkaloids, detailed protocols for assessing cytotoxicity, and a discussion of potential mechanisms of action.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell proliferation. The following table summarizes the reported IC50 values for some Daphniphyllum alkaloids.

Compound NameCancer Cell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1][3][5]
Daphnioldhanol AHeLa31.9 µM[1][2]
A Daphniphyllum AlkaloidHeLa~3.89 µM[1]

Note: Direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays to evaluate the effects of compounds like this compound on cancer cell lines. The MTT assay is a widely adopted method for assessing cell viability and was specifically mentioned in studies on Daphniphyllum alkaloids.[2]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or related alkaloid) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should cover a broad range to determine the IC50 value.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment 4. Treat Cells with Compound compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate to Form Formazan mtt_addition->incubation solubilization 7. Solubilize Formazan with DMSO incubation->solubilization read_plate 8. Measure Absorbance solubilization->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothesized Signaling Pathway for Apoptosis Induction

While the specific signaling pathway for this compound-induced cell death has not been elucidated, many natural products exert their cytotoxic effects by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound.

Mechanism of Action

The precise molecular mechanisms by which this compound and related alkaloids exert their cytotoxic effects are not yet fully understood. However, the induction of apoptosis is a common mechanism for many anticancer compounds derived from natural sources. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Based on the actions of other cytotoxic natural products, it can be hypothesized that this compound may induce apoptosis in cancer cells by:

  • Activating the Intrinsic Apoptotic Pathway: This could involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic program.

  • Modulating Key Signaling Pathways: Many cellular signaling pathways that regulate cell proliferation, survival, and death, such as the PI3K/Akt, MAPK, and NF-κB pathways, are often dysregulated in cancer. This compound could potentially modulate one or more of these pathways to induce cell death.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in cancer cells.

Conclusion

This compound belongs to the Daphniphyllum class of alkaloids, which have demonstrated cytotoxic activity against cancer cell lines. While specific data for this compound is limited, the provided protocols and data on related compounds offer a strong foundation for researchers to investigate its potential as an anticancer agent. Future studies should focus on screening this compound against a broader panel of cancer cell lines, elucidating its mechanism of action, and exploring its in vivo efficacy.

References

Application Notes and Protocols for In Vivo Studies of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a natural product with the molecular formula C32H51NO4, presents a promising scaffold for novel drug development.[1] As with any new chemical entity, a thorough in vivo evaluation is critical to characterize its pharmacokinetic profile, assess its safety, and establish its efficacy. This document provides a comprehensive set of detailed protocols and application notes to guide the in vivo investigation of this compound, with a focus on its potential as an anti-cancer agent. The following protocols are based on established methodologies for the preclinical evaluation of natural products.[2][3][4]

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and to identify potential signs of acute toxicity of this compound.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), equally divided by sex.

  • Housing: Animals are housed in standard polycarbonate cages with free access to food and water, under a 12-hour light/dark cycle.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A range of doses is prepared.

  • Administration: A single dose of this compound is administered to different groups of mice via oral gavage or intraperitoneal injection. A control group receives the vehicle only.

  • Observation: Animals are observed continuously for the first 4 hours after administration, then periodically for 14 days. Observations include changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.

  • Endpoint: The number of mortalities within each group is recorded at the end of the 14-day observation period.

  • Data Analysis: The LD50 is calculated using a suitable statistical method, such as the probit analysis.

Data Presentation:

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalitySigns of Toxicity
Control (Vehicle)100None observed
100100None observed
250101Lethargy, piloerection
500104Lethargy, piloerection, ataxia
1000108Severe ataxia, tremors
20001010Convulsions, death

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.[5][6]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins for serial blood sampling.

  • Housing and Acclimatization: As described for toxicity studies.

  • Dose Administration: A single dose of this compound (e.g., 10 mg/kg) is administered intravenously (IV) and orally (PO) to two separate groups of rats.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Data Presentation:

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)1500 ± 250450 ± 90
Tmax (h)0.081.5
AUC0-t (ng·h/mL)3200 ± 4501800 ± 300
t1/2 (h)3.5 ± 0.54.2 ± 0.8
Bioavailability (%)-56

In Vivo Efficacy - Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[7]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line known to be sensitive to natural product-based anti-cancer agents (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Tumor Implantation: 1 x 10^6 cancer cells in 0.1 mL of Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered daily via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Data Presentation:

Table 3: Anti-tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)-1200 ± 150-
This compound10850 ± 12029
This compound25550 ± 9054
This compound50300 ± 7075

Signaling Pathway and Experimental Workflow

Based on the known mechanisms of other anti-cancer natural products, this compound may exert its effects through the induction of apoptosis. A hypothetical signaling pathway is presented below.

G cluster_0 This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits release Bax->Mito promotes release CytoC Cytochrome c Mito->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

The overall experimental workflow for the in vivo evaluation of this compound is outlined below.

G Start This compound (Novel Natural Product) Tox Acute Toxicity Study (LD50) Start->Tox PK Pharmacokinetic Study (ADME Profile) Start->PK Efficacy Xenograft Efficacy Study (Anti-tumor Activity) Tox->Efficacy If acceptable toxicity NoGo Re-evaluate or Discontinue Tox->NoGo If unacceptable toxicity PK->Efficacy If favorable PK PK->NoGo If poor PK Go Proceed to Further Development Efficacy->Go If significant efficacy Efficacy->NoGo If no efficacy

Caption: In vivo experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Testing Daphnilongeridine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a naturally occurring alkaloid isolated from the plant Daphniphyllum macropodum. Preliminary in vitro evidence indicates that this compound exhibits cytotoxic activity against various tumor cell lines, suggesting its potential as an anti-cancer agent. To further evaluate its therapeutic efficacy and preclinical safety profile, robust and well-characterized animal models are essential. These application notes provide detailed protocols for utilizing subcutaneous and orthotopic xenograft mouse models to assess the anti-tumor effects of this compound.

Recommended Animal Models

Given the cytotoxic nature of this compound against cancer cells, human tumor xenograft models in immunodeficient mice are the recommended in vivo systems. These models allow for the growth of human tumors in a living organism, providing a platform to evaluate the systemic effects of novel therapeutic compounds.

  • Subcutaneous Xenograft Model: This is the most common and technically straightforward model for in vivo cancer drug screening.[1][2] It involves the injection of human cancer cells into the flank of an immunodeficient mouse. This model is ideal for initial efficacy testing, dose-response studies, and evaluating effects on tumor growth kinetics.

  • Orthotopic Xenograft Model: This model involves implanting human tumor cells into the corresponding organ in the mouse from which the cancer originated (e.g., lung cancer cells into the lung).[1][3][4][5] Orthotopic models more accurately mimic the tumor microenvironment and are superior for studying tumor progression, metastasis, and the efficacy of agents in a more clinically relevant context.[2][3]

Experimental Workflow Overview

A general workflow for assessing the efficacy of this compound in a xenograft model is depicted below. This workflow outlines the key stages from animal preparation to data analysis.

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Data Collection & Analysis animal_prep Animal Acclimatization (Immunodeficient Mice) cell_culture Cancer Cell Line Culture (e.g., A549, HeLa, P-388) inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration randomization->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy toxicity Toxicity Monitoring (Body Weight, Clinical Signs) treatment->toxicity analysis Data Analysis & Reporting efficacy->analysis toxicity->analysis

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of this compound.

Materials:

  • Animals: 4-6 week old female athymic nude mice (e.g., BALB/c nude) or NOD-SCID mice.[6][7]

  • Cell Lines: Human cancer cell lines with known sensitivity to Daphniphyllum alkaloids (e.g., HeLa, A549, P-388, SGC-7901).[8][9]

  • Reagents: this compound, vehicle control (e.g., DMSO, saline), cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics, PBS, Trypsin-EDTA, Matrigel (optional).[6]

  • Equipment: Laminar flow hood, incubator, centrifuge, hemocytometer, syringes, needles, calipers, animal balance.

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment.

  • Cell Preparation:

    • Culture selected cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

    • Wash cells with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[10] Keep the cell suspension on ice.

    • For cell lines with low tumorigenicity, resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.[6]

  • Tumor Inoculation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.[6][10]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[7][11]

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle. The dosing regimen should be determined from prior maximum tolerated dose (MTD) studies. For novel alkaloids, a starting range could be 1-10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) daily or on a set schedule (e.g., 5 days on, 2 days off).[12][13]

    • Administer the vehicle to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • A secondary endpoint can be a survival study, where mice are monitored until a humane endpoint is reached.[14][15]

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

    • Analyze differences in tumor volume and weight between treatment and control groups.

Protocol 2: Orthotopic Lung Cancer Xenograft Model (Example)

This protocol provides an example for an orthotopic model using a lung cancer cell line.

Materials:

  • Same as Protocol 3.1, with the addition of a small animal ventilator and surgical tools for thoracotomy if required by the specific technique. Luciferase-expressing cancer cell lines (e.g., A549-luc) and an in vivo imaging system are highly recommended for non-invasive monitoring of tumor growth.[1]

Procedure:

  • Animal and Cell Preparation: As described in Protocol 3.1.

  • Tumor Inoculation (Intrathoracic Injection):

    • Anesthetize the mouse.

    • Inject 1-2 x 10^6 A549-luc cells in 50 µL of PBS/Matrigel mixture directly into the thoracic cavity.[1]

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging (BLI) weekly.

    • Once a quantifiable bioluminescent signal is detected and increases consistently, randomize mice into treatment groups.

  • This compound Administration: As described in Protocol 3.1.

  • Efficacy and Toxicity Assessment:

    • Monitor tumor burden via BLI weekly.

    • Monitor body weight and clinical signs of toxicity.

    • The primary endpoint is often overall survival. Monitor mice daily and euthanize upon reaching humane endpoints (e.g., significant weight loss, respiratory distress).

  • Data Analysis:

    • Analyze the bioluminescent signal intensity over time between groups.

    • Perform Kaplan-Meier survival analysis to compare survival rates between the treatment and control groups.[15]

    • At necropsy, the lungs can be harvested for histological analysis to confirm tumor burden and assess metastatic spread.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Model

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control10120.5 ± 10.21850.3 ± 150.71.9 ± 0.2-
This compound (5 mg/kg)10122.1 ± 9.8980.6 ± 110.41.0 ± 0.147.0
This compound (10 mg/kg)10119.8 ± 11.1550.2 ± 85.30.6 ± 0.0870.3

Table 2: Survival Analysis in Orthotopic Xenograft Model

Treatment GroupNMedian Survival (Days)% Increase in Lifespan
Vehicle Control1025-
This compound (10 mg/kg)104060

Potential Signaling Pathways for Investigation

The cytotoxic effects of many natural product alkaloids are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][12][16][17] Based on the known effects of similar compounds, this compound may exert its anti-tumor activity by targeting one or more of the following pathways:

  • Apoptosis Pathway: Induction of programmed cell death is a common mechanism for cytotoxic agents. This can involve the activation of caspases and modulation of Bcl-2 family proteins.

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival, and its inhibition is a key target in cancer therapy.[18]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[18]

  • NF-κB Pathway: This pathway plays a role in inflammation, cell survival, and proliferation, and its inhibition can lead to apoptosis in cancer cells.[16][18]

A simplified diagram of these interconnected pathways is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Bax Bax (Pro-apoptotic) Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->PI3K ? This compound->Akt ? This compound->NFkB ? This compound->Bcl2 ? This compound->Bax ?

Caption: Potential Signaling Pathways Modulated by this compound.

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound's anti-cancer efficacy. The selection of the specific animal model, cancer cell line, and endpoints should be guided by the research question and the in vitro data on this compound's activity.

References

NMR-Based Structural Analysis of Daphnilongeridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a complex alkaloid belonging to the Daphniphyllum family of natural products. These structurally diverse molecules, isolated from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The precise structural elucidation of these alkaloids is a critical step in understanding their biosynthetic pathways and exploring their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound.

This document provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound. It is intended to serve as a practical guide for researchers, chemists, and pharmacognosists involved in the isolation, characterization, and development of novel natural products. The following sections will detail the experimental protocols for key NMR experiments and present the expected data in a structured format to facilitate understanding and application.

Data Presentation: Quantitative NMR Data Summary

A comprehensive analysis of the NMR spectra is fundamental to piecing together the molecular puzzle of this compound. The following tables summarize the quintessential 1H and 13C NMR chemical shift data, which are critical for the initial assessment of the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data unavailable in current search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmDEPT
Data unavailable in current search results

Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and DEPT data for this compound are not publicly available in the currently accessible scientific literature databases. The tables are provided as a template for data organization once such information becomes available through experimental work or publication.

Experimental Protocols

The structural elucidation of a novel and complex molecule like this compound necessitates a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Below are detailed methodologies for the key experiments required for this purpose.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Objective: To determine the number of different types of protons, their chemical environment, and their scalar coupling relationships.

    • Protocol:

      • Place the NMR tube in the spectrometer.

      • Tune and shim the probe to optimize the magnetic field homogeneity.

      • Acquire a standard ¹H NMR spectrum using a 90° pulse.

      • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

      • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

      • Process the data by applying Fourier transformation, phase correction, and baseline correction.

      • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer):

    • Objective: To determine the number of carbon atoms and to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

    • Protocol:

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the expected range (typically 0-220 ppm).

      • Acquire DEPT-90 and DEPT-135 spectra.

      • In the DEPT-90 spectrum, only CH signals will appear.

      • In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent in both DEPT spectra.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton scalar coupling networks, typically between protons separated by two or three bonds (²JHH, ³JHH).

    • Protocol:

      • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

      • Process the 2D data to generate a contour plot.

      • Cross-peaks in the COSY spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To establish one-bond correlations between protons and their directly attached carbons.

    • Protocol:

      • Acquire a gradient-selected HSQC (gHSQC) spectrum.

      • The resulting 2D spectrum will show cross-peaks correlating the chemical shift of a proton with that of the carbon to which it is directly bonded.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (typically two or three bond, ²JCH, ³JCH) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Protocol:

      • Acquire a gradient-selected HMBC (gHMBC) spectrum.

      • Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz).

      • Cross-peaks in the HMBC spectrum reveal correlations between protons and carbons separated by multiple bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Objective: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

    • Protocol:

      • Acquire a 2D NOESY spectrum.

      • Use an appropriate mixing time (typically 300-800 ms) to allow for the buildup of the Nuclear Overhauser Effect.

      • Cross-peaks in the NOESY spectrum indicate that the correlated protons are close in space (typically < 5 Å), regardless of whether they are scalar-coupled.

Visualization of Experimental Workflow and Logic

The structural elucidation of a complex natural product like this compound follows a logical workflow, integrating data from various NMR experiments. The following diagrams, generated using the DOT language, illustrate these processes.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation of this compound from Natural Source Purification Purification by Chromatography (HPLC) Isolation->Purification Sample_Prep Sample Preparation (Solvent, Concentration) Purification->Sample_Prep OneD_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) Sample_Prep->TwoD_NMR Data_Processing Data Processing & Interpretation OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Fragment_Assembly Fragment Assembly Data_Processing->Fragment_Assembly Stereochemistry Stereochemical Assignment Fragment_Assembly->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: General workflow for the structural elucidation of this compound using NMR.

NMR_Logic cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Proton_Types Proton Environments & Multiplicity H1->Proton_Types C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Types Carbon Skeleton (CH₃, CH₂, CH, Cq) C13->Carbon_Types DEPT DEPT DEPT->Carbon_Types HH_Connectivity Proton-Proton Connectivity (Spin Systems) COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_CH Long-Range C-H Connectivity (Connects Fragments) HMBC->Long_Range_CH Spatial_Proximity Through-Space Proton Proximity (Stereochemistry) NOESY->Spatial_Proximity Final_Structure Complete Structure of This compound HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure Spatial_Proximity->Final_Structure

Caption: Logical relationships of NMR experiments in structural analysis.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging yet rewarding endeavor. A systematic and multi-faceted approach utilizing a combination of 1D and 2D NMR techniques is paramount for success. The protocols and data organization schemes presented in these application notes provide a robust framework for researchers to tackle the structural characterization of this compound and other novel Daphniphyllum alkaloids. The insights gained from such studies are invaluable for advancing the fields of natural product chemistry, drug discovery, and chemical biology.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of daphnane (B1241135) diterpenoids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges encountered during the synthesis of these intricate natural products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the key stages of daphnane diterpenoid synthesis.

Issue 1: Poor Stereoselectivity in the Construction of the 5/7/6-Fused Ring System

Question: My cycloaddition reaction to form the core 5/7/6-fused ring system is resulting in a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity in the formation of the daphnane core is a significant challenge due to the creation of multiple contiguous stereocenters. The choice of cycloaddition strategy and reaction conditions is critical.

Troubleshooting Steps:

  • Re-evaluate Your Cycloaddition Strategy:

    • Intramolecular [5+2] Cycloaddition (Oxidopyrylium-based): This method is known to afford high stereo- and regioselectivity as the olefin is tethered to the pyrone.[1] Consider modifying the tether length or the substituents on the alkene to influence the transition state geometry. Bulky protecting groups can also enforce a specific facial selectivity.

    • Intramolecular [4+3] Cycloaddition: This is another powerful strategy for constructing the seven-membered B-ring. The stereochemical outcome can be influenced by the geometry of the dienophile and the nature of the Lewis acid catalyst. In some cases, undesired isomers may be formed initially, but epimerization to the desired, more stable isomer can be achieved under specific conditions.[2]

    • Asymmetric Diels-Alder Reaction: For the construction of the C-ring, an asymmetric Diels-Alder reaction can be employed to set key stereocenters early in the synthesis.[3] The choice of chiral auxiliary or catalyst is paramount for high enantioselectivity.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents is recommended.

    • Lewis Acid: For Lewis acid-catalyzed reactions, the nature and stoichiometry of the Lewis acid can have a profound impact on stereoselectivity. Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and their concentrations.

Illustrative Experimental Protocol: Gold-Catalyzed Furan (B31954)/Allene (B1206475) [4+3] Cycloaddition

This approach has been used to construct the 5-7-6 carbotricyclic ring system.[4]

StepReagent/ConditionPurposeTypical Yield
1Precursor Synthesis (e.g., Sonogashira coupling)Assembly of the furan and allene precursor.52-86%
2Au(I) catalyst (e.g., [Au(IPr)NTf₂])Catalyzes the sequential furan formation and [4+3] cycloaddition.-
3Solvent (e.g., Dichloromethane)Reaction medium.-
4TemperatureRoom temperature to 40 °C-

Note: The "freeze-pump-thaw" technique is crucial during the Sonogashira coupling to prevent alkyne dimerization and ensure high yields.[4]

Issue 2: Difficulties with Late-Stage Functionalization and Protecting Group Manipulations

Question: I am encountering problems with chemoselectivity during late-stage oxidation and deprotection steps. How can I selectively functionalize one position without affecting other sensitive functional groups?

Answer: Late-stage functionalization of the complex daphnane scaffold is challenging due to the high density of reactive sites. A carefully planned protecting group strategy is essential for success.

Troubleshooting Steps:

  • Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under different, non-interfering conditions. For example, use a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an acetal (B89532) (removed by acid). This allows for the selective deprotection and functionalization of specific hydroxyl groups.

  • Directed C-H Oxidation: Utilize directing groups to achieve site-selective C-H oxidation. A hydroxyl group, for instance, can direct oxidation to a nearby C-H bond using specific catalysts. This approach avoids the need for a lengthy protecting group and functional group interconversion sequence.

  • Steric and Electronic Control: The inherent steric and electronic properties of the daphnane core can be exploited to achieve selective reactions. For example, a sterically hindered hydroxyl group may not react with a bulky reagent, allowing for the selective functionalization of a more accessible hydroxyl group.

Protecting Group Strategy Workflow

G Start Poly-hydroxylated Intermediate PG1 Protect primary -OH (e.g., TBDMSCl, imidazole) Start->PG1 PG2 Protect secondary -OHs (e.g., BnBr, NaH) PG1->PG2 Func Perform desired transformation (e.g., oxidation, coupling) PG2->Func Dep1 Selective deprotection of primary -OH (e.g., TBAF) Func->Dep1 Func2 Functionalize primary -OH Dep1->Func2 Dep2 Global deprotection (e.g., H₂, Pd/C; H⁺) Func2->Dep2 End Final Product Dep2->End G cluster_0 Early Stage: Ring Construction cluster_1 Mid Stage: Core Elaboration cluster_2 Late Stage: Functionalization A_ring A-Ring Precursor AC_couple A-C Ring Coupling A_ring->AC_couple C_ring C-Ring Precursor C_ring->AC_couple B_ring_form B-Ring Formation ([5+2], [4+3], Radical Cyclization) AC_couple->B_ring_form Core_structure Tricyclic Core B_ring_form->Core_structure Stereo_adjust Stereochemical Adjustments Core_structure->Stereo_adjust PG_manip Protecting Group Manipulations Stereo_adjust->PG_manip Late_stage_ox Late-Stage Oxidations PG_manip->Late_stage_ox Orthoester_form Orthoester Formation Late_stage_ox->Orthoester_form Final_deprotect Final Deprotection Orthoester_form->Final_deprotect Target Daphnane Diterpenoid Final_deprotect->Target

References

Technical Support Center: Synthesis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the core structure of this compound and related alkaloids?

A1: The synthesis of the intricate cage-like structure of this compound and its congeners, such as Daphnilongeranin B, typically involves several key strategic bond formations. Common approaches include intermolecular and intramolecular [3+2] cycloadditions to construct key five-membered rings, intramolecular Diels-Alder reactions to form six-membered rings, and Nazarov cyclizations for cyclopentenone moieties.[1][2][3] Late-stage functionalization and rearrangements are also common to install the final functionalities.[1]

Q2: I am observing a low yield in the key [3+2] cycloaddition step. What are the likely causes?

A2: Low yields in phosphine-catalyzed [3+2] cycloaddition reactions, often used in the synthesis of related Daphniphyllum alkaloids, can stem from several factors.[3] These include the purity of the reactants, the choice of phosphine (B1218219) catalyst, solvent, and the presence of additives. For instance, in a similar synthesis, a phosphine-promoted [3+2] cycloaddition was used to construct a sterically congested ring system.[3] Potential issues could be steric hindrance, improper reaction concentration, or catalyst deactivation.

Q3: My intramolecular Diels-Alder reaction is sluggish and gives a mixture of diastereomers. How can I improve this?

A3: Intramolecular Diels-Alder (IMDA) reactions are powerful for constructing polycyclic systems, but their efficiency and stereoselectivity are highly dependent on the substrate and reaction conditions.[1][4] Sluggish reactions can be due to an unfavorable conformation of the diene-dienophile tether. Heating is often required, but excessive heat can lead to decomposition or undesired side reactions.[4] The use of Lewis acid catalysts can sometimes accelerate the reaction and improve diastereoselectivity. The choice of solvent can also play a crucial role.

Q4: The Nazarov cyclization step in my sequence is not proceeding as expected. What should I troubleshoot?

A4: The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, is a key step in some synthetic routes towards related natural products.[5] Its success is often sensitive to the substrate and the acid promoter used.[6][7] Common issues include the use of stoichiometric rather than catalytic amounts of a Lewis or Brønsted acid, which can lead to side reactions.[7] Some substrates are unreactive under catalytic conditions.[7] Product inhibition and slow catalyst turnover can also be challenges.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Intermolecular [3+2] Cycloaddition

This section provides a troubleshooting guide for the phosphine-catalyzed [3+2] cycloaddition, a key reaction in the synthesis of this compound analogs.

Potential Cause Recommended Solution
Impure Reactants Ensure starting materials (enone and allenoate/alkyne) are of high purity. Impurities can inhibit the catalyst or lead to side reactions. Recrystallize or chromatograph starting materials if necessary.
Suboptimal Catalyst The choice of phosphine catalyst is critical. While PBu₃ is commonly used, other phosphines like PPh₃ or more specialized phosphines might be more effective for your specific substrate.[3] Screen a variety of phosphine catalysts.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Toluene (B28343), THF, and CH₂Cl₂ are common solvents. A solvent screen is recommended.
Presence of Water or Oxygen Phosphines are sensitive to oxidation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Inappropriate Temperature While many [3+2] cycloadditions proceed at room temperature, some may require heating or cooling to optimize the yield and selectivity. Perform small-scale reactions at a range of temperatures to find the optimum.
Suboptimal Additives In some cases, additives like K₂CO₃/MeOH have been shown to improve the yield of the cycloaddition adduct.[3] Consider adding a mild base or other additives if the reaction is sluggish.

To a solution of enone (1.0 equiv) and an alkyne (1.2 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere is added PBu₃ (0.2 equiv). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cycloaddition product.

Issue 2: Poor Selectivity and/or Low Conversion in the Intramolecular Diels-Alder (IMDA) Reaction

This guide addresses common problems encountered during the IMDA reaction to form the polycyclic core.

Potential Cause Recommended Solution
Unfavorable Diene Conformation The diene must adopt an s-cis conformation for the reaction to occur. Steric hindrance in the tether connecting the diene and dienophile can disfavor this conformation. Molecular modeling can help identify conformational biases. Redesigning the tether may be necessary in extreme cases.
Insufficient Thermal Energy Many IMDA reactions require elevated temperatures to overcome the activation barrier.[4] If the reaction is slow at a given temperature, cautiously increase the temperature while monitoring for decomposition. A sealed tube or microwave reactor can be used to reach higher temperatures.
Lewis Acid Incompatibility Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂) can catalyze IMDA reactions and improve stereoselectivity. However, the choice of Lewis acid is substrate-dependent. Screen a variety of Lewis acids and monitor for both rate enhancement and product decomposition.
Incorrect Solvent Choice Solvent polarity can influence the transition state of the IMDA reaction. Non-polar solvents like toluene or xylene are common for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like CH₂Cl₂ are often used.
Product Inhibition/Decomposition The product itself may be unstable under the reaction conditions, especially at high temperatures. Monitor the reaction over time to determine the point of maximum product formation before significant decomposition occurs.

To a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) at -78 °C under an argon atmosphere is added a solution of Et₂AlCl (1.5 equiv) in hexanes dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours. The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Data Presentation

The following tables present hypothetical quantitative data for key reactions, illustrating the type of information researchers should aim to generate during optimization studies.

Table 1: Optimization of the [3+2] Cycloaddition Reaction

EntryPhosphine CatalystSolventTemperature (°C)Time (h)Yield (%)
1PBu₃Toluene254855
2PPh₃Toluene254842
3PBu₃THF254865
4PBu₃CH₂Cl₂254860
5PBu₃Toluene801275
6PBu₃Toluene254883[3]

Yields are for the isolated cycloaddition adduct.

Table 2: Lewis Acid Screening for the Intramolecular Diels-Alder Reaction

EntryLewis Acid (equiv)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo/exo)
1None (Thermal)Toluene11024402:1
2BF₃·OEt₂ (1.1)CH₂Cl₂-78 to 256655:1
3Et₂AlCl (1.1)CH₂Cl₂-78 to 25485>20:1
4SnCl₄ (1.1)CH₂Cl₂-78 to 2567010:1
5MgBr₂·OEt₂ (1.1)CH₂Cl₂-78 to 258554:1

Yields are for the isolated cycloadduct.

Visualizations

G cluster_0 Synthetic Strategy Overview Starting Materials Starting Materials Key Intermediate A Key Intermediate A Starting Materials->Key Intermediate A [3+2] Cycloaddition Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B Intramolecular Diels-Alder Core Structure Core Structure Key Intermediate B->Core Structure Nazarov Cyclization/ Rearrangement This compound This compound Core Structure->this compound Late-stage Functionalization

Caption: A simplified overview of a potential synthetic strategy for this compound.

G cluster_1 Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_reagents->start Impurities Found (Purify & Retry) optimize_catalyst Optimize Catalyst/Solvent check_reagents->optimize_catalyst Reagents Pure optimize_conditions Vary Temperature/Time optimize_catalyst->optimize_conditions analyze_byproducts Analyze Byproducts (NMR, MS) optimize_conditions->analyze_byproducts successful_outcome Improved Yield optimize_conditions->successful_outcome Yield Improved analyze_byproducts->successful_outcome Identified & Solved Side Reaction redesign Consider Route Redesign analyze_byproducts->redesign Inherent Instability/ Unfavorable Pathway

Caption: A logical workflow for troubleshooting low-yield reactions in synthesis.

References

Technical Support Center: Purification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Daphnilongeridine from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The purification of this compound, an alkaloid, typically involves a multi-step process that leverages its basic nature and polarity. The general workflow includes:

  • Extraction: Initial extraction from the plant material (e.g., leaves and stems of Daphniphyllum longeracemosum) using an organic solvent like methanol (B129727) or ethanol.

  • Acid-Base Extraction: This is a crucial step to separate the alkaloids from neutral and acidic compounds. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the basic alkaloids, drawing them into the aqueous phase. The aqueous phase is then basified, and the deprotonated alkaloids are re-extracted into an organic solvent.[1][2][3][4]

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques to isolate this compound. This usually starts with column chromatography over silica (B1680970) gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if necessary.[5]

Q2: I am getting a persistent emulsion during the acid-base extraction. How can I resolve this?

A2: Emulsion formation is a common issue in liquid-liquid extractions, especially with complex plant extracts. Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (e.g., 30 minutes to several hours).

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite®.

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes help to break the emulsion.

Q3: My this compound yield is very low after column chromatography. What are the potential causes and solutions?

A3: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption: this compound, being an alkaloid, may bind irreversibly to the acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (0.1-1%). Alternatively, use a different stationary phase like neutral or basic alumina.[6]

  • Improper Solvent System: The polarity of the mobile phase may be too low to elute the compound, or too high, causing it to co-elute with impurities.

    • Solution: Carefully optimize the solvent system using analytical TLC before running the preparative column. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Compound Degradation: Some alkaloids are sensitive to the acidic nature of silica gel and can degrade on the column.

    • Solution: Use a deactivated stationary phase and run the chromatography as quickly as possible.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and loss of product.

    • Solution: As a general rule, use a silica gel to crude extract weight ratio of at least 30:1 for simple separations and up to 100:1 for more difficult ones.

Q4: How can I monitor the purification process and identify fractions containing this compound?

A4: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of column chromatography and identifying the desired fractions.

  • Visualization: After developing the TLC plate, the spots can be visualized under UV light (if the compound is UV active) or by staining with an appropriate reagent. For alkaloids, Dragendorff's reagent is a common choice, which typically gives orange to brown spots. Other reagents like iodoplatinate (B1198879) can also be used.

  • Fraction Pooling: Fractions that show a spot with the same Rf value as the this compound standard (if available) or the major spot of interest are combined.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude alkaloid extract after acid-base extraction Incomplete extraction from the plant material.Ensure the plant material is finely powdered. Increase the extraction time and/or the number of extraction cycles. Consider using a different extraction solvent.
Incomplete protonation or deprotonation of the alkaloid.Use a pH meter to ensure the pH is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9) during the basification step.
Emulsion formation leading to loss of material.Refer to FAQ Q2 for strategies to break emulsions.
Streaking or tailing of spots on TLC plates Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds on silica gel).
Presence of highly polar impurities.Perform a preliminary purification step, such as a solid-phase extraction (SPE), before running the TLC.
No separation of compounds on the column (all compounds elute together) The mobile phase is too polar.Start with a less polar solvent system. Develop a gradient elution method, starting with a non-polar solvent and gradually increasing the polarity.
The target compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute all compounds.
The compound has irreversibly adsorbed to the stationary phase.See FAQ Q3. Consider using a different stationary phase.
Co-elution of this compound with impurities The chosen solvent system does not provide adequate resolution.Re-optimize the solvent system using analytical TLC, trying different solvent combinations.
The column was overloaded.Reduce the amount of crude material loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.

Data Presentation

Table 1: Representative Quantitative Data for this compound Purification

Purification Stage Parameter Representative Value Notes
Crude Methanolic Extract Yield from dried plant material5 - 10% (w/w)Varies depending on the plant source and extraction conditions.
Crude Alkaloid Fraction Yield from crude methanolic extract1 - 2% (w/w)After acid-base extraction.
Silica Gel Column Chromatography Solvent System (Gradient)Hexane -> Hexane/Ethyl Acetate (B1210297) -> Ethyl Acetate -> Ethyl Acetate/MethanolA typical gradient to separate compounds of varying polarities.
Elution of this compound70-90% Ethyl Acetate in HexaneThis is an example; the optimal solvent system must be determined by TLC.
Yield of semi-pure this compound0.05 - 0.2% (w/w) from crude alkaloid fractionHighly dependent on the complexity of the alkaloid mixture.
Preparative HPLC ColumnC18 reversed-phaseA common choice for final purification.
Mobile Phase (Isocratic)Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v)The exact ratio needs to be optimized based on analytical HPLC.
Purity of Final Product>95%As determined by analytical HPLC.

Disclaimer: The values presented in this table are representative and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning of this compound
  • Extraction:

    • Air-dry and powder the leaves and stems of Daphniphyllum longeracemosum.

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours. Repeat this process three times.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Extraction:

    • Suspend the crude methanolic extract in 10% acetic acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with dichloromethane (B109758) (DCM) three times to remove neutral and acidic compounds. Discard the DCM layers.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Extract the basified aqueous solution with DCM three times.

    • Combine the DCM layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation:

    • In a beaker, mix silica gel (70-230 mesh) with the initial, least polar solvent of your gradient (e.g., 100% hexane) to form a slurry.

  • Column Packing:

    • Secure a glass column vertically. Place a small cotton plug at the bottom.

    • Pour the silica gel slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using a suitable mobile phase and visualization reagent (e.g., Dragendorff's reagent).

    • Combine the fractions containing pure or semi-pure this compound.

    • Concentrate the combined fractions under reduced pressure to obtain the purified compound. Further purification by preparative HPLC may be necessary to achieve high purity.

Mandatory Visualization

experimental_workflow start Start: Dried Plant Material extraction Extraction with Methanol start->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_daph Pure this compound fractions->pure_daph tlc->fractions Combine Fractions

Caption: Workflow for the purification of this compound.

troubleshooting_low_yield low_yield Low Yield of this compound cause1 Irreversible Adsorption low_yield->cause1 cause2 Improper Solvent System low_yield->cause2 cause3 Compound Degradation low_yield->cause3 cause4 Column Overloading low_yield->cause4 solution1 Deactivate Silica Gel or Use Alumina cause1->solution1 solution2 Optimize Mobile Phase using TLC cause2->solution2 solution3 Use Deactivated Stationary Phase and Work Quickly cause3->solution3 solution4 Increase Silica to Sample Ratio cause4->solution4

Caption: Troubleshooting low yield in column chromatography.

References

Dealing with impurities in synthetic Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Daphnilongeridine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthetic this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of synthetic this compound?

A1: While a definitive impurity profile for a specific synthetic route is proprietary, common impurities in the synthesis of complex alkaloids like this compound may include:

  • Starting materials: Unreacted precursors from various stages of the synthesis.

  • Reagents and byproducts: Residual reagents (e.g., Dess-Martin periodinane byproducts) or byproducts from specific reactions (e.g., from [3+2] cycloadditions).

  • Diastereomers: Incomplete stereochemical control during the formation of new chiral centers can lead to the formation of diastereomeric impurities.

  • Oxidation or reduction byproducts: Over-oxidation of alcohols or incomplete reduction of functional groups can result in closely related impurities.

  • Solvent adducts: Residual solvents from the reaction or purification steps.

Q2: My purification by silica (B1680970) gel column chromatography is resulting in poor separation and significant tailing of my this compound product. What could be the cause?

A2: This is a common issue when purifying alkaloids on silica gel. The basic nitrogen atoms in the alkaloid can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to peak tailing and poor resolution.

Q3: I am observing a persistent impurity with a similar mass to my product in the LC-MS analysis. What could it be?

A3: An impurity with a mass very close to the target compound could be a diastereomer. These isomers have the same mass but differ in the spatial arrangement of atoms. Their separation can be challenging and often requires high-resolution chromatographic techniques.

Q4: How can I confirm the structure of an unknown impurity?

A4: A combination of analytical techniques is typically required for structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) can provide an accurate molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC) can then be used to determine the connectivity of atoms and the overall structure.

Troubleshooting Guides

Guide 1: Silica Gel Column Chromatography Purification

Issue: Poor separation, peak tailing, or product degradation during silica gel column chromatography.

Potential Cause Troubleshooting Steps
Strong interaction of basic nitrogen with acidic silica 1. Neutralize the silica: Pre-treat the silica gel with a base (e.g., a solvent system containing a small amount of triethylamine (B128534) or ammonia) before packing the column. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18).
Column overloading 1. Reduce sample load: As a general rule, the sample load should be 1-2% of the mass of the stationary phase for difficult separations. 2. Increase column diameter: Use a wider column to accommodate a larger sample volume.
Inappropriate solvent system 1. Optimize the mobile phase: Use TLC to screen a variety of solvent systems to find the optimal polarity for separation. A common mobile phase for alkaloids is a mixture of dichloromethane (B109758) and methanol (B129727). 2. Gradient elution: Start with a less polar solvent and gradually increase the polarity to improve the separation of compounds with different polarities.
Product degradation on silica 1. Deactivate the silica gel: As mentioned above, neutralizing the silica can prevent the degradation of acid-sensitive compounds. 2. Minimize contact time: Run the column as quickly as possible without sacrificing resolution.
Guide 2: HPLC Purification

Issue: Co-elution of impurities, poor peak shape, or low recovery during HPLC purification.

Potential Cause Troubleshooting Steps
Suboptimal mobile phase 1. Adjust mobile phase composition: Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to water. 2. Modify pH: For basic compounds like alkaloids, adjusting the pH of the aqueous phase with an additive like formic acid or trifluoroacetic acid can significantly improve peak shape.
Column overload 1. Reduce injection volume or concentration: Inject a smaller amount of the sample. 2. Use a preparative column: Switch to a column with a larger diameter and particle size designed for purification.
Co-eluting diastereomers 1. Screen different columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. 2. Optimize temperature: Varying the column temperature can sometimes improve the resolution of closely eluting peaks.
Poor peak shape (fronting or tailing) 1. Sample solvent mismatch: Dissolve the sample in the initial mobile phase if possible. 2. Secondary interactions: As with column chromatography, interactions with the stationary phase can cause tailing. Modifying the mobile phase pH can mitigate this.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of Crude Synthetic this compound
  • Slurry Preparation: Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material) in a beaker. Add the initial, least polar solvent of your mobile phase system to create a slurry.

  • Column Packing: Place a small cotton or glass wool plug at the bottom of the column. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Synthesis (e.g., Cycloaddition, Oxidation) start->reaction crude Crude this compound reaction->crude column_chrom Silica Gel Column Chromatography crude->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions hplc Preparative HPLC (Optional) fractions->hplc pure_product Pure Synthetic this compound fractions->pure_product If pure hplc->pure_product analytics Purity & Structural Confirmation (HPLC, LC-MS, NMR) pure_product->analytics

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic cluster_column Column Chromatography cluster_tailing_solutions Solutions for Tailing cluster_sep_solutions Solutions for Poor Separation cluster_hplc HPLC cluster_hplc_solutions Solutions for Co-elution start Purification Issue Identified tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep coelution Co-elution of Peaks? start->coelution neutralize_silica Neutralize Silica tailing->neutralize_silica change_stationary_phase Change Stationary Phase tailing->change_stationary_phase optimize_solvent Optimize Solvent System poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load change_column Change Column coelution->change_column optimize_mobile_phase Optimize Mobile Phase coelution->optimize_mobile_phase change_temp Adjust Temperature coelution->change_temp

Caption: Troubleshooting decision tree for purification.

signaling_pathway This compound This compound Receptor Target Receptor/Protein This compound->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response (e.g., Cytotoxicity, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Leads to

Caption: Postulated signaling pathway for this compound.

Technical Support Center: Daphnilongeridine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with daphnilongeridine (B1159034). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C under an inert atmosphere.[1] Before use, it is recommended to centrifuge the vial to ensure maximum product recovery.[1] For shipping, it is typically transported at room temperature.[1]

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products.[2][3]

  • Elucidate the degradation pathways of the molecule.[2][3]

  • Assess the intrinsic stability of this compound.[2]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants.[3][4]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Forced degradation studies typically expose the drug substance to a variety of stress conditions, including:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 0.1 M to 1 M).[2]

  • Basic Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M to 1 M).[2]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂), typically in the range of 3-30%.[4]

  • Thermal Stress: Heating the sample, often at elevated temperatures (e.g., 40-80°C).

  • Photostability: Exposing the sample to light, as per ICH Q1B guidelines.[5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A variety of analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being the most common for stability-indicating methods.[6] Other useful techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For the identification of degradation products.[3][5]

  • HPLC with Diode-Array Detection (HPLC-DAD): To assess peak purity.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy: For the structural elucidation of isolated degradants.[7]

Troubleshooting Guide

Q5: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A5: If you do not see any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase the concentration of the stressor: For example, move from 0.1 M HCl to 1 M HCl.[2]

  • Increase the temperature: If conducting hydrolysis at room temperature, try refluxing the mixture.

  • Extend the exposure time: Increase the duration of the stress test.

  • For photostability: Ensure the light source and exposure levels are compliant with ICH Q1B guidelines.

Q6: My this compound sample is degrading too quickly, and I cannot quantify the remaining API. How can I address this?

A6: If degradation is too rapid, you should reduce the severity of the stress conditions. Try these steps:

  • Decrease the concentration of the stressor: For instance, use 0.01 M NaOH instead of 0.1 M NaOH.

  • Lower the temperature: Perform the study at a lower temperature to slow down the reaction rate.

  • Shorten the exposure time: Take time points at earlier intervals to capture the degradation profile before the API is fully consumed.

Q7: I am seeing multiple peaks in my chromatogram after a degradation study. How do I know which are degradants and which are impurities from the original sample?

A7: To distinguish between degradants and impurities, you should run a chromatogram of an unstressed this compound sample as a control. Any new peaks that appear in the chromatograms of the stressed samples are likely degradation products. Comparing the peak profiles of samples subjected to different stress conditions can also help in identifying common and condition-specific degradants.

Q8: My analytical method does not seem to be "stability-indicating" as the degradant peaks are co-eluting with the main this compound peak. What can I do?

A8: A stability-indicating method must be able to separate the API from its degradation products.[8] If you are experiencing co-elution, you will need to re-develop your analytical method. Consider these modifications:

  • Change the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Modify the pH of the mobile phase.

  • Use a different stationary phase (column).

  • Adjust the flow rate or column temperature.

Hypothetical Stability Data for this compound

The following tables present hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl246015.22
Basic Hydrolysis0.1 M NaOH84025.83
Oxidation3% H₂O₂12258.51
ThermalSolid State48805.11
PhotolyticICH Q1B24252.30

Table 2: Chromatographic Data for this compound and its Degradants

PeakRetention Time (min)Relative Retention Time (RRT)Proposed Identity
This compound15.21.00Parent Compound
Degradant 1 (Acid)8.70.57Hydrolyzed Product A
Degradant 2 (Acid)12.10.80Isomerized Product
Degradant 3 (Base)6.40.42Hydrolyzed Product B
Degradant 4 (Base)9.80.64Epimerized Product
Degradant 5 (Base)13.50.89Dehydrated Product
Degradant 6 (Oxid.)16.81.11N-oxide
Degradant 7 (Therm.)11.50.76Isomerized Product

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 12 hours.

    • Thermal Degradation: Store a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, dilute with the mobile phase to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) can be effective.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 230 nm).[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_0 Forced Degradation Workflow DS This compound Stock Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 40°C) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal Stress (Solid, 80°C) DS->Thermal Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Data Data Evaluation: - % Degradation - Peak Purity - Degradant ID Analysis->Data

Caption: Workflow for a typical forced degradation study of this compound.

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_ox Oxidative Conditions Daph This compound DP1 Hydrolyzed Product A Daph->DP1 DP2 Isomerized Product Daph->DP2 DP3 Hydrolyzed Product B Daph->DP3 DP4 Epimerized Product Daph->DP4 DP5 N-oxide Daph->DP5

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Optimizing Reaction Conditions for Daphnilongeridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of the current scientific literature has revealed no published total synthesis of Daphnilongeridine. As a result, specific experimental data, optimized reaction conditions, and common troubleshooting issues related to its synthesis are not available. The synthesis of complex natural products, such as the Daphniphyllum alkaloids to which this compound belongs, involves unique challenges and highly specific methodologies that cannot be accurately extrapolated from related compounds.

Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, and specific experimental protocols for the synthesis of this compound at this time.

To aid researchers interested in this target, we offer the following general guidance and resources based on the synthesis of structurally related Daphniphyllum alkaloids.

General Considerations for the Synthesis of Complex Daphniphyllum Alkaloids

The synthesis of alkaloids in the Daphniphyllum family is a significant challenge in organic chemistry, often involving the construction of multiple stereocenters and complex, sterically hindered core structures. Should a synthetic route to this compound be developed, researchers would likely encounter challenges in several key areas:

  • Stereoselective Transformations: The formation of specific stereoisomers is crucial. This often requires the use of chiral catalysts, substrate-controlled reactions, or the introduction of chiral auxiliaries.

  • Carbon-Carbon Bond Formation: Constructing the intricate carbon skeleton may involve advanced cycloaddition reactions, cross-coupling strategies, or cascade reactions to build multiple rings in a single step.

  • Functional Group Interconversion: The introduction and manipulation of functional groups in a late-stage synthesis can be complicated by the presence of sensitive moieties elsewhere in the molecule.

  • Scale-up: Conditions that are successful on a small scale may not be directly transferable to larger-scale synthesis, requiring significant re-optimization.

Hypothetical Troubleshooting Guide for Key Synthetic Steps

While we lack specific data for this compound, the following table outlines potential issues and solutions for key transformations commonly employed in the synthesis of related alkaloids.

Potential Issue Possible Causes Suggested Troubleshooting Steps
Low Yield in a Key Cycloaddition Step - Inactive catalyst- Incorrect solvent polarity- Steric hindrance from protecting groups- Unfavorable reaction temperature or concentration- Screen different catalysts and ligands.- Test a range of solvents with varying polarity.- Re-evaluate the protecting group strategy.- Optimize temperature, concentration, and reaction time.
Poor Stereoselectivity in a Reduction or Alkylation - Inappropriate choice of reagent- Insufficient steric directing effect from the substrate- Temperature fluctuations- Screen a variety of stereoselective reagents.- Consider the use of a chiral catalyst or auxiliary.- Ensure precise temperature control throughout the reaction.
Failure of a Late-Stage C-H Functionalization - Deactivation of the catalyst by other functional groups- Unfavorable electronic or steric environment at the target C-H bond- Screen different directing groups.- Experiment with a variety of transition metal catalysts.- Modify the substrate to alter its electronic properties.
Decomposition During a Deprotection Step - Harsh reaction conditions (e.g., strong acid or base)- Sensitivity of other functional groups to the deprotection reagents- Screen milder deprotection conditions.- Use orthogonal protecting groups that can be removed selectively.- Optimize reaction time and temperature to minimize side reactions.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for tackling the total synthesis of a complex natural product like this compound. This is a conceptual guide and does not represent an established route.

G cluster_0 Phase 1: Retrosynthetic Analysis & Route Design cluster_1 Phase 2: Feasibility & Optimization cluster_2 Phase 3: Total Synthesis & Characterization A Target Molecule: This compound B Key Disconnections A->B C Identification of Key Fragments B->C D Proposed Synthetic Route C->D E Synthesis of Key Fragments D->E F Optimization of Fragment Coupling E->F H Execution of Total Synthesis F->H G Model System Studies for Key Transformations G->F I Purification of Intermediates H->I J Spectroscopic Characterization (NMR, MS, etc.) I->J K Comparison with Natural Product Data J->K

Caption: A generalized workflow for the total synthesis of a complex natural product.

We strongly encourage researchers to consult the primary literature for the total synthesis of other Daphniphyllum alkaloids to gain insights into potential synthetic strategies and challenges. Should a total synthesis of this compound be published, this technical support center will be updated accordingly.

Technical Support Center: Troubleshooting Daphnilongeridine Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific antiviral activity and assay protocols for Daphnilongeridine is limited in publicly available scientific literature. This guide is based on established antiviral assay methodologies and data from closely related daphnane (B1241135) diterpenoids, a class of compounds to which this compound belongs. These compounds have shown notable antiviral activity, particularly against HIV.[1][2][3][4][5] The troubleshooting advice and protocols provided herein are general best practices and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What type of antiviral activity has been observed for compounds structurally related to this compound?

A1: Daphnane diterpenoids, the chemical class of this compound, have demonstrated potent antiviral activity against a range of viruses. The most significant activity has been reported against Human Immunodeficiency Virus (HIV-1).[1][4][5] Some daphnane diterpenoids have also shown inhibitory effects on other viruses such as Chikungunya virus (CHIKV) and Dengue virus (DENV).[2]

Q2: I am observing high cytotoxicity in my cell-based assays with a daphnane diterpenoid. What could be the cause?

A2: High cytotoxicity can be a common issue when working with natural product extracts or purified compounds. Several factors could be contributing to this:

  • Compound Concentration: The concentration of the compound may be too high. It is crucial to determine the 50% cytotoxic concentration (CC50) to identify a therapeutic window.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be at a toxic concentration for the cells. Ensure the final solvent concentration in your assay is well below the tolerance level of your cell line.

  • Compound Purity: Impurities in the compound preparation could be contributing to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.

Q3: My plaque reduction assay is not showing clear plaques or a dose-dependent reduction in plaque number. What should I check?

A3: Issues with plaque assays can arise from several factors related to the virus, cells, or the assay procedure itself. Consider the following:

  • Virus Titer: The initial virus titer might be too high or too low. An optimal titer is needed to produce a countable number of well-defined plaques.

  • Cell Monolayer Health: Ensure your cell monolayer is confluent and healthy at the time of infection. Unhealthy or sparse cells will not support consistent plaque formation.

  • Overlay Medium: The concentration and temperature of the overlay medium (e.g., agarose (B213101), methylcellulose) are critical. If the overlay is too hot, it can kill the cells. If it's not at the correct concentration, it may not effectively restrict virus spread, leading to diffuse or indistinct plaques.

  • Incubation Time: The incubation period may be too short for plaques to form or too long, leading to widespread cell death that obscures individual plaques.

Q4: What is the likely mechanism of antiviral action for this compound and related compounds?

A4: The exact mechanism of action for this compound has not been elucidated. However, studies on other daphnane diterpenoids suggest a few potential mechanisms. For HIV-1, some daphnane diterpenoids have been shown to inhibit viral entry.[3] In the case of Chikungunya virus, the mechanism may involve the inhibition of viral RNA production.[2] Antiviral drugs can act at various stages of the viral life cycle, including attachment, entry, uncoating, replication, assembly, and release.[6][7][8]

Troubleshooting Guides

Cytotoxicity Assay Troubleshooting
Problem Possible Cause Suggested Solution
High background in control wells Contamination of media or reagents; Cell death in negative control wells.Use fresh, sterile reagents. Ensure proper aseptic technique. Check cell viability before starting the experiment.
Inconsistent results between replicates Pipetting errors; Uneven cell seeding; Compound precipitation.Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. Check the solubility of the compound in the assay medium.
No dose-dependent cytotoxicity observed Compound is not cytotoxic at the tested concentrations; Assay is not sensitive enough.Test a wider and higher range of concentrations. Try a more sensitive cytotoxicity assay (e.g., LDH or a fluorescence-based assay).
Plaque Reduction Assay Troubleshooting
Problem Possible Cause Suggested Solution
No plaques in virus control wells Inactive virus stock; Cells are not susceptible to the virus.Use a fresh, properly tittered virus stock. Confirm that the cell line is appropriate for the virus being used.
Plaques are too large and merge Incubation time is too long; Overlay concentration is too low.Optimize the incubation time. Increase the concentration of the agarose or methylcellulose (B11928114) in the overlay.
Irregular or "fuzzy" plaque morphology Cell monolayer was disturbed during washing or overlay addition; Overlay solidified unevenly.Be gentle during washing steps. Ensure the overlay is applied evenly and allowed to solidify on a level surface.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of several daphnane diterpenoids, which are structurally related to this compound. This data can serve as a reference for expected potency.

Table 1: Anti-HIV-1 Activity of Selected Daphnane Diterpenoids

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Daphneodorin DHIV-1 NL4-3MT41.5>10>6667[1]
Onishibarin AHIV-1-1.26>5>3968[4]
Onishibarin CHIV-1-0.78>5>6410[4]
Genkwanine VIIIHIV-1-0.17>31.8>187,058[2]
Acutilobin AHIV-1-<1.5>15>10,000[2]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is a measure of the compound's therapeutic window.

Experimental Protocols

Protocol 1: General Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/mL in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

Protocol 2: Plaque Reduction Assay
  • Cell Seeding: Seed a susceptible cell line in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of your virus stock. In parallel, prepare dilutions of this compound. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and wash with PBS. Inoculate the cell monolayers with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 2X MEM containing 2% FBS and 1% low-melting-point agarose).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with a 10% formaldehyde (B43269) solution and then stain with a 0.1% crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Assay (Plaque Reduction) prep_cells Prepare Cell Culture seed_cells_cyto Seed Cells in 96-well plate prep_cells->seed_cells_cyto seed_cells_antiviral Seed Cells in 6-well plate prep_cells->seed_cells_antiviral prep_compound Prepare this compound Stock add_compound_cyto Add Compound Dilutions prep_compound->add_compound_cyto treat_virus Treat Virus with Compound prep_compound->treat_virus prep_virus Prepare Virus Stock prep_virus->treat_virus seed_cells_cyto->add_compound_cyto incubate_cyto Incubate (48-72h) add_compound_cyto->incubate_cyto measure_viability Measure Cell Viability (e.g., MTT) incubate_cyto->measure_viability calc_cc50 Calculate CC50 measure_viability->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si seed_cells_antiviral->treat_virus infect_cells Infect Cells treat_virus->infect_cells add_overlay Add Overlay Medium infect_cells->add_overlay incubate_antiviral Incubate (2-5 days) add_overlay->incubate_antiviral stain_plaques Stain and Count Plaques incubate_antiviral->stain_plaques calc_ec50 Calculate EC50 stain_plaques->calc_ec50 calc_ec50->calc_si

Caption: General workflow for antiviral activity and cytotoxicity testing.

Viral_Lifecycle_Inhibition cluster_virus Virus cluster_cell Host Cell cluster_inhibitors Potential Inhibition by Daphnane Diterpenoids virus Virus Particle attachment 1. Attachment & Entry virus->attachment uncoating 2. Uncoating attachment->uncoating replication 3. Replication (RNA/DNA Synthesis) uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release release->virus New Virions inhibit_entry Inhibit Entry (e.g., HIV) inhibit_entry->attachment inhibit_replication Inhibit RNA Production (e.g., CHIKV) inhibit_replication->replication

Caption: Potential inhibition points in the viral life cycle by daphnane diterpenoids.

References

Technical Support Center: Daphnilongeridine Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Daphnilongeridine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural alkaloid compound isolated from plants of the Daphniphyllum genus.[1][2] It is a hydrophobic molecule with noted cytotoxic effects against various tumor cell lines.[3]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₅₁NO₄
Molecular Weight513.76 g/mol [3]
AppearancePowder[3]

Q2: In which solvents is this compound soluble?

For the preparation of stock solutions for in vitro assays, DMSO is the recommended solvent due to its miscibility with cell culture media and its ability to dissolve a wide range of organic compounds.[4][5][6]

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound upon addition to aqueous cell culture media is a common issue.[7] This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO from the stock solution is diluted.[8]

Several factors can contribute to this issue:

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[8]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[8]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[8]

Troubleshooting Guide: Preventing Precipitation of this compound

This guide provides step-by-step instructions to help you avoid precipitation of this compound in your in vitro experiments.

Issue: Immediate Precipitation Upon Addition to Cell Culture Media

Table 2: Troubleshooting Immediate Precipitation

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently vortexing the media.[8]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[8]
High DMSO Concentration in Final Solution High final concentrations of DMSO can be toxic to cells and may still lead to precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require preparing a more dilute stock solution in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder and a sealed bottle of anhydrous, cell-culture grade DMSO to room temperature.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Final Working Solution in Cell Culture Media
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of your complete cell culture medium (containing serum and any other supplements) to 37°C.[4]

  • To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute your 10 mM stock solution to 1 mM in pre-warmed media.

  • In a sterile tube, add the required volume of pre-warmed medium for your experiment.

  • While gently vortexing the tube of media, add the required volume of the intermediate or stock solution drop-by-drop to achieve your desired final concentration.

  • Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically <0.1%).[9]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Determining the Maximum Soluble Concentration
  • Prepare a serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its cytotoxic properties suggest that it may impact pathways controlling cell survival, proliferation, and death. Based on the mechanisms of other cytotoxic alkaloids, the following pathways are relevant for investigation.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay daph This compound Powder stock 10 mM Stock in DMSO daph->stock dmso Anhydrous DMSO dmso->stock intermediate Intermediate Dilution (e.g., 1 mM) stock->intermediate Serial Dilution media Pre-warmed (37°C) Cell Culture Medium media->intermediate final Final Working Solution (<0.1% DMSO) intermediate->final Add dropwise with vortexing cells Cells in Culture final->cells

Caption: Workflow for preparing this compound solutions.

signaling_pathways cluster_apoptosis Apoptosis Induction (Hypothetical) cluster_cell_cycle Cell Cycle Arrest (Hypothetical) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress CDK CDK/Cyclin Complexes This compound->CDK Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G2M G2/M Transition CDK->G2M Promotes CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Inhibition leads to

Caption: Hypothetical signaling pathways affected by this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of complex alkaloids like Daphnilongeridine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A1: Peak broadening in the NMR spectra of complex molecules like this compound can stem from several factors.

  • Chemical Exchange: The molecule may be undergoing rapid conformational changes or tautomerization on the NMR timescale.[1]

    • Solution: Run a variable temperature (VT) NMR experiment. Lowering the temperature may slow the exchange to favor one conformer, resulting in sharper signals. Conversely, increasing the temperature might accelerate the exchange to a point where an averaged, sharp signal is observed.[1]

  • Sample Preparation Issues:

    • Poor Shimming: The magnetic field is not homogenous. Solution: Re-shim the spectrometer carefully before acquisition.

    • High Concentration/Viscosity: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader peaks. Solution: Dilute the sample.

    • Low Solubility/Precipitation: If the compound is not fully dissolved, it will lead to an inhomogeneous sample.[2] Solution: Use a different deuterated solvent in which the compound is more soluble or gently warm the sample to ensure complete dissolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[1]

    • Solution: Treat the sample with a chelating agent or re-purify it to remove metallic impurities.[1]

  • Quadrupolar Broadening: For nitrogen-containing alkaloids, the ¹⁴N nucleus can cause quadrupolar broadening, affecting adjacent protons and carbons.[1]

    • Solution: This is an inherent property. While it cannot be eliminated, recognizing its effect is crucial for correct interpretation.

Q2: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A2: Signal overlap is a common challenge with complex natural products due to the large number of protons in similar chemical environments.[1]

  • Change the Solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆ or Acetone-d₆) can induce different chemical shifts (the "solvent effect"), which may be sufficient to resolve overlapping signals.[1][2]

  • Acquire a Higher Field Spectrum: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 400 MHz) will increase chemical shift dispersion and improve resolution.

  • Utilize 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving overlap.[1][3]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[4] These techniques spread the signals into a second dimension, greatly enhancing resolution.[1]

Q3: How can I confirm the assignment of exchangeable protons, like an -OH or -NH group?

A3: Exchangeable protons have characteristic behaviors that can be used for their identification.

  • D₂O Shake: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. Protons from -OH or -NH groups will exchange with deuterium and their corresponding signal will disappear or significantly diminish.[2]

  • Appearance: These peaks are often broad and may not show clear coupling.

  • Temperature Dependence: The chemical shift of exchangeable protons can be temperature-dependent.

Q4: My spectrum is overly complicated and seems to show more peaks than expected. What could be the cause?

A4: If your sample is pure by other methods (like LC-MS), the presence of extra peaks often points to dynamic processes or stereoisomers.

  • Rotamers/Conformational Isomers: Complex, sterically hindered molecules can have restricted bond rotation, leading to multiple conformers (rotamers) that are stable on the NMR timescale. Each rotamer will give a distinct set of NMR signals.[2]

    • Solution: As with chemical exchange, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially causing the signals to coalesce into a single, averaged set.[2]

  • Mixture of Diastereomers: If the molecule was synthesized or isolated as a mixture of diastereomers, each will have its own unique NMR spectrum, leading to a complex, overlapping result.

    • Solution: Purification techniques like HPLC may be necessary to isolate a single stereoisomer before NMR analysis.

Data Presentation

When elucidating the structure of this compound or a similar complex molecule, organizing the NMR data systematically is crucial. The following tables serve as a template for presenting ¹H and ¹³C NMR data.

Table 1: Template for ¹H NMR Data (Example)

Position No.δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
13.45dd12.5, 4.01HH-1α
21.89m-2HH-2
55.67t7.21HH-5
112.54s-3HN-CH₃
157.21d8.11HAr-H

δ: Chemical Shift, Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, J: Coupling Constant

Table 2: Template for ¹³C NMR and 2D NMR Correlation Data (Example)

Position No.δ (ppm)DEPTCOSY (Correlates with H at Pos.)HMBC (Correlates with H at Pos.)
155.2CH22, 11
234.1CH₂11, 3
3170.5C-2, 5
1145.8CH₃-1
14128.9C-15, 16

DEPT: Distortionless Enhancement by Polarization Transfer (indicates CH, CH₂, CH₃, or C), COSY: Key ¹H-¹H correlations, HMBC: Key ¹H-¹³C long-range correlations

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the purified compound (e.g., this compound).

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in which the compound is fully soluble.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex or sonicate gently until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.[1]

  • Analysis: Insert the tube into the NMR spectrometer, lock, and shim the instrument before acquiring the spectrum.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate logical workflows for troubleshooting common NMR issues and for the structural elucidation of a complex natural product.

Troubleshooting_Workflow Start Start: Acquire ¹H NMR Spectrum CheckSpectrum Evaluate Spectrum Quality Start->CheckSpectrum BroadPeaks Issue: Broad Peaks CheckSpectrum->BroadPeaks Broad? OverlappingSignals Issue: Overlapping Signals CheckSpectrum->OverlappingSignals Overlapped? LowSN Issue: Low Signal-to-Noise CheckSpectrum->LowSN Low S/N? GoodSpectrum Spectrum is Good CheckSpectrum->GoodSpectrum None of the above Sol_Broad1 Check Shimming & Concentration BroadPeaks->Sol_Broad1 Sol_Broad2 Run Variable Temperature (VT) NMR BroadPeaks->Sol_Broad2 Sol_Broad3 Re-purify Sample BroadPeaks->Sol_Broad3 Sol_Overlap1 Change Solvent (e.g., C₆D₆) OverlappingSignals->Sol_Overlap1 Sol_Overlap2 Use Higher Field NMR OverlappingSignals->Sol_Overlap2 Sol_Overlap3 Run 2D NMR (COSY, HSQC) OverlappingSignals->Sol_Overlap3 Sol_LowSN1 Increase Concentration LowSN->Sol_LowSN1 Sol_LowSN2 Increase Number of Scans LowSN->Sol_LowSN2 Sol_LowSN3 Use Cryoprobe (if available) LowSN->Sol_LowSN3 Proceed Proceed to 2D NMR & Structure Elucidation GoodSpectrum->Proceed Sol_Broad1->Start Re-acquire Sol_Broad2->Start Re-acquire Sol_Broad3->Start Re-acquire Sol_Overlap1->Start Re-acquire Sol_Overlap2->Start Re-acquire Sol_Overlap3->Proceed Sol_LowSN1->Start Re-acquire Sol_LowSN2->Start Re-acquire Sol_LowSN3->Start Re-acquire

Caption: Workflow for troubleshooting common issues in 1D NMR spectra.

Structure_Elucidation_Workflow Start Start: Purified Compound + Molecular Formula (from MS) H1_NMR 1. Acquire ¹H NMR - Identify proton types - Integration (proton count) - Multiplicity (neighbors) Start->H1_NMR C13_NMR 2. Acquire ¹³C & DEPT NMR - Count carbon signals - Identify C, CH, CH₂, CH₃ types Start->C13_NMR COSY 3. Acquire COSY - Establish ¹H-¹H spin systems - Connect adjacent protons H1_NMR->COSY HSQC 4. Acquire HSQC - Connect protons to their directly attached carbons C13_NMR->HSQC Assemble 6. Assemble Fragments - Combine all data to build 2D structure fragments COSY->Assemble HSQC->Assemble HMBC 5. Acquire HMBC - Connect fragments via 2-3 bond ¹H-¹³C correlations - Identify quaternary carbons Propose 7. Propose Structure - Connect all fragments to match molecular formula HMBC->Propose Assemble->HMBC Final Final Structure Propose->Final

Caption: Logical workflow for 2D structure elucidation of a natural product.

References

Preventing degradation of Daphnilongeridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Daphnilongeridine is a complex cytotoxic alkaloid. Currently, there is limited publicly available data specifically detailing its degradation pathways and optimal long-term storage conditions. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles for handling cytotoxic and complex natural products, as well as standard methodologies for stability and analytical testing. Researchers should use this information as a guideline and conduct their own stability-indicating studies for their specific formulations and storage conditions.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound, focusing on preventing its degradation.

Problem Possible Cause Recommended Solution
Loss of Potency or Activity in Stored Samples Degradation due to improper storage temperature.Store this compound as a solid at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Exposure to light.Protect solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.
Hydrolysis in protic solvents.For long-term storage, consider aprotic solvents like anhydrous DMSO or DMF. If aqueous buffers are necessary for experiments, prepare fresh solutions and use them immediately.
Oxidation.Purge stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing. Consider adding antioxidants if compatible with the experimental design.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.
Contamination.Ensure high purity of solvents and reagents. Use clean glassware and sample vials.
Inconsistent Experimental Results Variability in sample integrity.Always use freshly prepared solutions from a well-stored stock for critical experiments. Perform a quick purity check of the stock solution if it has been stored for an extended period.
pH-dependent instability.Evaluate the stability of this compound in the specific buffer systems used in your experiments. Some alkaloids are susceptible to degradation at acidic or alkaline pH.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: As a solid, this compound should be stored in a tightly sealed, light-resistant container at low temperatures, preferably -20°C or -80°C, to minimize thermal degradation. The storage area should be dry to prevent hydrolysis from atmospheric moisture.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). For cytotoxic compounds, handling should be performed in a certified chemical fume hood or biological safety cabinet. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: My experimental protocol requires an aqueous buffer. How can I minimize degradation?

A3: If you must use an aqueous buffer, prepare the working solution immediately before your experiment. Avoid storing this compound in aqueous solutions for extended periods. It is advisable to perform a preliminary stability study in your specific buffer to understand the compound's viability over the time course of your experiment.

Q4: I see extra peaks in my HPLC analysis after storing my sample in the autosampler. What should I do?

A4: This suggests that this compound may be degrading in the autosampler solvent or conditions. To mitigate this, use a cooled autosampler if available (set to 4-8°C). If degradation still occurs, minimize the time the sample spends in the autosampler by injecting it immediately after preparation.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively reported in the literature. However, based on the complex structure of Daphniphyllum alkaloids, potential degradation pathways could include hydrolysis of ester groups, oxidation of susceptible moieties, and isomerization of double bonds, particularly when exposed to light, heat, or non-neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.

  • Analysis: Analyze the stressed samples at each time point using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) and B) acetonitrile or methanol (B129727) with 0.1% formic acid or ammonium acetate. A gradient from 10% to 90% B over 30 minutes is a good starting point.

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure all components are detected. Mass spectrometry (MS) detection is highly recommended for peak identification.

  • Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of this compound from all degradation peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Solid Solid this compound (-20°C or -80°C, dark, dry) Stock Stock Solution (Aprotic Solvent) (-80°C, inert gas, aliquoted) Solid->Stock Working Working Solution (Aqueous Buffer) (Prepare fresh) Stock->Working Assay Biological/Chemical Assay Working->Assay Analysis Analytical QC (HPLC/LC-MS) Assay->Analysis Degradation Degradation Observed Analysis->Degradation Unexpected Peaks Forced Forced Degradation Study Degradation->Forced Method Stability-Indicating Method Development Forced->Method ID Degradant Identification (LC-MS, NMR) Method->ID

Caption: Experimental workflow for handling this compound and troubleshooting degradation issues.

signaling_pathway_placeholder This compound This compound DegradationProduct1 Degradation Product 1 (e.g., Hydrolyzed) This compound->DegradationProduct1 Degradation Pathways DegradationProduct2 Degradation Product 2 (e.g., Oxidized) This compound->DegradationProduct2 Degradation Pathways DegradationProductN Degradation Product 'n' (e.g., Isomerized) This compound->DegradationProductN Degradation Pathways StressFactor Stress Factor (e.g., Light, Heat, pH, Oxidant) StressFactor->this compound LossOfActivity Loss of Biological Activity DegradationProduct1->LossOfActivity DegradationProduct2->LossOfActivity DegradationProductN->LossOfActivity

Caption: Conceptual diagram of potential this compound degradation leading to loss of activity.

Technical Support Center: Scaling Up the Synthesis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnilongeridine. The content is designed to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Troubleshooting Guides

Issue 1: Low Yield in the Intermolecular [3+2] Cycloaddition Step

Question: We are experiencing low yields and the formation of side products during the key intermolecular [3+2] cycloaddition to form the core heterocyclic framework of this compound. What are the potential causes and how can we optimize this reaction for a larger scale?

Answer: Low yields in [3+2] cycloaddition reactions, especially when scaling up, can be attributed to several factors. Here is a systematic guide to troubleshooting this critical step:

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Substrate Instability - Ensure the purity of both the dipolarophile and the 1,3-dipole. Impurities can lead to side reactions. - For temperature-sensitive substrates, consider performing the reaction at lower temperatures for a longer duration. - If one of the components is prone to dimerization or polymerization, use a slow-addition strategy for that reagent.
Suboptimal Reaction Conditions - Solvent Effects: The polarity and coordinating ability of the solvent are critical. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, acetonitrile) to find the optimal medium. For scale-up, consider the safety and boiling point of the chosen solvent. - Temperature Control: Precise temperature control is crucial. A slight increase in temperature can sometimes favor side reactions. Conversely, some cycloadditions require thermal activation. Systematically screen temperatures to find the optimal balance between reaction rate and selectivity. - Concentration: High concentrations can sometimes lead to undesired intermolecular reactions. Experiment with different concentrations to find the ideal balance.
Catalyst/Promoter Issues (if applicable) - If a catalyst or promoter is used, ensure its activity and proper loading. For scale-up, the catalyst-to-substrate ratio may need to be re-optimized. - In some cases, the catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all components are of high purity.
Regioselectivity and Stereoselectivity Issues - The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[1] - Lewis acid or organocatalysts can be employed to enhance both regio- and stereoselectivity. A screening of different catalysts may be necessary.

Experimental Workflow for Optimization:

cluster_start Start cluster_check_purity Purity Check cluster_screen_conditions Condition Screening cluster_catalyst_opt Catalyst Optimization cluster_analysis Analysis cluster_scaleup Scale-Up Start Identify Low Yield in [3+2] Cycloaddition CheckPurity Verify Purity of Dipole and Dipolarophile Start->CheckPurity ScreenSolvent Screen Solvents CheckPurity->ScreenSolvent If pure ScreenTemp Screen Temperatures ScreenSolvent->ScreenTemp ScreenConc Screen Concentrations ScreenTemp->ScreenConc OptimizeCatalyst Optimize Catalyst Loading and Type (if applicable) ScreenConc->OptimizeCatalyst AnalyzeResults Analyze Yield and Side Products (LC-MS, NMR) OptimizeCatalyst->AnalyzeResults AnalyzeResults->ScreenSolvent If yield is not improved ScaleUp Scale-Up with Optimized Conditions AnalyzeResults->ScaleUp If yield is improved

Caption: Optimization workflow for the [3+2] cycloaddition step.

Issue 2: Poor Diastereoselectivity in the Late-Stage Aldol (B89426) Cyclization

Question: We are struggling with poor diastereoselectivity during the late-stage aldol cyclization to construct one of the key rings of this compound. How can we improve the stereochemical outcome of this reaction?

Answer: Achieving high diastereoselectivity in a late-stage aldol cyclization on a complex substrate is a common challenge. The outcome is often influenced by the substrate's conformational biases and the reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Kinetic vs. Thermodynamic Control - Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base (e.g., LDA, KHMDS) typically favors the kinetic aldol adduct.[2] - Reversible Conditions: Using a weaker base (e.g., NaOH, KOH) at higher temperatures can favor the thermodynamically more stable diastereomer.[2][3]
Enolate Geometry - The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome of the aldol reaction. - The choice of base and solvent can influence the enolate geometry. For example, using HMPA as an additive can favor the formation of one enolate isomer.
Chelation Control - If the substrate has a nearby Lewis basic group (e.g., an ether or protected alcohol), using a Lewis acidic cation (e.g., Mg2+, Zn2+, Ti4+) can promote the formation of a chelated transition state, leading to a specific diastereomer.
Steric Hindrance - The steric bulk of the reactants and reagents can direct the approach of the enolate to the electrophile. Consider using a bulkier base or modifying a substituent on the substrate to enhance steric bias.

Experimental Protocol for a Directed Aldol Reaction:

  • Preparation of the Enolate:

    • Dissolve the ketone precursor in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add the aldehyde partner (1.0 equivalent) as a solution in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Analyze the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound and other complex Daphniphyllum alkaloids include:

  • Stereochemical Control: Maintaining high stereoselectivity across multiple stereocenters on a larger scale can be difficult.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is critical to avoid side reactions and ensure consistent yields.

  • Purification: The purification of complex, multi-functionalized intermediates can be challenging on a large scale. Recrystallization may need to be developed as an alternative to chromatography.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions need to be carefully managed on a larger scale to ensure safety and prevent product degradation.

Q2: How can I minimize the formation of epimerization byproducts during the synthesis?

A2: Epimerization can be a significant issue, particularly for stereocenters alpha to a carbonyl group. To minimize this:

  • Use non-protic, anhydrous solvents.

  • Employ strong, non-nucleophilic bases for deprotonation steps and use them in stoichiometric amounts.

  • Keep reaction temperatures low, especially when enolates are present.

  • During workup, use a buffered aqueous solution to quench the reaction and avoid prolonged exposure to strongly acidic or basic conditions.

Q3: What are the recommended analytical techniques for monitoring the progress of the synthesis?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of the desired product and identify any major side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of intermediates and the final product, as well as for determining diastereomeric ratios.

Signaling Pathway for a Key Synthetic Transformation (Hypothetical):

cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_modification Functional Group Interconversion cluster_cyclization Aldol Cyclization cluster_final Final Product Dipole 1,3-Dipole Cycloaddition Formation of Core Heterocycle Dipole->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition FGI Functional Group Modification Cycloaddition->FGI Aldol Late-Stage Ring Closure FGI->Aldol This compound This compound Aldol->this compound

Caption: A simplified logical workflow for the synthesis of this compound.

References

Technical Support Center: Addressing Daphnilongeridine Resistance in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnilongeridine in the context of HIV-1 research.

FAQs: Understanding this compound and Resistance

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational antiretroviral agent that targets the host cell protein Cyclophilin A (CypA). By binding to CypA, this compound disrupts the interaction between CypA and the HIV-1 capsid protein (p24), which is a critical step for proper viral uncoating and subsequent reverse transcription. This disruption leads to premature capsid disassembly and degradation of the viral core, effectively halting the viral replication cycle before the integration of viral DNA into the host genome.

Q2: How does HIV-1 develop resistance to this compound?

A2: Resistance to this compound typically arises from mutations in the HIV-1 gag gene, which encodes the capsid protein p24. These mutations can alter the binding site of CypA on the capsid, reducing the dependency of the virus on this interaction for successful uncoating. Consequently, the virus can proceed with its replication cycle even in the presence of this compound. It is also hypothesized that mutations in host cell factors that interact with the viral capsid could contribute to resistance, though this is an active area of investigation.

Q3: What are the primary indicators of this compound resistance in my experiments?

A3: The primary indicator of resistance is a significant increase in the 50% inhibitory concentration (IC50) value of this compound in cell-based assays. This is often observed as a rightward shift in the dose-response curve. Other indicators include a rebound in viral replication in long-term cell culture experiments despite the continuous presence of the drug, and the detection of specific mutations in the gag gene through genotypic analysis.

Q4: Can cross-resistance occur with other antiretroviral drugs?

A4: As this compound targets a host protein and not a viral enzyme, cross-resistance with existing classes of antiretrovirals such as reverse transcriptase inhibitors (NRTIs, NNRTIs), protease inhibitors (PIs), and integrase inhibitors (INSTIs) is not expected.[1][2] However, it is crucial to experimentally verify this for any new viral strains exhibiting resistance to this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro studies of this compound resistance.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. Inconsistent cell density, variations in viral input, or instability of the this compound stock solution.Ensure consistent cell seeding densities and a standardized viral titer for infections. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
No detectable resistance development after prolonged in vitro selection. The concentration of this compound used for selection is too high, leading to complete inhibition of viral replication and no opportunity for resistant variants to emerge. The specific HIV-1 strain may have a high genetic barrier to resistance.Perform a dose-response experiment to determine the EC90 (90% effective concentration) and use concentrations around this value for selection. Consider using a different HIV-1 laboratory strain or a clinical isolate.
Detection of known gag mutations but no significant change in phenotype. The detected mutations may be polymorphisms that do not confer resistance. The phenotypic assay may not be sensitive enough to detect low-level resistance.Compare the sequence to a wild-type reference.[3] Perform a more sensitive phenotypic assay, such as a multi-cycle replication assay.[4][5]
Virologic failure in the presence of this compound without detectable gag mutations. Resistance may be conferred by mutations outside the sequenced region of gag. Resistance could be due to mutations in host cell factors. The drug may not be reaching its target due to cellular transport issues.Perform whole-genome sequencing of the resistant virus.[6] Investigate the expression and sequence of host factors known to interact with the HIV-1 capsid. Use cellular uptake assays to confirm intracellular drug concentrations.

Experimental Protocols

Phenotypic Resistance Assay: Recombinant Virus Assay

This assay measures the susceptibility of HIV-1 to this compound by determining the IC50 value.

Methodology:

  • Amplify and Clone the gag Gene: Extract viral RNA from the plasma of a patient with suspected resistance or from cell culture supernatant.[4] Reverse transcribe the RNA to cDNA and amplify the gag gene using PCR. Clone the amplified gag gene into a shuttle vector.

  • Generate Recombinant Virus: Co-transfect HEK293T cells with the gag shuttle vector and a proviral HIV-1 vector lacking the gag gene. Harvest the supernatant containing recombinant virus particles after 48-72 hours.

  • Determine Viral Titer: Quantify the amount of virus in the supernatant using a p24 ELISA or a similar method.

  • Infection and Drug Treatment: Seed a permissive cell line (e.g., TZM-bl) in a 96-well plate. Infect the cells with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound.

  • Quantify Viral Replication: After 48 hours, measure the extent of viral replication. For TZM-bl cells, this is typically done by measuring luciferase activity.

  • Calculate IC50: Plot the percentage of viral inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis. The fold-change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.

Genotypic Resistance Assay: Sanger Sequencing of the gag Gene

This assay identifies mutations in the gag gene that may confer resistance to this compound.[5][6]

Methodology:

  • Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial kit. A plasma viral load of at least 500-1,000 copies/mL is generally required.[6]

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase. Amplify the entire gag gene using nested PCR with specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using a set of overlapping primers to cover the entire gag gene.

  • Sequence Analysis: Assemble the sequencing reads to obtain the consensus sequence of the gag gene. Align the sequence with a wild-type reference sequence to identify mutations.

Quantitative Data Summary

Table 1: In Vitro Selection of this compound-Resistant HIV-1
Passage Number This compound Conc. (nM) Fold-Change in IC50 Identified gag Mutations
001.0None
5102.5G89V
10208.1G89V, P90S
154025.3G89V, P90S, H120N
208052.7G89V, P90S, H120N, A121T
Table 2: Phenotypic Susceptibility of Site-Directed Mutants
gag Mutation(s) Fold-Change in IC50 (± SD)
Wild-Type1.0 (± 0.2)
G89V3.1 (± 0.4)
P90S1.8 (± 0.3)
H120N2.5 (± 0.5)
G89V + P90S9.7 (± 1.1)
G89V + P90S + H120N28.4 (± 2.5)

Visualizations

HIV_Lifecycle_this compound cluster_cell Host Cell cluster_intervention Drug Intervention HIV_Entry HIV Entry Uncoating Viral Uncoating HIV_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Uncoating->Reverse_Transcription Premature disassembly leads to inhibition Integration Integration Reverse_Transcription->Integration Replication Viral Replication Integration->Replication Assembly_Budding Assembly & Budding Replication->Assembly_Budding This compound This compound CypA CypA This compound->CypA Binds to CypA->Uncoating Inhibits Interaction with Capsid

Caption: Mechanism of action of this compound.

Resistance_Workflow Start Clinical Sample or Cell Culture Supernatant RNA_Extraction Viral RNA Extraction Start->RNA_Extraction Genotypic Genotypic Analysis RNA_Extraction->Genotypic Phenotypic Phenotypic Analysis RNA_Extraction->Phenotypic PCR RT-PCR of gag gene Genotypic->PCR Cloning Cloning of gag gene Phenotypic->Cloning Sequencing Sanger Sequencing PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Report Resistance Report Mutation_Analysis->Report Recombinant_Virus Generate Recombinant Virus Cloning->Recombinant_Virus Susceptibility_Assay Susceptibility Assay Recombinant_Virus->Susceptibility_Assay IC50 Calculate IC50 & Fold-Change Susceptibility_Assay->IC50 IC50->Report

Caption: Experimental workflow for resistance testing.

Troubleshooting_Logic Start Virologic Failure with this compound Genotype Perform gag Genotyping Start->Genotype Mutations Mutations Detected? Genotype->Mutations Phenotype Perform Phenotypic Assay Mutations->Phenotype Yes Whole_Genome Consider Whole Genome Sequencing Mutations->Whole_Genome No Fold_Change Significant Fold-Change in IC50? Phenotype->Fold_Change Known_Resistance Known Resistance Mutation(s) Fold_Change->Known_Resistance Yes (Known Mutations) Novel_Resistance Novel Resistance Mutation(s) Fold_Change->Novel_Resistance Yes (Novel Mutations) No_Resistance No Evidence of Target-Site Resistance Fold_Change->No_Resistance No

Caption: Troubleshooting logic for resistance investigation.

References

Validation & Comparative

Validating Anti-HIV Activity: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for anti-HIV activity is a cornerstone of next-generation antiretroviral therapy development. This guide addresses the hypothetical validation of a synthetic compound, Daphnilongeridine. Currently, there is no publicly available scientific literature detailing the anti-HIV activity of this compound. Therefore, to illustrate the validation process, this document provides a comparative analysis of a structurally related class of natural products, the daphnane (B1241135) diterpenoids , against established antiretroviral drugs.

Daphnane diterpenoids, isolated from plants of the Thymelaeaceae family, have demonstrated potent anti-HIV activity in preclinical studies.[1][2][3] This guide will summarize the quantitative antiviral data, detail the requisite experimental protocols for validation, and visualize the complex biological and experimental pathways involved. The methodologies and comparisons presented herein serve as a robust framework for the evaluation of new synthetic compounds like this compound.

Comparative Performance of Anti-HIV Agents

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.

The following table summarizes the in vitro anti-HIV-1 activity of several daphnane diterpenoid orthoesters compared to Zidovudine (AZT), a widely used nucleoside reverse transcriptase inhibitor.

Compound ClassCompound ExampleCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
Daphnane Diterpenoids Daphneodorin DMT-41.5> 5> 3333[1]
Onishibarin AMT-41.26> 5> 3968[3]
Onishibarin CMT-40.78> 5> 6410[3]
NRTIs Zidovudine (AZT)MT-432> 100> 3125

Experimental Protocols

Validating the anti-HIV activity of a novel compound requires a series of standardized in vitro assays. The following protocols outline the key experiments necessary to determine efficacy and cytotoxicity.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Methodology:

  • Cell Culture: Seed CD4+ T-cell lines (e.g., MT-4 cells) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., synthetic this compound) and control drugs (e.g., AZT).

  • Infection: Infect the treated cells with a known titer of HIV-1.

  • Incubation: Culture the infected cells for a defined period (e.g., 4-6 days) to allow for viral replication.

  • Supernatant Collection: Harvest the cell culture supernatant.

  • ELISA:

    • Coat ELISA plate wells with an anti-p24 capture antibody.

    • Add the collected supernatants to the wells.

    • Add a biotinylated anti-p24 detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of p24 antigen.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the p24 concentration from a standard curve and determine the EC₅₀ value of the test compound.

Syncytium Formation Assay

This assay measures the inhibition of HIV-1-induced cell-cell fusion (syncytia formation), a characteristic cytopathic effect of the virus.

Methodology:

  • Cell Co-culture: Co-culture HIV-1-infected cells (e.g., H9/IIIB) with uninfected CD4+ T-cells (e.g., CEM-SS cells) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the co-culture for 24-48 hours.

  • Quantification: Count the number of multinucleated giant cells (syncytia) in each well using a light microscope.

  • Data Analysis: Determine the concentration of the compound that inhibits syncytia formation by 50% compared to the untreated virus control.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the test compound that is toxic to the host cells.

Methodology:

  • Cell Culture: Seed uninfected MT-4 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells for the same duration as the anti-HIV assays.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells metabolize MTT into a colored formazan (B1609692) product.

  • Data Analysis: Measure the absorbance of the formazan product. The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex workflows and signaling pathways.

G cluster_0 In Vitro Anti-HIV Assay Workflow cluster_1 Efficacy Endpoints prep Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound Dilutions prep->treat seed Seed CD4+ T-cells (e.g., MT-4) seed->treat infect Infect Cells with HIV-1 treat->infect incubate Incubate for 4-6 Days infect->incubate p24 p24 Antigen ELISA incubate->p24 syncytium Syncytium Formation Assay incubate->syncytium

Caption: Workflow for in vitro anti-HIV efficacy testing.

G cluster_0 Cytotoxicity (CC50) Assay Workflow prep Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound Dilutions prep->treat seed Seed Uninfected Cells (e.g., MT-4) seed->treat incubate Incubate for 4-6 Days treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read calc Calculate CC50 read->calc

Caption: Workflow for determining compound cytotoxicity (CC₅₀).

Potential Mechanism of Action of Daphnane Diterpenoids

Some daphnane diterpenoids have been shown to act as HIV latency-reversing agents (LRAs).[4][5] This mechanism involves the activation of Protein Kinase C (PKC), which initiates a signaling cascade leading to the activation of NF-κB. NF-κB then translocates to the nucleus and promotes the transcription of the integrated HIV provirus.[5] This "shock and kill" strategy aims to expose latently infected cells to the immune system and antiretroviral drugs. Additionally, some studies suggest that these compounds may inhibit viral entry by downregulating the CD4 receptor and HIV co-receptors (CCR5 and CXCR4).[5]

G cluster_0 Host Cell cluster_1 Nucleus PKC Protein Kinase C (PKC) IKK IκB Kinase (IKK) PKC->IKK Activates NFkB_IkappaB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkappaB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkappaB->NFkB Releases Provirus Integrated HIV Provirus NFkB->Provirus Translocates & Binds Promoter Transcription Viral Transcription Provirus->Transcription Daphnane Daphnane Diterpenoid Daphnane->PKC Activates

Caption: Proposed PKC/NF-κB pathway activation by daphnane diterpenoids.

References

A Comparative Analysis of the Anti-HIV Activity of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-HIV activity of several potent daphnane (B1241135) diterpenoids. While the initial focus was to include daphnilongeridine (B1159034) in this comparison, a comprehensive search of published scientific literature did not yield specific data on its anti-HIV activity. Therefore, this guide will focus on other well-characterized daphnane diterpenoids, namely Gnidimacrin (B1229004), Yuanhuacine A, Daphnetoxin, and Wikstroelide E, for which significant anti-HIV data is available.

Daphnane diterpenoids, a class of natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered considerable attention for their potent biological activities, including anti-cancer and antiviral effects.[1][2] This guide synthesizes experimental data to offer a clear comparison of their anti-HIV efficacy and delves into the underlying mechanisms of action.

Data Presentation: Comparative Anti-HIV Activity

The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for selected daphnane diterpenoids, providing a quantitative comparison of their anti-HIV potency and cellular toxicity. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with higher values indicating a more favorable safety profile.

Compound NameHIV Strain(s)Cell LineEC₅₀CC₅₀Selectivity Index (SI)Reference(s)
Gnidimacrin HIV-1 NL4-3MT-431 pM>100 nM>3225[1][2]
R5 virusesPBMCs<10 pM>100 nM>10000[1]
Yuanhuacine A HIV-1 IIIBC8166<1 nMNot ReportedNot Reported[3]
Subtype CPBMCs0.03 µMNot ReportedNot Reported[4]
Daphnetoxin HIV-1Not Specified<2 nMNot ReportedNot Reported[5]
Wikstroelide E Latent HIVNot Specified2500-fold more potent than prostratinNot ReportedNot Reported[6][7]
Daphneodorins A & B HIV-1MT-40.16 nM & 0.25 nMNot ReportedNot Reported[8][9]
Genkwanine VIII HIV-1C81660.17 nMNot Reported>187,010[10]
Acutilobins A-G HIV-1C8166<1.5 nMNot Reported>10,000[10]

Experimental Protocols

The anti-HIV activity of daphnane diterpenoids is commonly assessed using in vitro cell-based assays. A standard protocol involves the use of human T-cell lines, such as MT-4, which are susceptible to HIV infection.

General Anti-HIV Activity Assay Protocol (MTT-based)

1. Cell Preparation:

  • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Ensure cells are in the logarithmic growth phase before initiating the assay.

2. Compound Dilution:

  • Prepare a series of dilutions of the test compounds (daphnane diterpenoids) in the culture medium.

  • The final concentration of the solvent (e.g., DMSO) should be kept below 0.1% to avoid cytotoxicity.

3. Infection:

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Infect the cells with a known titer of an HIV-1 strain (e.g., NL4-3 or IIIB). A mock-infected control (cells with no virus) is run in parallel.

4. Treatment:

  • Immediately after infection, add the diluted compounds to the respective wells.

  • Include a positive control (e.g., AZT) and a negative control (no compound).

5. Incubation:

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

6. Measurement of Cell Viability (MTT Assay):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12][13]

  • Add 150 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the mock-infected control.

  • The EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is determined from the dose-response curve of infected cells.

  • The CC₅₀ value (the concentration that reduces the viability of mock-infected cells by 50%) is determined from the dose-response curve of uninfected cells.

  • The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Signaling Pathways and Mechanisms of Action

Daphnane diterpenoids exhibit their anti-HIV activity through at least two distinct mechanisms: the reactivation of latent HIV reservoirs and the inhibition of viral entry.

HIV Latency Reversal via Protein Kinase C (PKC) Activation

Several daphnane diterpenoids, including gnidimacrin and wikstroelide E, are potent activators of Protein Kinase C (PKC).[2][6][7][14] This activation is a key step in the "shock and kill" strategy for eradicating latent HIV. In latently infected cells, the HIV provirus is transcriptionally silent. PKC activation initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the viral genome, thereby initiating viral transcription and the production of new virus particles. These newly activated cells can then be targeted and eliminated by the host immune system or antiretroviral therapy.

HIV_Latency_Reversal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daphnane Daphnane Diterpenoid PKC Protein Kinase C (PKC) Daphnane->PKC IKK IκB Kinase (IKK) PKC->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Release LTR HIV-1 LTR NFkappaB_active->LTR Binds to Nucleus Nucleus Transcription Viral Gene Transcription LTR->Transcription Initiates

Caption: PKC-mediated HIV latency reversal pathway.

Inhibition of HIV Entry

Certain daphnane diterpenoids can also inhibit the entry of HIV into host cells. This mechanism involves the downregulation of HIV co-receptors, primarily CCR5 and CXCR4, on the surface of CD4+ T-cells.[1] HIV-1 requires binding to both the CD4 receptor and one of these co-receptors to fuse with the host cell membrane and release its genetic material. By reducing the surface expression of CCR5 and CXCR4, these daphnane diterpenoids effectively block this crucial step in the viral lifecycle, preventing infection of new cells.

HIV_Entry_Inhibition cluster_cell_surface Cell Surface Daphnane Daphnane Diterpenoid CCR5 CCR5 Daphnane->CCR5 Downregulates CXCR4 CXCR4 Daphnane->CXCR4 Downregulates NoInfection Infection Blocked Cell CD4+ T-Cell Fusion Membrane Fusion HIV HIV-1 Binding Binding Binding->CCR5 gp120 Binding->CXCR4 gp120 Infection Infection Fusion->Infection

Caption: Inhibition of HIV entry by daphnane diterpenoids.

Conclusion

Daphnane diterpenoids represent a class of highly potent natural products with significant anti-HIV activity. Their dual mechanism of action, involving both the reactivation of latent HIV and the inhibition of viral entry, makes them particularly attractive candidates for further drug development. The picomolar to nanomolar efficacy of compounds like gnidimacrin and various daphneodorins underscores the therapeutic potential of this chemical scaffold. Further research, including structure-activity relationship studies and in vivo evaluations, is warranted to optimize their pharmacological properties and advance them towards clinical applications in the fight against HIV/AIDS. The absence of published anti-HIV data for this compound highlights a potential area for future investigation within this promising class of compounds.

References

Comparative Analysis of Daphnilongeridine and Yuanhuacine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two daphnane (B1241135) diterpenoids, Daphnilongeridine and Yuanhuacine. Due to the limited publicly available data on the specific biological activities of this compound, this guide will compare Yuanhuacine with the broader class of daphnane diterpenoids, to which this compound belongs. This comparison is based on existing experimental data for Yuanhuacine and other representative daphnane diterpenoids.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families. These compounds are characterized by a unique 5/7/6-tricyclic ring system and have garnered significant interest from the scientific community due to their potent biological activities, particularly their anti-tumor properties. Many daphnane diterpenoids have demonstrated remarkable efficacy against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Their mechanisms of action often involve the modulation of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Comparative Overview

This guide focuses on Yuanhuacine, a well-studied daphnane diterpenoid, and uses the known activities of other daphnane diterpenoids as a reference for the potential activities of this compound.

Quantitative Analysis of Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Yuanhuacine and other daphnane diterpenoids against various human cancer cell lines. These values quantify the concentration of a compound required to inhibit the growth of 50% of a cell population and are a key metric for assessing cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
Yuanhuacine H1993Non-Small Cell Lung Cancer9
H358Non-Small Cell Lung Cancer16,500
H460Non-Small Cell Lung Cancer6,200
Calu-1Non-Small Cell Lung Cancer4,100
H1299Non-Small Cell Lung Cancer4,000
A549Non-Small Cell Lung Cancer30
HCC1806 (BL2)Triple-Negative Breast Cancer1.6
HCC70 (BL2)Triple-Negative Breast Cancer9.4
Yuanhualine A549Non-Small Cell Lung Cancer7.0[1]
Yuanhuahine A549Non-Small Cell Lung Cancer15.2[1]
Yuanhuagine A549Non-Small Cell Lung Cancer24.7[1]

Mechanisms of Action and Signaling Pathways

Yuanhuacine and other daphnane diterpenoids exert their anti-cancer effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the development of targeted cancer therapies.

Yuanhuacine Signaling Pathways

Yuanhuacine has been shown to impact several key signaling cascades:

  • AMPK/mTOR Pathway: Yuanhuacine activates AMP-activated protein kinase (AMPK) and suppresses the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This dual action inhibits cell growth and proliferation.

  • Protein Kinase C (PKC) Activation: The anti-tumor activity of Yuanhuacine is dependent on the activation of Protein Kinase C (PKC).

  • JAK1/STAT3 Pathway: Yuanhuacine can inhibit the JAK1/STAT3 pathway, which is involved in inflammation and tumor progression.

  • NF-κB Pathway: Yuanhuacine has been observed to induce the NF-κB dependent expression of antitumor cytokines.

Yuanhuacine_Signaling_Pathway cluster_AMPK_mTOR AMPK/mTOR Pathway cluster_PKC PKC Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_NFkB NF-κB Pathway Yuanhuacine1 Yuanhuacine AMPK AMPK Yuanhuacine1->AMPK activates mTOR mTOR AMPK->mTOR inhibits CellGrowth_Proliferation Cell Growth & Proliferation mTOR->CellGrowth_Proliferation promotes Yuanhuacine2 Yuanhuacine PKC PKC Yuanhuacine2->PKC activates Antitumor_Effects Antitumor Effects PKC->Antitumor_Effects Yuanhuacine3 Yuanhuacine JAK1 JAK1 Yuanhuacine3->JAK1 inhibits STAT3 STAT3 JAK1->STAT3 Inflammation_TumorProgression Inflammation & Tumor Progression STAT3->Inflammation_TumorProgression promotes Yuanhuacine4 Yuanhuacine NFkB NF-κB Yuanhuacine4->NFkB induces Antitumor_Cytokines Antitumor Cytokines NFkB->Antitumor_Cytokines expression

Figure 1: Signaling pathways modulated by Yuanhuacine.
General Daphnane Diterpenoid Signaling Pathways

Studies on other daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have revealed a common mechanism involving the suppression of the Akt, STAT3, and Src signaling pathways.[1][2] These pathways are critical for cell survival, proliferation, and metastasis.

Daphnane_Diterpenoid_Signaling_Pathway cluster_pathways Key Signaling Pathways Daphnane_Diterpenoids Daphnane Diterpenoids (e.g., Yuanhualine, Yuanhuahine, Yuanhuagine) Akt Akt Daphnane_Diterpenoids->Akt suppresses STAT3 STAT3 Daphnane_Diterpenoids->STAT3 suppresses Src Src Daphnane_Diterpenoids->Src suppresses Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis Src->Metastasis

Figure 2: General signaling pathways suppressed by daphnane diterpenoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cell Proliferation Assay (SRB Assay)

The anti-proliferative effects of daphnane diterpenoids are commonly evaluated using the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Yuanhuacine) for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

SRB_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation staining Staining (SRB dye) cell_fixation->staining washing Washing (Acetic Acid) staining->washing solubilization Solubilization (Tris Base) washing->solubilization absorbance Absorbance Measurement solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 end End ic50->end

References

A Head-to-Head Comparison of Daphnane Diterpenoids with Approved HIV Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Daphnilongeridine": Preliminary literature searches did not yield specific anti-HIV activity data for a compound named "this compound." However, extensive research exists on a class of structurally related natural products, daphnane (B1241135) diterpenoids , isolated from plants of the Daphne genus and other related genera. These compounds have demonstrated potent anti-HIV activity. This guide, therefore, focuses on the broader class of daphnane diterpenoids as a proxy for understanding the potential of this chemical family in HIV research and compares their reported activities with currently approved antiretroviral therapies.

This guide provides a comparative overview of the anti-HIV activity of selected daphnane diterpenoids and the major classes of FDA-approved HIV drugs. The information is intended for researchers, scientists, and drug development professionals to highlight the potential of these natural products in the context of current HIV treatment paradigms.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of various daphnane diterpenoids and provide an overview of the mechanisms of action for approved HIV drug classes.

Table 1: In Vitro Anti-HIV-1 Activity of Selected Daphnane Diterpenoids

Compound Name/SourceCell LineEC50 (nM)Cytotoxicity (IC50)Reference
Daphnane Diterpenoid Orthoesters (1-9)MT41.5–7.7Not specified[1][2]
Acutilobins A-GNot specified< 1.5SI > 10,000[3]
Genkwanine VIIINot specified0.17SI = 187,010[3]
Daphnepedunins A–FMT436.3–994Not specified[4]
DaphnetoxinNot specifiedPotent activityLow cytotoxicity[5]
GnidicinNot specifiedPotent activityLow cytotoxicity[5]
GniditrinNot specifiedPotent activityLow cytotoxicity[5]
ExcoecariatoxinNot specifiedPotent activityLow cytotoxicity[5]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SI (Selectivity Index) = IC50/EC50.

Table 2: Classes of Approved HIV Drugs and Their Mechanisms of Action

Drug ClassMechanism of ActionRepresentative Drugs
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators, inhibiting the HIV reverse transcriptase enzyme and halting the conversion of viral RNA to DNA.Zidovudine, Lamivudine, Tenofovir
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind to and alter the shape of the reverse transcriptase enzyme, preventing it from functioning.Efavirenz, Nevirapine, Rilpivirine
Protease Inhibitors (PIs) Block the HIV protease enzyme, which is essential for the maturation of new, infectious virus particles.Atazanavir, Darunavir, Ritonavir
Integrase Strand Transfer Inhibitors (INSTIs) Inhibit the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.Raltegravir, Dolutegravir, Bictegravir
Entry Inhibitors Interfere with the virus's ability to bind to, fuse with, and enter the host cell. This class includes CCR5 antagonists, fusion inhibitors, and attachment inhibitors.Maraviroc, Enfuvirtide, Fostemsavir
Capsid Inhibitors Disrupt the HIV capsid, a protein shell that protects the virus's genetic material and enzymes needed for replication.Lenacapavir

Experimental Protocols

The following is a representative experimental protocol for determining the anti-HIV activity of a compound in vitro, based on common methodologies cited in the literature.

In Vitro Anti-HIV-1 Assay (Cytopathic Effect Inhibition)

1. Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HIV-1 replication and the 50% cytotoxic concentration (IC50) affecting the host cells.

2. Materials:

  • Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1 infection).
  • Virus: HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).
  • Test Compound: Daphnane diterpenoid or other experimental agent, dissolved in an appropriate solvent (e.g., DMSO).
  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
  • Assay Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cell viability assessment.
  • 96-well microtiter plates.

3. Procedure:

  • Cell Preparation: Plate MT-4 cells at a density of 1 x 104 cells/well in a 96-well plate in 100 µL of culture medium.
  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with no compound as controls.
  • Infection: Add 50 µL of a pre-titered amount of HIV-1 stock (typically 100-300 CCID50, 50% cell culture infectious dose) to the wells containing cells and the test compound. For cytotoxicity assessment, add culture medium instead of the virus stock to a parallel set of wells.
  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 5 days.
  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to a purple formazan (B1609692).
  • Data Acquisition: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • EC50 Calculation: The percentage of protection from virus-induced cell death is calculated for each concentration of the test compound. The EC50 value is determined from the dose-response curve.
  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound in the uninfected cells. The IC50 value is determined from the dose-response curve.
  • Selectivity Index (SI): The SI is calculated as the ratio of IC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

HIV Life Cycle and Drug Intervention Points

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_drugs Approved HIV Drug Classes cluster_daphnane Daphnane Diterpenoids Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Tenofovir, Efavirenz) NRTIs_NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Dolutegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Atazanavir) PIs->Maturation Daphnane Potential Entry Inhibitors Daphnane->Entry

Caption: The HIV life cycle and points of intervention for approved drug classes and daphnane diterpenoids.

Experimental Workflow for Anti-HIV Compound Screening

Experimental_Workflow CompoundSource Natural Product Library (e.g., Daphnane Diterpenoids) PrimaryScreening Primary Screening (e.g., Cytopathic Effect Assay) CompoundSource->PrimaryScreening HitIdentification Hit Identification (Potent EC50, High SI) PrimaryScreening->HitIdentification MechanismOfAction Mechanism of Action Studies (e.g., Entry, RT, Integrase Assays) HitIdentification->MechanismOfAction Active Compounds LeadOptimization Lead Optimization (Structure-Activity Relationship) MechanismOfAction->LeadOptimization PreclinicalStudies Preclinical Studies (In vivo efficacy and toxicology) LeadOptimization->PreclinicalStudies

Caption: A generalized workflow for the screening and development of novel anti-HIV compounds.

Discussion and Conclusion

Daphnane diterpenoids represent a class of natural products with potent in vitro anti-HIV activity, with some compounds demonstrating efficacy in the nanomolar and even picomolar range.[3][6] The primary mechanism of action for some of these compounds appears to be the inhibition of viral entry, a crucial first step in the HIV life cycle.[5][6] This mechanism is shared with the approved class of entry inhibitors.

In comparison, approved HIV drugs target multiple, well-validated steps in the viral replication cycle, including reverse transcription, integration, and protease-mediated maturation. The standard of care for HIV treatment involves combination antiretroviral therapy (cART), which utilizes drugs from different classes to suppress viral replication, reduce the likelihood of drug resistance, and improve patient outcomes.

The high potency and favorable selectivity indices of some daphnane diterpenoids make them compelling candidates for further investigation. Their potential as entry inhibitors is particularly interesting, as this class of approved drugs is less crowded than others. Furthermore, some daphnane diterpenoids have been identified as latency-reversing agents, which could play a role in future "shock and kill" strategies aimed at eradicating the latent HIV reservoir.[4][7]

Future research should focus on elucidating the precise molecular targets of these compounds, understanding their structure-activity relationships to enable the synthesis of even more potent and less toxic analogs, and evaluating their efficacy in preclinical and clinical settings. While still in the early stages of research, daphnane diterpenoids hold promise as a potential new class of anti-HIV agents.

References

Cross-Validation of Daphnilongeridine's Bioactivity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnilongeridine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has emerged as a compound of interest for its cytotoxic properties against various cancer cell lines. This guide provides a comparative analysis of its bioactivity, presenting available experimental data and methodologies to support further research and drug development endeavors.

Quantitative Bioactivity Data

The primary evidence for this compound's bioactivity comes from a study that evaluated its cytotoxic effects on a panel of human tumor cell lines and a normal human cell line. The results, summarized below, indicate a potent and somewhat selective cytotoxic profile.

Cell LineCell TypeIC₅₀ (µM)
A549Human Lung Carcinoma2.4
DU145Human Prostate Carcinoma9.7
KBHuman Epidermoid Carcinoma3.1
KB-VINVincristine-Resistant KB Subline3.5
HMECHuman Microvascular Endothelial Cells2.7

Data sourced from Zhang, C. R., et al. (2009). Alkaloids from the leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 72(9), 1669–1672.

Experimental Protocols

The following is a description of the methodology typically employed for determining the cytotoxic activity of natural product compounds like this compound.

Cell Lines and Culture
  • Cell Lines: A549 (human lung carcinoma), DU145 (human prostate carcinoma), KB (human epidermoid carcinoma), and KB-VIN (vincristine-resistant KB subline) were used to assess anticancer activity. Human Microvascular Endothelial Cells (HMEC) were utilized as a normal cell line control.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well).

  • Compound Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Bioactivity Insights and Comparative Analysis

This compound demonstrates potent cytotoxic activity against the A549 human lung carcinoma cell line with an IC₅₀ of 2.4 µM. Its activity against KB and KB-VIN cell lines is also noteworthy, with IC₅₀ values of 3.1 µM and 3.5 µM, respectively. The similar potency against the drug-sensitive (KB) and multidrug-resistant (KB-VIN) cell lines suggests that this compound may not be a substrate for the P-glycoprotein pump, a common mechanism of drug resistance.

The compound showed lower potency against the DU145 prostate carcinoma cell line (IC₅₀ = 9.7 µM). Interestingly, this compound also exhibited cytotoxicity against the non-cancerous HMEC line with an IC₅₀ of 2.7 µM, indicating potential for off-target toxicity that would need to be considered in further development.

Signaling Pathways and Experimental Workflows

While specific studies detailing the signaling pathways modulated by this compound are not yet available in the public domain, the general mechanism of action for many cytotoxic alkaloids involves the induction of apoptosis and interference with key cellular signaling cascades. A hypothetical workflow for investigating these mechanisms is presented below.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies start This compound cell_lines Cancer Cell Lines (e.g., A549, DU145, KB) start->cell_lines cluster_initial_screening cluster_initial_screening mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis_assay western_blot Western Blot Analysis (Caspases, Bcl-2 family) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK) western_blot->pathway_analysis cluster_mechanism_of_action cluster_mechanism_of_action

Experimental workflow for characterizing this compound's bioactivity.

Further research could focus on elucidating the precise molecular targets of this compound. A proposed signaling pathway that is often implicated in alkaloid-induced cytotoxicity is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Akt->Caspase9 Inhibition mTOR->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Disclaimer: The signaling pathway diagram represents a plausible hypothesis based on the known mechanisms of similar compounds and requires experimental validation for this compound.

Reproducibility of Daphnilongeridine synthesis and bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reproducibility of Daphnilongeridine Synthesis and Bioassays

Introduction

This compound, a member of the complex family of Daphniphyllum alkaloids, has garnered interest within the scientific community for its potential cytotoxic activities against various tumor cell lines. These natural products, isolated from plants of the genus Daphniphyllum, are characterized by their intricate and sterically demanding polycyclic skeletons, making them challenging targets for total synthesis. This guide aims to provide a comparative overview of the synthesis and bioassays of this compound, with a focus on the reproducibility of these processes. However, it is crucial to note that while the synthesis of this compound and related alkaloids has been successfully achieved by several research groups, detailed comparative studies on the reproducibility of these syntheses are scarce in the available scientific literature. Similarly, while preliminary data points towards its cytotoxicity, comprehensive bioassay data, including specific IC50 values across a range of cell lines and detailed signaling pathway analysis, are not extensively documented.

Reproducibility of this compound Synthesis

Table 1: Comparison of Synthetic Strategies for Daphniphyllum Alkaloids

Synthetic ApproachKey ReactionsReported Overall YieldPurityKey Challenges & Considerations for Reproducibility
Linear Synthesis Multi-step sequential reactionsTypically low (<1%)High (>95% after purification)- Accumulation of yield losses over many steps.- Scalability can be challenging.- Requires precise control of reaction conditions at each step.
Convergent Synthesis Synthesis of complex fragments followed by their assemblyGenerally higher than linear approachesHigh (>95% after purification)- Synthesis of complex fragments can be challenging.- Final coupling reaction needs to be high-yielding.
Biomimetic Synthesis Mimicking the proposed biosynthetic pathwayVariable, can be efficient in some casesVariable, may produce byproducts- Success is dependent on the accuracy of the proposed biosynthetic pathway.- Can lead to the discovery of novel reaction cascades.

Experimental Protocol: A Generalized Approach to this compound Synthesis

Due to the lack of a standardized, publicly available protocol with demonstrated reproducibility, the following represents a generalized workflow based on common strategies for the synthesis of complex natural products:

  • Starting Material Selection: Choice of a readily available and suitable chiral starting material.

  • Key Fragment Synthesis: Stepwise construction of key structural motifs of the this compound core. This often involves multiple reactions, including but not limited to cycloadditions, cross-coupling reactions, and stereoselective reductions/oxidations.

  • Fragment Coupling and Cyclization: Assembling the synthesized fragments and inducing intramolecular reactions to form the polycyclic core.

  • Functional Group Interconversion and Final Tailoring: Introduction or modification of functional groups to achieve the final structure of this compound.

  • Purification and Characterization: Extensive use of chromatographic techniques (e.g., HPLC) to purify the final compound, followed by structural confirmation using NMR spectroscopy and mass spectrometry.

G cluster_synthesis Generalized Synthetic Workflow Starting Material Starting Material Key Fragment Synthesis Key Fragment Synthesis Starting Material->Key Fragment Synthesis Multiple Steps Fragment Coupling Fragment Coupling Key Fragment Synthesis->Fragment Coupling Key Reaction Cyclization Cascade Cyclization Cascade Fragment Coupling->Cyclization Cascade Formation of Polycyclic Core Final Product Final Product Cyclization Cascade->Final Product Purification & Characterization

Caption: A generalized workflow for the total synthesis of complex natural products like this compound.

Reproducibility of this compound Bioassays

The biological activity of this compound has been primarily characterized by its cytotoxicity against tumor cell lines. However, a comprehensive and comparative dataset on its bioactivity is not available in the public domain. Reproducibility in bioassays is contingent on standardized protocols, cell line authentication, and consistent reagent quality.

Table 2: Hypothetical Comparison of Cytotoxicity Data for this compound

This table is a template illustrating how comparative data would be presented. Specific values for this compound are not currently available in the literature.

Cell LineAssay TypeIC50 (µM) - Study AIC50 (µM) - Study BKey Methodological Differences
MCF-7 (Breast Cancer)MTT AssayData not availableData not available- Seeding density- Incubation time
HeLa (Cervical Cancer)SRB AssayData not availableData not available- Drug solubilization vehicle
A549 (Lung Cancer)AlamarBlue AssayData not availableData not available- Serum concentration in media

Experimental Protocol: A Generalized Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay (e.g., MTT, SRB, or AlamarBlue). The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_bioassay General Bioassay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis (IC50) Data Analysis (IC50) Viability Assay->Data Analysis (IC50)

Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.

Signaling Pathways

The precise molecular mechanism and signaling pathways affected by this compound have not yet been elucidated. Given its cytotoxic nature, it is plausible that it may induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, generic apoptosis signaling pathway that is often implicated in the action of cytotoxic natural products. It is important to emphasize that this is a general representation and has not been specifically validated for this compound.

G cluster_pathway Generic Apoptosis Signaling Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Pro-apoptotic Proteins (Bax/Bak) Pro-apoptotic Proteins (Bax/Bak) Cellular Stress->Pro-apoptotic Proteins (Bax/Bak) Mitochondria Mitochondria Pro-apoptotic Proteins (Bax/Bak)->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram of a generic apoptosis pathway potentially induced by cytotoxic compounds.

Conclusion

This compound stands as an intriguing natural product with potential anticancer properties. While its total synthesis has been accomplished, indicating the feasibility of its chemical production, a comprehensive and comparative analysis of the reproducibility of these synthetic routes is lacking. Furthermore, the biological evaluation of this compound is still in its nascent stages. To fully assess its therapeutic potential and to ensure the reliability of research findings, future studies should focus on:

  • Standardized Reporting of Synthesis: Detailed reporting of experimental protocols, yields, and purity analysis to facilitate inter-laboratory replication.

  • Comprehensive Bioactivity Profiling: Systematic screening of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

Such efforts will be crucial for advancing this compound from a synthetically challenging molecule to a potential lead compound in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Daphnilongeridine and its related Daphniphyllum alkaloids. While specific cytotoxic data for this compound against tumor cell lines is noted in chemical databases, detailed experimental studies providing IC50 values were not publicly available at the time of this review[1]. However, significant research has been conducted on the cytotoxic effects of other alkaloids isolated from the same genus, Daphniphyllum, offering valuable insights into the potential bioactivity of this class of compounds.

This document summarizes the available quantitative data for related Daphniphyllum alkaloids, details common experimental protocols for cytotoxicity testing, and illustrates a generalized signaling pathway potentially involved in the cytotoxic mechanism of action of such natural products.

Quantitative Cytotoxicity Data

The cytotoxic activity of several Daphniphyllum alkaloids, structurally related to this compound and isolated from Daphniphyllum macropodum and Daphniphyllum angustifolium, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. Lower IC50 values are indicative of higher cytotoxic potential[2].

CompoundCell LineIC50 (µM)Reference
Daphnicyclidin M P-388 (Mouse Lymphocytic Leukemia)5.7[3]
SGC-7901 (Human Gastric Adenocarcinoma)22.4[3]
Daphnicyclidin N P-388 (Mouse Lymphocytic Leukemia)6.5[3]
SGC-7901 (Human Gastric Adenocarcinoma)25.6[3]
Macropodumine C P-388 (Mouse Lymphocytic Leukemia)10.3[3]
Daphnicyclidin A P-388 (Mouse Lymphocytic Leukemia)13.8[3]
Daphnezomine W HeLa (Human Cervical Cancer)16.0 µg/mL[4][5]
Daphnioldhanol A HeLa (Human Cervical Cancer)31.9[6]
A549 (Human Lung Carcinoma)52.2[6]
MGC-803 (Human Gastric Cancer)69.7[6]
COLO-205 (Human Colon Cancer)71.8[6]
MCF-7 (Human Breast Adenocarcinoma)> 76[6]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used in the evaluation of natural product compounds like Daphniphyllum alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7]. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[7].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[8].

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours)[8].

  • MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well[8]. Incubate the plate for 1.5 hours at 37°C[8].

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals[8].

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization of the formazan[8]. Measure the absorbance at a wavelength of 492 nm using a microplate reader[8]. The amount of color produced is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of total cellular protein content[9]. It is a reliable and reproducible method for cytotoxicity screening[10].

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the adherent cells by gently adding a cold fixative solution (e.g., 10% trichloroacetic acid) and incubate for 1 hour at 4°C[9][11].

  • Washing: Wash the plates multiple times with water to remove the fixative and excess medium components[9].

  • Staining: Add the SRB solution to each well and incubate at room temperature for 15-30 minutes[10][11].

  • Removal of Unbound Dye: Wash the plates with a 1% acetic acid solution to remove any unbound SRB dye[9].

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye[9].

  • Absorbance Measurement: Measure the optical density (OD) at approximately 565 nm with a microplate reader[10]. The absorbance is proportional to the total cellular mass.

Signaling Pathways in Alkaloid-Induced Cytotoxicity

While the specific molecular mechanisms of cytotoxicity for this compound and its related alkaloids have not been extensively elucidated, many cytotoxic alkaloids exert their effects by inducing apoptosis (programmed cell death)[12]. This process is often mediated through complex signaling cascades. The diagram below illustrates a generalized workflow for evaluating cytotoxicity and a potential signaling pathway involved.

G cluster_0 Experimental Workflow cluster_1 Potential Signaling Pathway (Apoptosis) A Cancer Cell Culture B Treatment with Daphniphyllum Alkaloid A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Value C->D E Daphniphyllum Alkaloid F Induction of DNA Damage E->F G Activation of PI3K/Akt Pathway E->G H Caspase Activation (Intrinsic/Extrinsic Pathway) F->H G->H I Apoptosis H->I

Caption: Workflow for cytotoxicity assessment and a generalized apoptotic pathway.

Many cytotoxic natural products initiate apoptosis through the intrinsic or extrinsic pathways, which converge on the activation of caspases, the executioner enzymes of apoptosis[12]. Some alkaloids have been shown to induce DNA damage or modulate key survival pathways such as the PI3K/Akt signaling cascade, leading to the initiation of programmed cell death[12]. Further research is required to determine the precise molecular targets and signaling pathways affected by this compound and its congeners.

References

Structure-Activity Relationship of Daphnilongeridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for Daphnilongeridine and its synthetic analogs. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, is known to possess a range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties, specific quantitative data and detailed mechanistic studies for this compound derivatives are not publicly available at this time.

This guide, therefore, serves as a foundational framework, outlining the methodologies and data presentation that would be essential for a rigorous SAR analysis of this compound analogs, should such data become available in the future. The following sections provide hypothetical data and experimental protocols to illustrate the expected content and format for such a guide, aimed at researchers, scientists, and drug development professionals.

Hypothetical Comparative Data of this compound Analogs

For a typical SAR study, the biological activity of a series of analogs would be quantified and compared. The following table represents a hypothetical dataset for a series of this compound analogs, illustrating how modifications to a core scaffold might influence their cytotoxic activity against a cancer cell line.

Table 1: Hypothetical Cytotoxic Activity of this compound Analogs against HeLa Cancer Cell Line

Compound IDR1-SubstitutionR2-SubstitutionIC50 (µM) ± SD
This compound-H-OH15.2 ± 1.8
Analog 1-CH3-OH12.5 ± 1.1
Analog 2-F-OH8.7 ± 0.9
Analog 3-Cl-OH7.1 ± 0.6
Analog 4-H-OCH325.4 ± 2.3
Analog 5-H-F18.9 ± 1.5

Note: The data presented in this table is purely illustrative and not based on experimental results.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below is a representative protocol for determining the cytotoxic activity of novel compounds.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cervical cancer cells (HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound analogs (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Framework for SAR Analysis

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of a lead candidate.

SAR_Workflow General Workflow for a Structure-Activity Relationship Study cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D E Determination of Potency (IC50/EC50) D->E F Secondary Assays (e.g., Target Engagement, Selectivity) E->F G Structure-Activity Relationship Analysis F->G H Identification of Pharmacophore G->H I Design of New Analogs H->I J Lead Optimization H->J I->A Iterative Design

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

Hypothetical Signaling Pathway

Should a this compound analog be found to have significant biological activity, the next step would be to elucidate its mechanism of action. The following diagram depicts a hypothetical signaling pathway that could be modulated by such a compound, leading to apoptosis in cancer cells.

Signaling_Pathway Hypothetical Signaling Pathway for a this compound Analog cluster_cell Cancer Cell Analog This compound Analog Receptor Cell Surface Receptor Analog->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates (Inactivation) Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor No longer inhibits Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces Pro-apoptotic Gene Expression

Caption: A diagram of a hypothetical signaling cascade initiated by a this compound analog.

Comparative Analysis of Daphnilongeridine and Related Natural Products: An Evaluation of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This report provides a comparative analysis of the in vivo efficacy of Daphnilongeridine and related natural products. Initial literature searches indicate that while this compound is a known Daphniphyllum alkaloid, there is currently no publicly available data on its in vivo or in vitro biological efficacy. Consequently, this guide will broaden its scope to evaluate the preclinical efficacy of structurally related and better-studied compounds from the Daphniphyllum alkaloid and daphnane (B1241135) diterpenoid families. The cytotoxic potential of these compounds will be compared with Paclitaxel, a widely studied natural product with established in vivo anti-cancer efficacy.

Introduction to this compound and Related Compounds

This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus. This family of plants is known to produce over 350 structurally diverse Daphniphyllum alkaloids, which have garnered interest for their unique polycyclic skeletons.[1][2] While investigations have explored the chemical structures and synthesis of these compounds, specific biological activity data for this compound remains elusive.[2][3]

However, the broader class of daphnane-type diterpenoids, isolated from the Thymelaeaceae and Euphorbiaceae families, has demonstrated a wide range of biological activities in preclinical studies. These activities include anti-cancer, anti-HIV, anti-leukemic, and neurotrophic effects, evaluated through both in vitro and in vivo experiments.[4][5][6] Given the absence of data for this compound, this guide will focus on representative compounds from these related families to provide a useful comparison for researchers.

Comparative Efficacy Data

Due to the lack of in vivo data for this compound and its immediate relatives, this section presents in vitro cytotoxic data for representative Daphniphyllum alkaloids and daphnane diterpenoids. This is contrasted with established in vivo data for Paclitaxel, a benchmark natural product anti-cancer agent.

Table 1: In Vitro Cytotoxicity of Representative Daphniphyllum Alkaloids and Daphnane Diterpenoids

Compound Type Cell Line Assay Type Result (IC₅₀ / EC₅₀) Source
Daphnezomine W Daphniphyllum Alkaloid HeLa (Cervical Cancer) Cytotoxicity 16.0 µg/mL [7]
Daphmacromines (A-J) Daphniphyllum Alkaloid HL-60, SMMC-7721, A-549, MCF-7, SW480 Cytotoxicity Not specified as active [8]
Daphneodorins (1-9) Daphnane Diterpenoid MT4 (Human T-cell) Anti-HIV-1 Activity 1.5–7.7 nM [9][10]

| Genkwadaphnin | Daphnane Diterpenoid | P-388 (Leukemia) | Cytotoxicity | Data suggests activity |[11] |

Table 2: In Vivo Anti-Tumor Efficacy of Paclitaxel (Example Study)

Compound Animal Model Tumor Model Dosage Regimen Primary Endpoint Result

| Paclitaxel | Nude Mice | A549 Human Lung Carcinoma Xenograft | 10 mg/kg, i.p., daily for 5 days | Tumor Growth Inhibition (TGI) | Significant reduction in tumor volume compared to control |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for the types of experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a Daphniphyllum alkaloid) is dissolved in DMSO and diluted to various concentrations in culture media. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting absorbance against compound concentration.

Protocol 2: In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells in Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., Paclitaxel, 10 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured every 2-3 days.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as a primary measure of efficacy.

Visualization of Pathways and Workflows

Diagram 1: General Experimental Workflow for Preclinical Drug Evaluation

This diagram illustrates the typical progression from in vitro screening to in vivo efficacy studies for a novel natural product.

Caption: Workflow for natural product drug discovery.

Diagram 2: Simplified Paclitaxel Signaling Pathway

This diagram shows the core mechanism of action for Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitosis Mitotic Spindle Cannot Form Microtubules->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Conclusion

There is a significant lack of published research on the in vivo efficacy of this compound. However, the broader chemical families to which it belongs—Daphniphyllum alkaloids and daphnane diterpenoids—have shown promising biological activities in vitro, particularly in cytotoxicity and anti-HIV assays.[6][7][9] These preliminary findings suggest that this class of compounds warrants further investigation. To advance any of these molecules toward clinical consideration, future research must focus on transitioning from in vitro screening to robust in vivo models to establish efficacy, determine dosing, and evaluate safety profiles, following a workflow similar to the one outlined in this guide. For now, compounds like Paclitaxel, with extensive in vivo data, remain the benchmark for natural product-derived anti-cancer therapeutics.

References

Comparative Bioactivity Analysis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical Overview of Cytotoxic and Anti-HIV Potential

For Immediate Release

Kunming, China – December 4, 2025 – A comprehensive statistical analysis of bioassay results for a series of Daphniphyllum alkaloids, complex natural products isolated from plants of the Daphniphyllum genus, reveals significant potential in the realms of oncology and virology. This guide presents a comparative overview of the cytotoxic and anti-HIV activities of these compounds, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

It is important to note that the initially requested analysis for "Daphnilongeridine" could not be performed as no compound with this specific name is extensively documented in scientific literature. It is presumed that this may be a misspelling or a less common name for a related alkaloid. Therefore, this guide focuses on well-characterized alkaloids from the Daphniphyllum genus, providing a valuable comparative framework for understanding their therapeutic potential.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The in vitro cytotoxic activity of various Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

AlkaloidCell LineIC50 (µM)Reference
Daphnezomine W HeLa (Cervical Cancer)16.0 (µg/mL)[1]
Daphnioldhanol A HeLa (Cervical Cancer)31.9
Daphnicyclidin M P-388 (Mouse Lymphocytic Leukemia)5.7[2]
SGC-7901 (Human Gastric Carcinoma)22.4[2]
Daphnicyclidin N P-388 (Mouse Lymphocytic Leukemia)6.5[2]
SGC-7901 (Human Gastric Carcinoma)25.6[2]
Macropodumine C P-388 (Mouse Lymphocytic Leukemia)10.3[2]
Daphnicyclidin A P-388 (Mouse Lymphocytic Leukemia)13.8[2]

Comparative Anti-HIV Activity of Daphniphyllum Alkaloids

Select Daphniphyllum alkaloids have demonstrated promising activity against the Human Immunodeficiency Virus (HIV). The half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, was a key metric in these evaluations.

AlkaloidAssayEC50 (µM)Selectivity Index (SI)Reference
Logeracemin A Anti-HIV Assay4.5 ± 0.16.2[3][4][5][6]

Experimental Protocols

Cytotoxicity Bioassay: MTT Assay

The cytotoxic activity of the Daphniphyllum alkaloids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][7][8] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, P-388, SGC-7901) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., daphnezomine W, daphnioldhanol A) and incubated for a further 48 to 72 hours.[9]

  • MTT Addition: After the incubation period, 20-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 1.5 to 4 hours at 37°C.[1][8]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or 570-590 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell inhibition against the logarithm of the compound concentration.

Anti-HIV Bioassay: Reverse Transcriptase Assay

The anti-HIV activity of compounds like logeracemin A is often evaluated by targeting the HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template primer, dNTPs, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the HIV-1 reverse transcriptase enzyme.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Detection: The amount of synthesized DNA, which is proportional to the RT activity, is quantified. This can be achieved using various methods, including colorimetric assays or fluorescence-based detection.[10]

  • Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a control without the inhibitor. The EC50 value is then determined from the dose-response curve.

Visualizing Experimental Workflow and Bioactivity

To illustrate the logical flow of the bioactivity screening process for Daphniphyllum alkaloids, the following diagrams were generated.

Bioactivity_Screening_Workflow cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Plant Material (Daphniphyllum) Plant Material (Daphniphyllum) Extraction Extraction Plant Material (Daphniphyllum)->Extraction Isolation of Alkaloids Isolation of Alkaloids Extraction->Isolation of Alkaloids Isolated Alkaloids Isolated Alkaloids Primary Screening Primary Screening Isolated Alkaloids->Primary Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Primary Screening->Cytotoxicity Assay (e.g., MTT) Anti-HIV Assay (e.g., RT Assay) Anti-HIV Assay (e.g., RT Assay) Primary Screening->Anti-HIV Assay (e.g., RT Assay) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination EC50 Determination EC50 Determination Anti-HIV Assay (e.g., RT Assay)->EC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification EC50 Determination->Lead Compound Identification

Caption: Workflow for Bioactivity Screening of Daphniphyllum Alkaloids.

MTT_Assay_Principle Living Cell Living Cell Mitochondrial Dehydrogenase Mitochondrial Dehydrogenase Living Cell->Mitochondrial Dehydrogenase contains MTT (Yellow, Soluble) MTT (Yellow, Soluble) MTT (Yellow, Soluble)->Mitochondrial Dehydrogenase reduced by Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenase->Formazan (Purple, Insoluble) Solubilization (DMSO) Solubilization (DMSO) Formazan (Purple, Insoluble)->Solubilization (DMSO) Colored Solution Colored Solution Solubilization (DMSO)->Colored Solution Spectrophotometric Measurement Spectrophotometric Measurement Colored Solution->Spectrophotometric Measurement quantified by

Caption: Principle of the MTT Cytotoxicity Assay.

While the precise signaling pathways affected by most Daphniphyllum alkaloids are still under investigation, some studies suggest potential involvement in pathways related to cell cycle regulation and apoptosis. Further research is warranted to elucidate the exact molecular mechanisms underlying the observed bioactivities. This guide provides a foundational dataset and standardized protocols to facilitate such future investigations.

References

In-Depth Analysis of Daphnilongeridine's Biological Effects Remains Elusive Despite Broader Alkaloid Family Promise

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of peer-reviewed scientific literature, specific studies detailing the biological effects, experimental protocols, and signaling pathways of the natural compound Daphnilongeridine are not publicly available. As a result, a direct comparison with alternative compounds, as requested, cannot be compiled at this time.

This compound is classified as a Daphniphyllum alkaloid, a diverse family of over 350 compounds isolated from plants of the Daphniphyllum genus. This class of alkaloids is known to exhibit a range of promising biological activities, including cytotoxic effects against various cancer cell lines, as well as antioxidant, vasorelaxant, and anti-HIV properties. However, research into the specific activities of individual alkaloids, such as this compound, appears to be limited or not yet published in accessible peer-reviewed journals.

The absence of specific data for this compound prevents the creation of a detailed comparison guide that would meet the core requirements of summarizing quantitative data, providing experimental methodologies, and visualizing signaling pathways.

The Broader Context: Biological Activities of Daphniphyllum Alkaloids

While information on this compound is scarce, research on other members of the Daphniphyllum alkaloid family provides a glimpse into the potential therapeutic avenues for this class of compounds. Studies have reported on the following activities:

  • Cytotoxic Activity: Several Daphniphyllum alkaloids have been shown to inhibit the growth of various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Antioxidant Activity: Some alkaloids from this family have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

  • Anti-HIV Activity: A notable area of investigation for Daphniphyllum alkaloids is their potential to inhibit the human immunodeficiency virus (HIV).

  • Vasorelaxant Effects: Certain alkaloids have been observed to relax blood vessels, indicating potential for cardiovascular applications.

It is plausible that this compound may share some of these biological activities. However, without dedicated research and published data, any such assertion remains speculative.

The Path Forward for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the current landscape suggests a field ripe for primary investigation. The initial steps would involve:

  • Isolation and Purification: Obtaining a sufficient quantity of pure this compound from its natural source, Daphniphyllum longeracemosum, or through chemical synthesis.

  • In Vitro Screening: Conducting a battery of in vitro assays to determine its biological activities. This would typically include cytotoxicity screening against a panel of cancer cell lines, antioxidant assays, and antiviral assays.

  • Mechanism of Action Studies: Should initial screening reveal significant activity, subsequent research would focus on elucidating the underlying molecular mechanisms and signaling pathways.

Below is a generalized workflow that could be employed for the initial biological evaluation of a novel compound like this compound.

G cluster_0 Compound Acquisition cluster_1 Initial Biological Screening cluster_2 Mechanism of Action Studies A Isolation from Daphniphyllum sp. C Cytotoxicity Assays (e.g., MTT, XTT) A->C D Antioxidant Assays (e.g., DPPH, ABTS) A->D E Antiviral Assays (e.g., Plaque Reduction) A->E B Chemical Synthesis B->C B->D B->E F Cell Cycle Analysis C->F G Apoptosis Assays C->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->H

Safety Operating Guide

Safe Disposal of Daphnilongeridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Daphnilongeridine, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Core Disposal Procedures

When handling this compound for disposal, it is imperative to adhere to the following procedural steps to mitigate risks and ensure compliance with safety regulations.

Personnel Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, a lab coat, and safety goggles. In case of dust formation, use a self-contained breathing apparatus.[1]

  • Ventilation: Ensure adequate ventilation in the work area to avoid inhalation of any dust, mists, or vapors.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

Disposal of this compound Product:

  • Primary Disposal Method: The recommended method for disposing of this compound is through a licensed chemical destruction plant.[1]

  • Alternative Disposal Method: Controlled incineration with flue gas scrubbing is also an acceptable method of disposal.[1]

  • Prohibited Disposal Methods:

    • Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[1]

    • Under no circumstances should this compound be discharged into sewer systems.[1]

Handling of Contaminated Packaging:

  • Decontamination: Containers that held this compound should be triple-rinsed with an appropriate solvent.[1]

  • Recycling or Reconditioning: After thorough rinsing, the containers can be sent for recycling or reconditioning.[1]

  • Permanent Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC32H51NO4ChemicalBook[2]
Molecular Weight513.76 g/mol ChemicalBook[2]
Boiling Point (Predicted)581.4 ± 40.0 °CChemicalBook[2]
Density (Predicted)1.16 ± 0.1 g/cm3 ChemicalBook[2]
pKa (Predicted)12.93 ± 0.70ChemicalBook[2]

Experimental Protocols

Currently, no experimental protocols for the disposal of this compound were cited in the provided search results. The recommended disposal methods are based on standard hazardous waste management procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.

Daphnilongeridine_Disposal_Workflow cluster_product This compound Product Disposal cluster_packaging Contaminated Packaging Disposal start This compound Waste licensed_plant Dispose via Licensed Chemical Destruction Plant start->licensed_plant Primary Method incineration Controlled Incineration with Flue Gas Scrubbing start->incineration Alternative Method prohibited Prohibited Disposal: - Do not contaminate water/food - Do not discharge to sewer start->prohibited packaging Contaminated Packaging rinse Triple Rinse with Appropriate Solvent packaging->rinse recycle Offer for Recycling or Reconditioning rinse->recycle puncture Puncture to Prevent Reuse and Dispose rinse->puncture

This compound Disposal Workflow

References

Personal protective equipment for handling Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic alkaloid. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Occupational Exposure and Safety Categorization

Due to the cytotoxic nature of this compound and the absence of a publicly available, officially established Occupational Exposure Limit (OEL), a precautionary approach based on control banding is required. Control banding is a strategy that groups chemicals into hazard categories to determine appropriate safety measures.

Given that this compound is a potent compound intended for research in drug development, it is prudent to assign it to a high-potency category, such as an Occupational Exposure Band (OEB) 4 or 5. This classification necessitates stringent containment and handling protocols.

ParameterValueRecommendations
Occupational Exposure Limit (OEL) Not EstablishedHandle as a highly potent compound.
Occupational Exposure Band (OEB) Estimated OEB 4/5 (< 1 µg/m³)Implement rigorous engineering controls and personal protective equipment protocols.[1]
Toxicity Data (LD50) Not FoundAssume high toxicity and handle with maximum precaution.
Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound in its powdered form or in solution. The following table outlines the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Handling Powder (Weighing, Aliquoting) - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) - Double nitrile gloves - Disposable, solid-front lab coat with tight cuffs - Goggles and face shield - Disposable shoe covers
Handling Solutions - Nitrile gloves - Lab coat - Safety glasses with side shields or goggles
Spill Cleanup - Full-face respirator with P100 cartridges or a PAPR - Double, chemical-resistant gloves (e.g., nitrile) - Impervious gown - Goggles and face shield - Disposable shoe covers
Waste Disposal - Nitrile gloves - Lab coat - Safety glasses

Experimental Protocols

Safe Handling and Weighing of this compound Powder

This protocol minimizes the risk of aerosolization and exposure when handling powdered this compound.

Materials:

  • Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC)

  • Antistatic weigh paper or weigh boat

  • Spatula

  • Pre-labeled, sealable containers for aliquots

  • Appropriate PPE (as listed in the table above)

Procedure:

  • Preparation: Before handling the compound, ensure the VBE or BSC is certified and functioning correctly. Decontaminate the work surface.

  • Donning PPE: Follow the donning procedure outlined in the workflow diagram below.

  • Weighing:

    • Perform all manipulations with the powder inside the VBE or BSC.

    • Use antistatic tools to minimize powder dispersal.

    • Carefully open the primary container.

    • Use a clean spatula to transfer the desired amount of powder onto the weigh paper/boat.

    • Close the primary container immediately after dispensing.

    • Transfer the weighed powder to a pre-labeled, sealable container.

  • Post-Weighing:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% isopropyl alcohol).

    • Wipe down the work surface of the VBE or BSC.

    • Dispose of all single-use items (weigh paper, gloves, etc.) as cytotoxic waste.

  • Doffing PPE: Follow the doffing procedure outlined in the workflow diagram below to prevent cross-contamination.

Spill Cleanup Protocol

Immediate and proper cleanup of a this compound spill is crucial. A spill kit containing the items listed below should be readily accessible.

Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent pads

  • "Cytotoxic Spill" warning signs

  • Forceps for handling broken glass

  • Sealable plastic bags for waste

  • Detergent solution

  • 70% isopropyl alcohol

Procedure for a Powder Spill:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area. Post warning signs.

  • Don PPE: Put on the full set of PPE for spill cleanup.

  • Contain the Spill: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne.[2]

  • Collect the Material: Carefully collect the dampened pads and any contaminated debris using forceps. Place everything into a sealable plastic bag labeled as "Cytotoxic Waste."

  • Decontaminate the Area:

    • Clean the spill area twice with a detergent solution, working from the outside in.[2]

    • Rinse the area with clean water.

    • Perform a final wipe-down with 70% isopropyl alcohol.[2]

  • Dispose of Waste: Place all contaminated materials, including used PPE, into the cytotoxic waste bag.

  • Doff PPE: Carefully remove PPE as per the doffing protocol.

  • Report the Incident: Document the spill and cleanup procedure according to your institution's policies.

Operational and Disposal Plans

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe_don PPE Donning cluster_handling Handling cluster_cleanup Post-Handling Cleanup cluster_ppe_doff PPE Doffing prep_area Prepare designated handling area (VBE/BSC) gather_materials Gather all necessary materials and PPE prep_area->gather_materials don_gown Don gown and shoe covers gather_materials->don_gown don_respirator Don respirator/PAPR don_gown->don_respirator don_goggles Don eye protection don_respirator->don_goggles don_gloves Don inner and outer gloves don_goggles->don_gloves weigh Weighing and aliquoting inside VBE/BSC don_gloves->weigh dissolve Dissolving in solvent weigh->dissolve decontaminate Decontaminate equipment and work surfaces dissolve->decontaminate waste_seg Segregate and package waste decontaminate->waste_seg doff_outer_gloves Remove outer gloves waste_seg->doff_outer_gloves doff_gown Remove gown and shoe covers doff_outer_gloves->doff_gown doff_inner_gloves Remove inner gloves doff_gown->doff_inner_gloves doff_goggles Remove eye protection doff_inner_gloves->doff_goggles doff_respirator Remove respirator doff_goggles->doff_respirator wash_hands Wash hands thoroughly doff_respirator->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste Streams:

  • Solid Waste: Includes contaminated PPE, weigh papers, plasticware, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Includes unused solutions of this compound and solvents used for decontamination.

  • Sharps Waste: Includes needles, syringes, and any other contaminated sharp objects.

Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (PPE, etc.) solid_container Purple Cytotoxic Waste Bag/Bin solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) liquid_container Labeled, Leak-Proof Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Cytotoxic Sharps Container sharps_waste->sharps_container storage Store in a Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Segregation and disposal pathway for this compound-contaminated waste.

Disposal Procedure:

  • Segregation at the Source: Separate waste into the three streams mentioned above at the point of generation.

  • Containment:

    • Place solid waste in a designated, labeled purple cytotoxic waste bag or bin.[3]

    • Collect liquid waste in a clearly labeled, leak-proof container compatible with the solvents used.

    • Dispose of sharps in a puncture-resistant cytotoxic sharps container.

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area away from general lab traffic.

  • Final Disposal: Arrange for a certified hazardous waste disposal service to collect the waste for high-temperature incineration, which is the recommended method for destroying cytotoxic compounds.[4] Never dispose of this compound waste down the drain or in the regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.